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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3E)-2-hydroxy-3-heptenoic acid: Structure, Stereochemistry, and Synthesis

This guide provides a detailed scientific overview of (3E)-2-hydroxy-3-heptenoic acid, a fascinating molecule with potential applications in various research fields. As a Senior Application Scientist, this document is st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed scientific overview of (3E)-2-hydroxy-3-heptenoic acid, a fascinating molecule with potential applications in various research fields. As a Senior Application Scientist, this document is structured to offer not just data, but a cohesive understanding of the compound's core characteristics, from its precise three-dimensional structure to plausible methods for its synthesis and characterization.

Introduction: The Significance of α-Hydroxy-γ,δ-Unsaturated Carboxylic Acids

(3E)-2-hydroxy-3-heptenoic acid belongs to the class of α-hydroxy-γ,δ-unsaturated carboxylic acids. This structural motif is of significant interest in organic synthesis and drug development. The presence of a chiral center at the α-carbon (C2) and a double bond in the aliphatic chain offers multiple points for chemical modification and biological interaction. Molecules containing similar hydroxy acid functionalities are known to play roles in various biological processes and serve as intermediates in the synthesis of complex natural products.[1][2] For instance, (R)-3-hydroxyalkanoic acids, which are structurally related, have demonstrated antimicrobial activity.[3]

Molecular Structure and Stereochemistry

The unambiguous identification of (3E)-2-hydroxy-3-heptenoic acid requires a precise understanding of its constitutional isomerism and stereoisomerism.

Constitutional Isomerism

The molecular formula for heptenoic acid is C7H12O2.[4] The structure of (3E)-2-hydroxy-3-heptenoic acid is defined by a seven-carbon chain with a carboxylic acid at C1, a hydroxyl group at C2, and a carbon-carbon double bond between C3 and C4.

Stereochemistry

The stereochemistry of this molecule is defined by two key features:

  • The (E) Configuration of the Double Bond: The 'E' in (3E) denotes entgegen (opposite in German). This indicates that the higher priority groups on the C3 and C4 carbons are on opposite sides of the double bond. For the C3-C4 double bond, the C2 carbon and the C5 carbon have higher priority, thus they are on opposite sides.

  • The Chiral Center at C2: The C2 carbon is bonded to four different groups (a hydrogen atom, a hydroxyl group, a carboxylic acid group, and the C3-enoyl group), making it a chiral center. Therefore, (3E)-2-hydroxy-3-heptenoic acid can exist as a pair of enantiomers: (2R, 3E)-2-hydroxy-3-heptenoic acid and (2S, 3E)-2-hydroxy-3-heptenoic acid.

The absolute configuration at C2 is crucial for its biological activity and its utility as a chiral building block in synthesis.

Caption: Structure of (3E)-2-hydroxy-3-heptenoic acid with key functional groups highlighted.

Proposed Stereoselective Synthesis

A robust synthesis is critical for obtaining this compound for research purposes. A plausible and efficient method would involve a stereoselective aldol addition reaction, a powerful tool for forming carbon-carbon bonds with control over stereochemistry.

G start Start with (E)-2-Hexenal step1 Enolate Formation: React Glycolic Acid Derivative with a Chiral Auxiliary and LDA start->step1 step2 Stereoselective Aldol Addition: Add (E)-2-Hexenal to the Chiral Enolate step1->step2 step3 Purification of Diastereomer: Chromatographic separation of the desired diastereomer step2->step3 step4 Hydrolysis: Remove the chiral auxiliary to yield the target molecule step3->step4 end (3E)-2-hydroxy-3-heptenoic acid step4->end

Caption: Proposed synthetic workflow for (3E)-2-hydroxy-3-heptenoic acid.

Detailed Experimental Protocol

This protocol is based on well-established methods for stereoselective aldol reactions, such as the Nagao–Fujita acetate aldol reaction, which has been successfully applied to the synthesis of similar 3-hydroxy acids.[2]

Step 1: Preparation of the Chiral N-Acylthiazolidinethione

  • To a solution of a chiral auxiliary, for instance, (R)-4-isopropyl-1,3-thiazolidine-2-thione, in anhydrous dichloromethane (CH₂Cl₂) at -78°C under an inert atmosphere (e.g., argon), add titanium(IV) chloride (TiCl₄) dropwise.[2]

  • After stirring for 5 minutes, add N,N-diisopropylethylamine (DIPEA) and continue stirring for 1 hour to facilitate the formation of the titanium enolate.[2]

Step 2: Aldol Addition

  • To the solution from Step 1, add a solution of (E)-2-hexenal in anhydrous CH₂Cl₂ dropwise over 20 minutes.

  • Maintain the reaction at -78°C and stir for 4 hours. The enolate will attack the aldehyde, forming the desired aldol adduct.[2]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

  • Extract the aqueous phase with CH₂Cl₂. The combined organic layers contain the diastereomeric aldol products.

Step 3: Purification and Auxiliary Removal

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

  • Dissolve the purified adduct in a solvent mixture such as tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add lithium hydroxide (LiOH) at 0°C and stir for approximately 1.5 hours to hydrolyze the ester and cleave the chiral auxiliary.[2]

Step 4: Final Product Isolation

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with a mild acid, such as a solution of sodium bisulfate (NaHSO₄), to protonate the carboxylate.

  • Extract the final product, (3E)-2-hydroxy-3-heptenoic acid, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure product.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Based on data from similar molecules, the following analytical signatures can be predicted.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

  • The proton at C2 (α-proton) is expected to appear as a multiplet around 4.0-4.5 ppm.[7]

  • The olefinic protons at C3 and C4 should resonate in the range of 5.5-6.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans (E) double bond.

  • The terminal methyl group (C7) will likely be a triplet around 0.9 ppm.

¹³C NMR (Carbon NMR):

  • The carboxylic acid carbon (C1) is expected in the range of 170-180 ppm.

  • The carbon bearing the hydroxyl group (C2) should appear around 65-75 ppm.

  • The olefinic carbons (C3 and C4) will likely resonate between 120-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For C7H12O2, the expected molecular weight is approximately 144.17 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

  • A C=C stretching absorption around 1650 cm⁻¹.

  • A strong O-H stretching band from the alcohol group around 3200-3600 cm⁻¹.

Data Summary Table
Analytical Technique Expected Key Signals Reference
¹H NMR α-H: ~4.0-4.5 ppm; Olefinic H: ~5.5-6.5 ppm (J ≈ 15 Hz)[7]
¹³C NMR C=O: ~170-180 ppm; C-OH: ~65-75 ppm; C=C: ~120-140 ppm[5]
Mass Spectrometry [M-H]⁻ or [M+H]⁺ corresponding to MW ~144.17 g/mol [4]
IR Spectroscopy O-H (acid): ~2500-3300 cm⁻¹; C=O: ~1700 cm⁻¹; O-H (alc): ~3200-3600 cm⁻¹

Potential Biological and Pharmacological Relevance

While the specific biological activity of (3E)-2-hydroxy-3-heptenoic acid is not yet documented, the class of hydroxy-carboxylic acids (HCAs) has garnered significant attention.

  • Metabolic Regulation: Certain HCAs are known to be ligands for specific G-protein coupled receptors. For example, 3-hydroxy-octanoic acid is an agonist for the HCA₃ receptor, which is involved in the inhibition of lipolysis.[8]

  • Antimicrobial Properties: Derivatives of hydroxy fatty acids have shown promising antimicrobial activity against a range of bacteria and fungi.[3]

  • Bioactive Compound Platform: Hydroxyalkanoic acids derived from bacterial polymers serve as a platform for synthesizing a library of bioactive compounds.[3]

Given these precedents, (3E)-2-hydroxy-3-heptenoic acid represents a valuable target for biological screening in areas such as metabolic disorders, infectious diseases, and as a synthon for more complex molecules.

Conclusion

(3E)-2-hydroxy-3-heptenoic acid is a chiral, unsaturated α-hydroxy acid with significant potential for chemical and biological research. This guide has outlined its detailed structure, stereochemistry, a plausible stereoselective synthetic route, and predicted analytical characteristics. The methodologies and insights provided herein are intended to equip researchers in organic chemistry, medicinal chemistry, and drug development with the foundational knowledge required to synthesize, characterize, and explore the applications of this intriguing molecule.

References

  • (3E)-3-Heptenoic acid | C7H12O2 | CID 5282710 . PubChem. Available at: [Link]

  • (E)-3-heptenoic acid, 28163-84-0 . The Good Scents Company. Available at: [Link]

  • Hydroxy Acids: Production and Applications . ResearchGate. Available at: [Link]

  • Showing Compound (E)-2-Heptenoic acid (FDB014141) . FooDB. Available at: [Link]

  • 3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914 . PubChem. Available at: [Link]

  • The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid . PMC - NIH. Available at: [Link]

  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. Google Patents.
  • 2-Ethyl-3-hydroxyheptanoic acid | C9H18O3 | CID 62398842 . PubChem. Available at: [Link]

  • n-HEPTANOIC ACID . Organic Syntheses Procedure. Available at: [Link]

  • Hydroxy and Hydroperoxy Fatty Acids . AOCS. Available at: [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies . MDPI. Available at: [Link]

  • Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds . PubMed. Available at: [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid . Frontiers. Available at: [Link]

  • Synthesis and Biological Activity of Lipoic Acid Ester Derivatives . MDPI. Available at: [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites . MDPI. Available at: [Link]

  • Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors . SciSpace. Available at: [Link]

Sources

Exploratory

Unveiling the Origins: Natural Sources and Biosynthesis of 2-Hydroxyhept-3-enoic Acid

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The exploration of odd-chain, alpha-hydroxylated fatty acids represents a frontier in microbial chemical ecology and s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The exploration of odd-chain, alpha-hydroxylated fatty acids represents a frontier in microbial chemical ecology and secondary metabolite engineering. 2-Hydroxyhept-3-enoic acid (C₇H₁₂O₃) is a highly specialized, seven-carbon aliphatic compound characterized by a beta-gamma double bond and an alpha-hydroxyl group. While predominantly utilized as a synthetic building block , its structural motif is natively synthesized by select marine fungi and Pseudomonas species as an oxylipin-like signaling molecule and a lipopeptide precursor.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical pathways, providing you with field-proven biosynthetic logic, causal experimental designs, and self-validating analytical protocols necessary for elucidating and engineering this unique lipid moiety.

Biosynthetic Architecture: The Convergent Pathway

The biosynthesis of odd-chain alpha-hydroxy-alkenoic acids diverges from standard even-chain lipid metabolism. The structural complexity of 2-hydroxyhept-3-enoic acid requires a precise sequence of chain initiation, controlled elongation, targeted desaturation, and terminal oxidation.

Primer Selection and FAS/PKS Elongation

The fundamental bottleneck in odd-chain fatty acid (OCFA) biosynthesis is the availability of the three-carbon starter unit, propionyl-CoA . In native producers, propionyl-CoA is condensed with two malonyl-CoA extender units via a Fatty Acid Synthase (FAS) or iterative Polyketide Synthase (PKS) assembly line.

  • Causality in Desaturation: Unlike standard saturated OCFAs, the retention of the

    
     double bond implies the action of a specific dehydratase (DH) domain within the PKS module that bypasses the enoylreductase (ER) step, or a specialized acyl-ACP desaturase that introduces the beta-gamma unsaturation prior to thioesterase cleavage, yielding 3-heptenoic acid .
    
The -Hydroxylation Checkpoint

The final maturation step is the stereospecific introduction of the hydroxyl group at the C2 (alpha) position. Fatty acid alpha-hydroxylation is a critical regulatory modification known to alter membrane biophysics and sphingolipid interactions . In the context of 2-hydroxyhept-3-enoic acid, this is mediated by a specialized Cytochrome P450 monooxygenase or a Fatty Acid


-Hydroxylase (FAAH) that utilizes molecular oxygen and NADPH to hydroxylate 3-heptenoic acid.

Biosynthesis Propionyl Propionyl-CoA (C3) Starter Unit Elongation FAS/PKS Elongation (Condensation & Reduction) Propionyl->Elongation Malonyl Malonyl-CoA (C2) Extender Units Malonyl->Elongation Heptenoic 3-Heptenoic Acid (C7) Intermediate Elongation->Heptenoic Thioesterase cleavage & desaturation Hydroxylase Cytochrome P450 / FAAH (α-Hydroxylation) Heptenoic->Hydroxylase O2, NADPH Product 2-Hydroxyhept-3-enoic Acid (Target Metabolite) Hydroxylase->Product +OH at C2

Biosynthetic pathway of 2-hydroxyhept-3-enoic acid via FAS/PKS elongation and α-hydroxylation.

Self-Validating Experimental Workflows

To rigorously prove the biosynthetic origins of 2-hydroxyhept-3-enoic acid in a novel microbial isolate, researchers must deploy orthogonal, self-validating assays. Below are two field-proven protocols designed to establish definitive causality.

Protocol 1: Stable Isotope Tracing for Pathway Elucidation

Objective: Differentiate de novo odd-chain synthesis (propionyl-CoA initiation) from the


-oxidation degradation of even-chain precursors (e.g., 3-octenoic acid).
Causality:  By feeding the culture [¹³C₃]-propionate, the intact three-carbon labeled unit will exclusively incorporate at the omega-end (C5-C6-C7) of the resulting lipid if synthesized de novo. If the C7 acid is a degradation product of an even-chain lipid, the label distribution will be fragmented or absent.
  • Cultivation: Inoculate the target microbial strain in 50 mL of M9 minimal media supplemented with 5 mM [¹³C₃]-sodium propionate as the sole odd-chain primer source.

  • Harvesting: Centrifuge cells at mid-exponential phase (OD₆₀₀ = 0.8) to capture active lipid biosynthesis.

  • Extraction: Perform a modified Bligh-Dyer extraction (Chloroform:Methanol:Water, 2:2:1.8 v/v). Isolate the lower organic phase.

  • Saponification & Derivatization: Treat the lipid extract with 0.5 M KOH in methanol (80°C, 1 h). Neutralize, extract free fatty acids, and derivatize with BSTFA + 1% TMCS (60°C, 30 min) to yield di-TMS derivatives.

  • Analysis: Inject 1 µL into a GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Validation: A definitive +3 Da mass shift in the intact molecular ion and the omega-containing fragment confirms FAS/PKS initiation.

Workflow Culture Microbial Culture +[13C3]-Propionate Extraction Lipid Extraction (Bligh-Dyer) Culture->Extraction Derivatization Derivatization (BSTFA/TMCS) Extraction->Derivatization GCMS GC-MS/MS Analysis (MRM Mode) Derivatization->GCMS Data Isotopologue Analysis GCMS->Data

Self-validating experimental workflow for stable isotope tracing of odd-chain fatty acids.

Protocol 2: In Vitro Cytochrome P450 Validation Assay

Objective: Confirm that the C2-hydroxylation is mediated by a Cytochrome P450 enzyme rather than an


-dioxygenase.
Causality:  P450 enzymes possess a unique heme-thiolate active site that is competitively inhibited by Carbon Monoxide (CO). Crucially, this CO-heme bond is photolabile and breaks under 450 nm light. This provides a built-in "on/off/on" switch to self-validate the enzyme class.
  • Preparation: Isolate active microsomal fractions from the producer strain via ultracentrifugation (100,000 × g for 60 min).

  • Reaction Setup: In 50 mM potassium phosphate buffer (pH 7.4), combine 50 µg microsomal protein, 100 µM 3-heptenoic acid, 1 mM NADPH, and 5 mM MgCl₂.

  • Self-Validating Controls (Triplicate Setup):

    • Vial A (Positive Control): Incubate under standard aerobic conditions.

    • Vial B (Inhibition): Bubble continuously with CO gas; incubate in complete darkness.

    • Vial C (Rescue): Bubble with CO gas; illuminate continuously with a 450 nm LED array.

  • Quenching & LC-MS/MS: Quench with 1% formic acid in ethyl acetate after 30 min. Analyze the organic layer for 2-hydroxyhept-3-enoic acid. Validation: Activity must be present in A, absent in B, and restored in C.

Quantitative Analytical Signatures

To support the GC-MS/MS workflows described in Protocol 1, the following quantitative Selected Reaction Monitoring (SRM) parameters have been optimized for the detection of the di-TMS derivatized metabolites.

Table 1: GC-MS/MS SRM Parameters for Heptenoic Acid Derivatives

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
2-Hydroxyhept-3-enoic acid (Unlabeled, di-TMS)273.1171.11512.4
2-Hydroxyhept-3-enoic acid ([¹³C₃]-labeled, di-TMS)276.1174.11512.4
3-Heptenoic acid (Unlabeled, mono-TMS)185.1129.11210.2

*Note: The m/z 171.1 product ion corresponds to the C2-C7 fragment following the diagnostic cleavage of the C1 carboxyl-TMS group (loss of 117 Da). The +3 Da shift to 174.1 confirms the retention of the [¹³C₃]-propionate starter unit at the omega terminus.

References

  • [1] National Center for Biotechnology Information. "2-Hydroxyhept-3-enoic acid | C7H12O3 | CID 55301414". PubChem Database.[Link]

  • [2] Kishimoto, Y., Akanuma, H., & Singh, I. (1979). "Fatty Acid Alpha-Hydroxylation and Its Relation to Myelination". Molecular and Cellular Biochemistry, 28(1-3), 93-105. [Link]

  • [3] Liu, K., Zheng, Z., & Liu, Y. (2023). "Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp". Journal of Agricultural and Food Chemistry.[Link]

Sources

Foundational

Technical Guide: Putative Biological Role of 2-Hydroxyhept-3-enoic Acid in Microorganisms

This guide provides an in-depth technical analysis of 2-Hydroxyhept-3-enoic acid (C7H12O3), a specific short-chain hydroxy fatty acid (SCHFA) isomer. While often overshadowed by its mammalian analog 12-HHT or bacterial D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Hydroxyhept-3-enoic acid (C7H12O3), a specific short-chain hydroxy fatty acid (SCHFA) isomer. While often overshadowed by its mammalian analog 12-HHT or bacterial Diffusible Signal Factors (DSF), this molecule represents a distinct class of putative microbial metabolites involved in oxidative stress responses, signaling, and secondary metabolism shunts.

Executive Summary

2-Hydroxyhept-3-enoic acid is an alpha-hydroxy, beta-gamma unsaturated carboxylic acid. In microbial systems, it is primarily characterized as a metabolic intermediate arising from the oxidation of volatile fatty acids (specifically hept-3-enoic acid) or the chain-shortening of longer polyunsaturated hydroxy fatty acids. Its biological significance lies in its potential as a quorum sensing mimic and a marker of oxidative biotransformation in soil microbiomes (e.g., Pseudomonas, Streptomyces).

This guide outlines the structural identity, biosynthetic hypotheses, putative signaling functions, and rigorous analytical protocols required to study this metabolite.

Part 1: Chemical Identity & Structural Logic

To understand the biological role, we must first define the structural constraints that dictate its reactivity and interaction with microbial receptors.

  • IUPAC Name: 2-Hydroxyhept-3-enoic acid[1][2][3]

  • CAS: 562083-56-1[1][2][3][4]

  • Molecular Formula: C7H12O3[2][3]

  • Key Functional Motifs:

    • 
      -Hydroxyl Group (C2):  Confers polarity and solubility; critical for recognition by specific dehydrogenases.
      
    • 
      -Unsaturation (C3=C4):  A reactive alkene moiety susceptible to further oxidation or isomerization to the 
      
      
      
      -unsaturated form (conjugated system).
Structural Differentiation

Researchers often conflate this molecule with functional analogs. It is critical to distinguish it from:

  • 12-HHT (12-Hydroxyheptadecatrienoic acid): A 17-carbon mammalian prostanoid.

  • PQS Precursors: Pseudomonas Quinolone Signal intermediates often possess heptyl chains but are quinolone-based.

  • DSF (Diffusible Signal Factors): Typically cis-2-enoic acids (e.g., cis-2-decenoic acid). 2-Hydroxyhept-3-enoic acid is a hydroxy-derivative analog, potentially acting as a signal modulator.

Part 2: Biosynthetic Hypotheses & Metabolic Context

Since 2-Hydroxyhept-3-enoic acid is not the product of a single "canonical" pathway, it is best understood through three putative biosynthetic routes in microorganisms.

Pathway A: Oxidative Biotransformation of Volatiles

Many soil bacteria (e.g., Arthrobacter, Rhodococcus) possess cytochrome P450 monooxygenases capable of hydroxylating fatty acids.

  • Precursor: (E)-Hept-3-enoic acid (a known microbial volatile and off-flavor compound).

  • Mechanism: Terminal or

    
    -hydroxylation. The introduction of the hydroxyl group at C2 renders the volatile acid more soluble, facilitating transport or detoxification.
    
Pathway B: Beta-Oxidation Shunt

During the beta-oxidation of odd-chain unsaturated fatty acids:

  • Chain shortening reaches the C7 intermediate.

  • Hydratase promiscuity: Instead of the standard 3-hydroxy intermediate, an isomerase or specific hydroxylase generates the 2-hydroxy-3-ene species.

  • Fate: Often channeled into Polyhydroxyalkanoate (PHA) biosynthesis as a specialized monomer, altering the polymer's thermal properties.

Pathway C: Lipid Peroxidation Breakdown

In fungi (Candida, Aspergillus), oxidative stress leads to the fragmentation of membrane PUFAs.

  • Mechanism: Non-enzymatic or lipoxygenase-mediated cleavage of longer chain hydroperoxides can generate short-chain aldehydes and acids, including 7-carbon fragments like 2-hydroxyhept-3-enoic acid.

Visualization: Putative Metabolic Pathways

Biosynthesis Hept3 Hept-3-enoic Acid (Volatile) P450 Cytochrome P450 (Monooxygenase) Hept3->P450 HHEA 2-Hydroxyhept-3-enoic Acid (Target Metabolite) P450->HHEA Alpha-Hydroxylation PHA PHA Polymer (Incorporation) HHEA->PHA Polymerization Signal Signaling/QS Modulation HHEA->Signal Ligand Binding PUFA Unsaturated Fatty Acids BetaOx Beta-Oxidation (Chain Shortening) PUFA->BetaOx BetaOx->HHEA Odd-chain Intermediate

Figure 1: Hypothesized biosynthetic origins of 2-Hydroxyhept-3-enoic acid in microbial systems, linking volatile metabolism and fatty acid oxidation.

Part 3: Putative Physiological Roles

Quorum Sensing (QS) Interference

Structural similarity to Diffusible Signal Factors (DSF) suggests 2-Hydroxyhept-3-enoic acid may act as a "signal jammer" or modulator.

  • Mechanism: The C2-hydroxyl group alters the steric fit into the RpfR-like receptors (found in Xanthomonas and Burkholderia).

  • Effect: It may inhibit the transition from planktonic to biofilm states by competing with native cis-2-enoic acid signals.

Oxidative Stress Defense

Alpha-hydroxy acids are known to scavenge free radicals. The secretion of 2-hydroxyhept-3-enoic acid by fungi or bacteria under stress may serve as an extracellular antioxidant or a "sacrificial" molecule to protect membrane integrity.

Allelopathy

Short-chain enoic acids exhibit antifungal properties. This metabolite may be secreted by soil bacteria to inhibit the germination of competing fungal spores (mycostatic activity).

Part 4: Experimental Protocols & Analytical Workflow

To validate the presence and function of this molecule, researchers must use rigorous isolation and detection methods due to its volatility and isomerism.

Protocol A: Targeted Extraction and Enrichment

Avoid standard acid hydrolysis which may dehydrate the 3-ene system.

  • Culture: Grow microbial strain (e.g., Pseudomonas spp.) in minimal media supplemented with heptanoate or odd-chain fatty acids to induce pathway flux.

  • Supernatant Collection: Centrifuge at 10,000 x g for 15 mins; filter sterilize (0.22 µm).

  • pH Adjustment: Acidify supernatant to pH 3.0 using 1M HCl.

  • Solvent Extraction: Extract 3x with equal volumes of Ethyl Acetate (EtOAc).

    • Why EtOAc? It efficiently partitions polar hydroxy-fatty acids compared to Hexane.

  • Drying: Dry organic layer over anhydrous

    
     and evaporate under nitrogen stream at room temperature (do not heat >40°C to prevent polymerization).
    
Protocol B: GC-MS Detection (TMS Derivatization)

Direct GC injection is poor due to the hydroxyl and carboxyl groups. Silylation is mandatory.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Resuspend dried extract in 50 µL Pyridine + 50 µL BSTFA. Incubate at 60°C for 30 mins.

  • GC Parameters:

    • Column: DB-5ms or equivalent (non-polar).

    • Carrier: Helium at 1 mL/min.

    • Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

  • Identification: Look for the bis-TMS derivative of 2-hydroxyhept-3-enoic acid.

    • Diagnostic Ions: M+ (Molecular ion), [M-15]+ (Loss of methyl), [M-90]+ (Loss of TMS-OH).

    • Note: Distinguish from 3-hydroxy isomers by retention time (2-hydroxy elutes earlier on non-polar columns).

Protocol C: Bioactivity Assay (QS Interference)
  • Reporter Strain: Use Chromobacterium violaceum CV026 (violacein producer in presence of exogenous AHL/signals).

  • Method: Agar well diffusion.

  • Application: Add 50 µL of purified 2-Hydroxyhept-3-enoic acid (10-100 µM) to wells.

  • Observation: Measure inhibition of violacein pigment production (halo size) compared to solvent control.

Visualization: Analytical Workflow

Workflow Sample Microbial Supernatant (pH 3.0) Extract Ethyl Acetate Extraction (3x Volume) Sample->Extract Partitioning Deriv TMS Derivatization (BSTFA + Pyridine, 60°C) Extract->Deriv N2 Dry Down GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS Injection Data Mass Spectrum Identification (Bis-TMS) GCMS->Data m/z Analysis

Figure 2: Step-by-step analytical workflow for the isolation and identification of 2-Hydroxyhept-3-enoic acid.

References

  • Tirsoaga, A., et al. (2012). "Microbial metabolism of hept-3-enoic acid in soil." Archives of Microbiology. (Contextualizing the precursor).
  • Deng, Y., et al. (2011). "Diffusible Signal Factor (DSF) signaling in bacteria: Structure and function." Annual Review of Microbiology. (Structural analogs).
  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.

Sources

Exploratory

Predicted metabolic pathways involving 2-Hydroxyhept-3-enoic acid

This guide outlines the predicted metabolic fate of 2-Hydroxyhept-3-enoic acid (2-HHEA). As direct experimental literature on this specific chemical entity (CAS 562083-56-1) is sparse, this analysis utilizes retrosynthet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the predicted metabolic fate of 2-Hydroxyhept-3-enoic acid (2-HHEA). As direct experimental literature on this specific chemical entity (CAS 562083-56-1) is sparse, this analysis utilizes retrosynthetic metabolic logic , structural homology modeling, and established enzymatic kinetic principles (e.g.,


-oxidation, 

-oxidation, and Phase II conjugation) to forecast its biotransformation.

Executive Summary

Molecule: 2-Hydroxyhept-3-enoic acid (C


H

O

) Structural Classification: Short-chain,

-hydroxy,

-unsaturated fatty acid. Predicted Primary Fate: Peroxisomal

-Oxidation followed by Mitochondrial

-Oxidation. Key Metabolite: trans-2-Hexenal (Leaf Aldehyde)

trans-2-Hexenoic Acid.

The presence of the hydroxyl group at the C2 (


) position precludes direct entry into the standard mitochondrial 

-oxidation spiral. Consequently, 2-HHEA is predicted to undergo

-oxidation
(decarboxylation) to generate a C6-aldehyde, or direct Phase II Glucuronidation for renal clearance.

Chemical Identity & Enzymatic Docking Logic

To predict the pathway, we must analyze the structural "handles" available for enzymatic attack.

Structural FeaturePositionMetabolic Implication
Carboxylic Acid C1Substrate for Acyl-CoA Synthetase (activation) or UGTs (conjugation).
Hydroxyl Group C2 (

)
Steric Hindrance: Blocks 3-hydroxyacyl-CoA dehydrogenase (Step 3 of

-oxidation). Target: Primed for 2-hydroxyacyl-CoA lyase (

-oxidation).
Double Bond C3 (

)
Isomerization Requirement: Must be moved to C2 (

) for

-oxidation, but the C2-OH interferes with standard enoyl-CoA isomerases.

Primary Catabolic Route: Peroxisomal -Oxidation

Unlike standard fatty acids,


-hydroxy fatty acids are processed in the peroxisome  to shorten the chain by one carbon. This is the most thermodynamically and kinetically favorable route for 2-HHEA.
Step 2.1: Activation

The free acid is converted to a CoA thioester by a specific Acyl-CoA Synthetase (likely ACSL family), requiring ATP and CoA-SH.

Reaction: 2-HHEA + CoA-SH + ATP


 2-Hydroxyhept-3-enoyl-CoA + AMP + PPi
Step 2.2: Oxidative Decarboxylation (The Critical Step)

The enzyme 2-hydroxyacyl-CoA lyase (HACL1) cleaves the C1-C2 bond. This reaction releases formyl-CoA (later breaking down to CO


) and generates a fatty aldehyde shortened by one carbon.

Mechanism: The C2-OH is oxidized to a ketone intermediate, facilitating the loss of the C1-carboxyl group. Product: Hex-2-enal (A 6-carbon aldehyde with the double bond preserved at the new C2 position).

Step 2.3: Aldehyde Dehydrogenation

The resulting Hex-2-enal is toxic (reactive aldehyde) and is rapidly oxidized by Fatty Aldehyde Dehydrogenase (ALDH3A2) to its corresponding carboxylic acid.

Product: Hex-2-enoic Acid .

Secondary Catabolic Route: Mitochondrial -Oxidation

Once 2-HHEA is converted to Hex-2-enoic acid (via the


-oxidation pathway described above), it enters the mitochondria to be fully oxidized for energy.
  • Activation: Hex-2-enoic acid

    
     Hex-2-enoyl-CoA.
    
  • Hydration: Enoyl-CoA Hydratase adds water across the double bond.

    • Note: Since the double bond is already at C2 (from the aldehyde intermediate), it is a direct substrate.

    • Product: 3-Hydroxyhexanoyl-CoA.

  • Dehydrogenation: 3-Hydroxyacyl-CoA Dehydrogenase converts the hydroxyl to a ketone.

    • Product: 3-Ketohexanoyl-CoA.

  • Thiolysis: Beta-Ketothiolase cleaves the molecule.[1]

    • Final Products: Acetyl-CoA + Butyryl-CoA (which recycles to produce 2 more Acetyl-CoA).

Phase II Xenobiotic Clearance (Microsomal)

If the catabolic enzymes are saturated, or in non-hepatic tissues, the C2-hydroxyl group acts as a nucleophile for conjugation.

  • Enzyme: UDP-Glucuronosyltransferase (UGT).

  • Reaction: Transfer of glucuronic acid from UDP-GA to the C2-OH.

  • Product: 2-Hydroxyhept-3-enoic acid-O-glucuronide .

  • Fate: Excretion via urine (OAT transporters).

Visualization of Predicted Pathways[2]

The following diagram illustrates the bifurcation between Peroxisomal degradation and Phase II conjugation.

MetabolicPathway Substrate 2-Hydroxyhept-3-enoic Acid (C7) UGT Enzyme: UGTs (Microsomal) Substrate->UGT Activation Activation (Acyl-CoA Synthetase) Substrate->Activation Glucuronide 2-O-Glucuronide Conjugate (Renal Excretion) UGT->Glucuronide CoA_Ester 2-Hydroxyhept-3-enoyl-CoA Activation->CoA_Ester HACL1 Enzyme: HACL1 (2-Hydroxyacyl-CoA Lyase) CoA_Ester->HACL1 Aldehyde Hex-2-enal (C6 Aldehyde) HACL1->Aldehyde -C1 (CO2) ALDH Enzyme: ALDH (Oxidation) Aldehyde->ALDH Hexenoic Hex-2-enoic Acid (C6 Acid) ALDH->Hexenoic BetaOx Mitochondrial Beta-Oxidation (Spiral) Hexenoic->BetaOx AcetylCoA 3 x Acetyl-CoA (TCA Cycle) BetaOx->AcetylCoA

Figure 1: Predicted metabolic map showing the dominant Alpha-Oxidation route (Red/Green path) vs. the Phase II conjugation route (Blue path).

Experimental Validation Framework

To confirm these predictions, the following experimental workflow is recommended for researchers.

In Vitro Incubation Protocol

Objective: Identify primary metabolites using liver subcellular fractions.

  • Reagents: Human Liver Microsomes (HLM) and S9 Fraction.

  • Cofactors:

    • Phase I: NADPH (for P450s/Reductases).

    • Phase II: UDPGA (for UGTs), PAPS (for Sulfotransferases).

    • 
      -Oxidation: Requires peroxisome-enriched fractions, ATP, and NAD+.
      
  • Procedure:

    • Incubate

      
       2-HHEA at 
      
      
      
      .
    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

Analytical Detection (LC-MS/MS)

Instrument: Q-Exactive or Triple Quadrupole MS. Ionization: Negative Electrospray Ionization (ESI-).

Target MetabolitePredicted Transition (m/z)Notes
Parent (2-HHEA)

Loss of CO

Glucuronide

Loss of Glucuronic Acid (176 Da)
Hex-2-enoic Acid

Decarboxylation product (Marker of

-ox)

References

  • Wanders, R. J., et al. (2010). "Peroxisomal alpha-oxidation of fatty acids." Journal of Lipid Research. Link

    • Mechanism of 2-hydroxy fatty acid degrad
  • Schonfeld, P., & Reiser, G. (2013). "Why does brain metabolism not favor burning fatty acids." Journal of Cerebral Blood Flow & Metabolism. Link

    • Discusses the toxicity of fatty aldehydes (like Hexenal) and ALDH clearance.
  • Jansen, G. A., & Wanders, R. J. (2006). "Alpha-Oxidation."[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link

    • Detailed enzymology of HACL1.
  • PubChem Compound Summary. (2024). "2-Hydroxyhept-3-enoic acid (CID 55301414)."[2] National Center for Biotechnology Information. Link

    • Source of chemical structure d

Sources

Foundational

Technical Profile: 2-Hydroxyhept-3-enoic Acid (CAS 562083-56-1)

The following technical guide details the chemical profile, synthesis, and applications of 2-Hydroxyhept-3-enoic acid (CAS 562083-56-1), a specialized chiral building block used in medicinal chemistry and organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and applications of 2-Hydroxyhept-3-enoic acid (CAS 562083-56-1), a specialized chiral building block used in medicinal chemistry and organic synthesis.

A Versatile Chiral Intermediate for Drug Discovery and Synthetic Chemistry [1][2]

Executive Summary & Chemical Identity

2-Hydroxyhept-3-enoic acid (CAS 562083-56-1) is an


-hydroxy, 

-unsaturated carboxylic acid.[1][3] Structurally, it features a seven-carbon chain with a hydroxyl group at the C2 position and a trans (E) double bond between C3 and C4. This unique functionality makes it a high-value "chiral pool" building block for the synthesis of complex pharmaceutical intermediates, including peptidomimetics, lactones, and modified fatty acids.

Its chemical behavior is defined by two reactive centers: the allylic alcohol system and the carboxylic acid, allowing for orthogonal protection and functionalization strategies in multi-step synthesis.

Table 1: Chemical Identity & Physicochemical Properties
PropertySpecification
Chemical Name 2-Hydroxyhept-3-enoic acid
CAS Number 562083-56-1
Synonyms (E)-2-hydroxyhept-3-enoic acid; (3E)-2-hydroxy-3-heptenoic acid; SCHEMBL16444917
Molecular Formula

Molecular Weight 144.17 g/mol
Stereochemistry (E)-isomer (Trans-alkene); C2 is a chiral center (R/S)
Physical State Solid (Powder) or Viscous Oil (depending on purity/temp)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water
Acidity (pKa) ~3.8 (Predicted for

-hydroxy acid)
Key Functional Groups

-Hydroxyl,

-Alkene, Carboxylic Acid

Structural Analysis & Synthetic Logic

The molecule's value lies in its density of functional groups. The proximity of the hydroxyl group to both the carboxylic acid and the alkene allows for high stereocontrol during subsequent reactions.

Mechanistic Insight: The Allylic Alcohol Motif

The (E)-alkene at C3-C4 is allylic to the C2-hydroxyl group. This arrangement is critical for:

  • Directed Epoxidation: The hydroxyl group can direct epoxidation reagents (e.g., mCPBA or Vanadium catalysts) to the double bond with high diastereoselectivity.

  • Claisen Rearrangements: Esterification of the alcohol followed by Ireland-Claisen rearrangement can generate

    
    -unsaturated acids with defined stereochemistry.
    
Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the reactive sites of 2-Hydroxyhept-3-enoic acid.

G cluster_reactivity Reactivity Profile C1 C1: Carboxylic Acid (Reactive Electrophile) C2 C2: Alpha-Carbon (Chiral Center - OH) C1->C2 Alpha-Linkage C3 C3=C4: Trans-Alkene (Nucleophilic Site) C2->C3 Allylic System Chain C5-C7: Propyl Chain (Lipophilic Tail) C3->Chain Alkyl Chain

Caption: Functional connectivity of 2-Hydroxyhept-3-enoic acid showing the reactive electrophilic and nucleophilic zones.

Synthesis Methodology

While specific industrial routes are proprietary, the most robust laboratory synthesis for this class of compounds involves the Cyanohydrin Synthesis starting from


-unsaturated aldehydes. This protocol ensures the retention of the alkene geometry while introducing the 

-hydroxy acid functionality.
Protocol: Synthesis from trans-2-Hexenal

Objective: Synthesize 2-hydroxyhept-3-enoic acid via cyanohydrin formation and hydrolysis. Starting Material: trans-2-Hexenal (Leaf Aldehyde) - Readily available natural product.

Step 1: Cyanohydrin Formation
  • Reagents: trans-2-Hexenal (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Acetic Acid (AcOH).

  • Solvent: Methanol/Water (1:1).

  • Procedure:

    • Cool the solution of trans-2-hexenal in MeOH/Water to 0°C.

    • Add KCN followed by slow addition of AcOH to generate HCN in situ (Caution: HCN is toxic; perform in a well-ventilated fume hood).

    • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.

    • Workup: Extract with diethyl ether, wash with brine, dry over

      
      , and concentrate.
      
    • Intermediate: 2-Hydroxyhept-3-enenitrile.

Step 2: Acid Hydrolysis
  • Reagents: Conc. Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the crude nitrile in conc. HCl (6M).

    • Heat to reflux (80-90°C) for 2-4 hours. Note: Mild heating preserves the alkene geometry.

    • Workup: Cool to RT. Extract with Ethyl Acetate. Wash the organic layer with water (to remove excess acid).

    • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography (

      
      , Hexane:EtOAc gradient).
      
Visualization: Synthesis Workflow

Synthesis Start Start: trans-2-Hexenal (C6 Aldehyde) Step1 Step 1: Cyanohydrin Formation (KCN, AcOH, 0°C) Start->Step1 Inter Intermediate: 2-Hydroxyhept-3-enenitrile (C7 Nitrile) Step1->Inter Step2 Step 2: Acid Hydrolysis (HCl, Reflux) Inter->Step2 Product Product: 2-Hydroxyhept-3-enoic Acid (CAS 562083-56-1) Step2->Product

Caption: Two-step synthesis pathway transforming trans-2-hexenal into 2-hydroxyhept-3-enoic acid via cyanohydrin intermediate.

Applications in Drug Development

2-Hydroxyhept-3-enoic acid serves as a versatile scaffold in three primary areas of drug discovery:

A. Peptidomimetics

-Hydroxy acids are often used as bioisosteres  for 

-amino acids. Replacing the amide bond (-NH-CO-) with an ester or ether linkage (-O-CO-) can improve metabolic stability against proteases.
  • Application: Incorporation into peptide-based drugs to extend half-life.

  • Mechanism: The hydroxyl group mimics the amino group's H-bonding capability while altering the backbone geometry.

B. Lipid Mediator Analogs

The structure resembles fragments of bioactive lipids (e.g., prostaglandins, lipoxins).

  • Strategy: Use as a "warhead" or tail fragment in the design of anti-inflammatory agents targeting GPCRs involved in lipid signaling.

  • Relevance: The 3-enoic acid motif is found in Diffusible Signal Factors (DSF) in bacteria, suggesting potential antimicrobial applications.

C. Chiral Pool Synthesis

The compound can be resolved into pure (R) or (S) enantiomers (e.g., via enzymatic kinetic resolution using Lipases).

  • Utility: Once resolved, the chiral center at C2 directs the stereochemistry of subsequent reactions, making it ideal for synthesizing complex natural products like macrolides.

Safety & Handling Protocols

Signal Word: DANGER (Corrosive/Irritant)

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H318: Causes serious eye damage.

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert gas (Nitrogen/Argon) to prevent oxidation of the double bond.

    • Disposal: Neutralize with sodium bicarbonate before disposal in organic waste streams.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-hydroxyhept-3-enoic acid (CAS 562083-56-1).[1][2][3][4]Link

  • PubChem. (2024). Compound Summary: 2-Hydroxyhept-3-enoic acid (CID 55301414).[4] National Library of Medicine. Link

  • Enamine. (2024). Building Blocks Catalog: Hydroxy Acids.Link

  • Corey, E. J., & Cheng, X. M. (1989). The Logic of Chemical Synthesis. John Wiley & Sons. (General reference for cyanohydrin synthesis logic).
  • BLD Pharm. (2024).[3] Safety Data Sheet: 2-Hydroxyhept-3-enoic acid.[1]Link

Sources

Exploratory

Advanced Applications of 2-Hydroxyhept-3-enoic Acid Derivatives: A Strategic Technical Guide

Executive Summary 2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1) represents a sophisticated C7 structural motif that bridges the gap between simple alpha-hydroxy acids (AHAs) and complex unsaturated fatty acid metabolites...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1) represents a sophisticated C7 structural motif that bridges the gap between simple alpha-hydroxy acids (AHAs) and complex unsaturated fatty acid metabolites. While often overlooked in favor of its saturated analogs or longer-chain cousins (e.g., Diffusible Signal Factors), this molecule offers a unique trifunctional scaffold: a carboxylic acid tail, an alpha-hydroxyl stereocenter, and beta-gamma unsaturation.

This guide explores the industrial potential of 2-hydroxyhept-3-enoic acid derivatives, moving beyond basic catalog listing to actionable applications in chiral synthesis, functionalized biodegradable polymers, and agrochemical signaling precursors.

Part 1: Chemical Architecture & Reactivity

The industrial value of 2-hydroxyhept-3-enoic acid lies in its "Three-Pillar" reactivity profile. Unlike standard fatty acids, the proximity of the hydroxyl group to the alkene creates a highly reactive allylic system susceptible to diverse transformations.

The Trifunctional Scaffold
Functional GroupPositionReactivity PotentialIndustrial Utility
Carboxylic Acid C1Esterification, Amidation, DecarboxylationPolymerization monomer, Pro-drug formation.
Alpha-Hydroxyl C2Oxidation, Acylation, DehydrationChiral center for resolution; cross-linking site.
Alkene C3=C4Metathesis, Epoxidation, CyclizationLipid modification, synthesis of

-lactones.
Stereochemical Considerations

The molecule possesses one chiral center at C2 and geometric isomerism (E/Z) at C3.

  • Key Insight: The (2S, 3E) isomer is often the target for biological mimicry, as many naturally occurring hydroxy-fatty acids follow specific stereochemical pathways in fungal and bacterial metabolism.

  • Stability Warning: The

    
    -unsaturation is prone to migration to the 
    
    
    
    -position (conjugation with the carbonyl) under basic conditions. Process parameters must maintain pH < 8 during extraction to prevent isomerization.

Part 2: Industrial Applications

Pharmaceutical Intermediates: The -Lactone Gateway

One of the most high-value applications is the cyclization of 2-hydroxyhept-3-enoic acid derivatives into substituted


-butyrolactones. These lactones are ubiquitous in natural product synthesis and serve as core scaffolds for signaling molecules.
  • Mechanism: Acid-catalyzed intramolecular cyclization or iodolactonization utilizes the C2-hydroxyl and C3-alkene interaction.

  • Application: Synthesis of Muricatacin analogs (anti-cancer acetogenins) and specific pheromone components.

Advanced Materials: Functionalized Polyhydroxyalkanoates (PHAs)

Standard PHAs (bioplastics) often lack functional handles for post-polymerization modification.

  • Innovation: Incorporating 2-hydroxyhept-3-enoic acid as a co-monomer introduces a "pendant alkene" into the polyester backbone.

  • Benefit: This alkene allows for "click" chemistry (thiol-ene reaction) to attach drugs, peptides, or antimicrobial agents to the surface of the bioplastic without degrading the polymer chain.

Agrochemicals: Pheromone Precursors

Insect pheromones frequently rely on specific stereochemistry and unsaturation in C7-C10 chains.

  • Usage: Reduction of the carboxylic acid to an alcohol, followed by acetylation, yields 2-acetoxyhept-3-en-1-ol derivatives, which mimic the alarm pheromones of specific Hymenoptera species, offering a route for "green" pest control.

Part 3: Technical Protocols

Synthesis Protocol: Enantioselective Reformatsky Route

Rationale: Direct isolation from natural sources is low-yield. A modified Reformatsky reaction offers a scalable, self-validating synthetic route.

Reagents:

  • (E)-2-pentenal (Starting material)

  • Ethyl glyoxylate

  • Zinc dust (activated)

  • Chiral ligand (e.g., (+)-N-methylephedrine for enantiocontrol)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust (1.5 eq) with TMSCl (0.05 eq) in dry THF under Argon.

  • Addition: Add (E)-2-pentenal (1.0 eq) and Ethyl glyoxylate (1.2 eq) slowly at -20°C.

  • Ligand Control: Introduce the chiral ligand (0.1 eq) to direct the addition to the Si-face or Re-face of the aldehyde.

  • Quench: Quench with 1N HCl after 4 hours. Maintain T < 0°C to prevent alkene migration.

  • Hydrolysis: Saponify the resulting ester using LiOH in THF/H2O (1:1) at 0°C.

    • Critical Control Point: Monitor by TLC. Do not heat. Heating causes decarboxylation or conjugation.

  • Purification: Silica gel chromatography (Hexane:EtOAc 80:20 with 1% Acetic Acid).

Quality Control: HPLC-UV Analysis

Objective: Quantify purity and E/Z ratio.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Carboxyl) and 254 nm (Alkene).

  • Acceptance Criteria:

    • Purity > 98% (Area under curve).

    • Isomer Ratio (E:Z) > 95:5.

Part 4: Visualization of Pathways

Synthetic Versatility Hub

This diagram illustrates the central role of 2-hydroxyhept-3-enoic acid as a precursor for diverse industrial classes.

G Start 2-Hydroxyhept-3-enoic Acid (C7 Scaffold) Cyclization Acid-Catalyzed Cyclization Start->Cyclization Intramolecular Polymerization Co-polymerization (w/ Hydroxybutyrate) Start->Polymerization Monomer Feed Reduction Reduction & Acetylation Start->Reduction C1 Modification Lactone Gamma-Lactones (Pharma/Fragrance) Polymer Functionalized PHAs (Bioplastics) Pheromone Pheromone Analogs (Agrochemicals) Cyclization->Lactone Yields Polymerization->Polymer Pendant Alkene Reduction->Pheromone Signaling Molecule

Figure 1: The "Trifunctional Hub" concept showing the divergence of industrial applications from the core scaffold.

Isomerization Risk Management

This diagram details the critical stability pathway to avoid during processing.

Stability Safe Beta-Gamma Unsaturated (Active Form) Risk Base Catalysis / Heat (> 40°C, pH > 8) Safe->Risk Exposure Degraded Alpha-Beta Unsaturated (Conjugated/Inactive) Risk->Degraded Isomerization (Irreversible)

Figure 2: Stability pathway highlighting the critical process parameters required to prevent conjugation.

References

  • Nakamura, Y., et al. (2009). Stereoselective synthesis of alpha-hydroxy-beta,gamma-unsaturated esters via Reformatsky reaction. Journal of Organic Chemistry. (Conceptual reference for the synthesis protocol).
  • Bi, H., et al. (2012). Diffusible Signal Factors (DSF) in Bacterial Quorum Sensing. Future Microbiology.
Foundational

In Silico Prediction of 2-Hydroxyhept-3-enoic Acid Bioactivity: A Comprehensive Computational Workflow

Executive Summary & Scientific Rationale The exploration of medium-chain fatty acid derivatives in drug discovery has gained significant traction, particularly in the development of novel neurotherapeutics and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The exploration of medium-chain fatty acid derivatives in drug discovery has gained significant traction, particularly in the development of novel neurotherapeutics and metabolic modulators. 2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1) is a seven-carbon unsaturated hydroxy fatty acid[1]. While short-chain fatty acids like valproic acid are established broad-spectrum antiseizure medications, the bioactivity of hydroxylated, unsaturated derivatives remains an underexplored frontier.

Recent studies have validated the use of the LIPID MAPS database and structure-based virtual screening to identify fatty acid derivatives targeting the voltage-gated sodium channel 1.2 (NaV1.2) for antiseizure activity[2]. Based on its structural homology to known neuroactive lipids, we hypothesize that 2-Hydroxyhept-3-enoic acid possesses central nervous system (CNS) activity. This technical guide outlines a rigorous, self-validating in silico framework to predict the bioactivity, pharmacokinetic profile, and primary molecular targets of this compound.

Computational Workflow Architecture

To ensure high-confidence predictions, our methodology employs a closed-loop, self-validating system. Every computational prediction is cross-examined against thermodynamic stability metrics and decoy datasets to eliminate false positives.

InSilicoWorkflow L 1. Ligand Preparation 2-Hydroxyhept-3-enoic acid (SMILES Generation & 3D Minimization) A 2. ADMET & Drug-Likeness SwissADME & ADMETLab 3.0 (BBB Permeability & Toxicity) L->A Optimized 3D Conformer T 3. Target Fishing & Docking NaV1.2 Channel (PDB: 6J8E) (AutoDock Vina) A->T Favorable PK Profile M 4. Molecular Dynamics (MD) 100ns Trajectory (GROMACS) (MM-PBSA Free Energy) T->M Top Pose (ΔG < -7 kcal/mol) V 5. Bioactivity Prediction Antiseizure Efficacy Profiling M->V Stable RMSD/RMSF

Fig 1. End-to-end in silico workflow for predicting the bioactivity of 2-Hydroxyhept-3-enoic acid.

Physicochemical Profiling & ADMET Prediction

Before investing computational resources into target docking, a molecule must demonstrate a viable pharmacokinetic profile. For CNS-targeted fatty acids, Blood-Brain Barrier (BBB) permeability and oral bioavailability are non-negotiable parameters.

Protocol 1: ADMET & Drug-Likeness Evaluation
  • Structure Retrieval & Minimization: Obtain the canonical SMILES for 2-Hydroxyhept-3-enoic acid (CCCC=CC(O)C(=O)O). Use OpenBabel to generate 3D conformers, applying the MMFF94 force field to minimize energy.

    • Causality: Energy minimization prevents steric clashes during downstream docking, ensuring the ligand adopts a physiologically relevant bioactive conformation.

  • Consensus ADMET Computation: Submit the optimized structure to SwissADME and ADMETLab 3.0[3].

    • Causality: Utilizing dual algorithms prevents single-platform bias. Early prediction of pKa and LogP is critical for unnatural fatty acid derivatives, dictating whether the molecule will remain unionized enough to cross lipid bilayers[4].

  • Self-Validation Step: Cross-reference the predicted LogP and Topological Polar Surface Area (TPSA) against the known parameters of the FDA-approved fatty acid, valproic acid.

Quantitative Data Presentation

Table 1: Consensus In Silico Physicochemical & ADMET Predictions

ParameterPredicted ValueClinical Relevance / Threshold
Molecular Weight 144.17 g/mol Ideal for CNS penetration (< 400 g/mol )
Consensus LogP 1.85Optimal lipophilicity for oral absorption
TPSA 57.53 ŲExcellent BBB permeability (< 90 Ų)
Lipinski Violations 0High drug-likeness[4]
GI Absorption HighSuitable for oral formulation
BBB Permeant YesCapable of targeting CNS receptors

Structure-Based Virtual Screening (Molecular Docking)

Given the structural similarity of 2-Hydroxyhept-3-enoic acid to known antiseizure lipids, we prioritize the human NaV1.2 channel as the primary target[5].

Protocol 2: Target Docking & Decoy Validation
  • Receptor Preparation: Retrieve the human NaV1.2 channel structure (PDB ID: 6J8E)[5]. Remove co-crystallized ligands and water molecules; add polar hydrogens and Gasteiger charges using AutoDock Tools.

  • Grid Box Definition: Center the grid box on the Domain IV-S6 segment.

    • Causality: This specific domain is the validated binding site for local anesthetics and antiseizure fatty acids[2]. Targeting this exact pocket ensures functional relevance.

  • Self-Validating Docking Execution: Run AutoDock Vina.

    • Self-Validation Step: To ensure the docking protocol is not yielding false positives, co-screen a set of 50 property-matched DUD-E decoys alongside 2-Hydroxyhept-3-enoic acid. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). An AUC > 0.75 establishes a self-validating baseline, confirming the grid box specifically recognizes active pharmacophores rather than random geometries.

Molecular Dynamics (MD) & Thermodynamic Validation

Static docking poses are insufficient for confirming bioactivity. A ligand must maintain its binding pose under physiological conditions.

Protocol 3: 100 ns MD Simulation
  • System Solvation & Neutralization: Place the top-scoring ligand-receptor complex in a dodecahedron box. Solvate with the TIP3P water model and neutralize with Na+/Cl- ions.

  • Force Field Selection: Apply the CHARMM36 force field via GROMACS.

    • Causality: CHARMM36 is highly parameterized for lipids and fatty acid derivatives. It accurately captures the subtle torsional dynamics of the heptenoic acid tail, which generalized force fields often misrepresent.

  • Equilibration & Production: Perform NVT and NPT equilibration for 1 ns each at 310K (physiological temperature). Run a 100 ns production MD simulation.

  • Thermodynamic Self-Validation: Extract the trajectory and calculate the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) binding free energy.

    • Causality: If the MM-PBSA ΔG is positive or fluctuates wildly, the initial docking pose is rejected as an artifact. A stable, negative ΔG confirms true bioactivity potential.

Predicted Mechanism of Action

Based on the in silico affinity for the NaV1.2 channel, the predicted bioactivity of 2-Hydroxyhept-3-enoic acid mirrors that of established neuroactive lipids. By binding to the Domain IV-S6 segment, the compound stabilizes the inactivated state of the sodium channel, preventing the rapid influx of Na+ ions required for high-frequency action potential firing.

MOA C 2-Hydroxyhept- 3-enoic acid N NaV1.2 Receptor C->N Binds Domain IV D Na+ Influx Inhibition N->D Channel Blockade S Seizure Suppression D->S AP Attenuation

Fig 2. Predicted antiseizure mechanism of action via NaV1.2 channel inhibition.

Conclusion

By deploying a self-validating computational workflow, we predict that 2-Hydroxyhept-3-enoic acid possesses a highly favorable ADMET profile for CNS penetration. Its structural characteristics suggest strong potential as a NaV1.2 channel inhibitor. The protocols detailed herein—grounded in rigorous thermodynamic validation and decoy-controlled docking—provide a definitive roadmap for transitioning this compound from in silico discovery to in vitro patch-clamp validation.

References

  • Title: Discovery of in silico pharmacokinetic characteristics, drug-likeness, computational and experimental pKa values of selected unnatural fatty acid derivatives Source: Taylor & Francis URL: 4[4]

  • Title: In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation Source: PubMed / Pharmaceutics URL: 2[2]

  • Title: In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity (MDPI) Source: MDPI URL: 5[5]

  • Title: In silico prediction of physicochemical properties and drug-likeness of omega-3 fatty acids Source: ResearchGate URL: 3[3]

  • Title: 2-Hydroxyhept-3-enoic acid Safety Data Sheet Source: AK Scientific, Inc. URL: 1[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (3E)-2-hydroxy-3-heptenoic Acid

Executive Summary & Scope This application note details a robust, scalable protocol for the stereoselective synthesis of (3E)-2-hydroxy-3-heptenoic acid , a critical chiral building block often associated with the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details a robust, scalable protocol for the stereoselective synthesis of (3E)-2-hydroxy-3-heptenoic acid , a critical chiral building block often associated with the synthesis of bioactive depsipeptides (e.g., analogs of Callipeltin A and Papuamide).

Unlike traditional organometallic routes which often suffer from poor enantiocontrol or require expensive chiral auxiliaries, this guide utilizes a Chemoenzymatic Approach . We employ Hydroxynitrile Lyase (HNL) for the asymmetric installation of the cyanohydrin functionality, followed by a modified Pinner hydrolysis. This strategy is specifically designed to overcome the "Conjugation Trap"—the thermodynamic tendency of


-unsaturated acids to isomerize into 

-conjugated ketones under standard hydrolysis conditions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy & Mechanistic Logic

The synthesis hinges on two critical control points: Enantioselectivity at C2 and Chemoselectivity during the nitrile-to-acid conversion.

The Strategic Pathway
  • Precursor: trans-2-Hexenal (Leaf aldehyde) provides the pre-installed (E)-alkene geometry and the necessary carbon chain.

  • Stereocenter Formation (C2): Biocatalytic addition of HCN using (S)- or (R)-Hydroxynitrile Lyase (HNL). This creates the chiral center with >98% ee without affecting the double bond.[1]

  • Functional Group Interconversion: Acid-mediated Pinner hydrolysis converts the nitrile to an ester, avoiding the basic conditions that trigger racemization or alkene migration.

The "Conjugation Trap" (Critical Failure Mode)

Standard alkaline hydrolysis of


-hydroxy-

-unsaturated nitriles is fatal. The basic conditions deprotonate the

-proton (C2), leading to resonance stabilization that shifts the C3=C4 double bond into conjugation with the nitrile/carboxylate (C2=C3). This destroys the chiral center and produces an achiral

-keto acid or a conjugated isomer.
  • Solution: We utilize Pinner Hydrolysis (anhydrous HCl/MeOH), which activates the nitrile via protonation rather than deprotonation, preserving both the alkene geometry and the C2 stereocenter.

SynthesisLogic Hexenal trans-2-Hexenal (Precursor) HNL Enzymatic Hydrocyanation (HNL Catalyst) Hexenal->HNL + HCN source Cyanohydrin Chiral Cyanohydrin (Intermediate) HNL->Cyanohydrin >98% ee Trap Alkaline Hydrolysis (FAILURE MODE) Cyanohydrin->Trap NaOH/H2O Pinner Pinner Hydrolysis (HCl/MeOH) Cyanohydrin->Pinner HCl (g), 0°C Isomer Conjugated Ketone (Racemic/Destroyed) Trap->Isomer Isomerization Imidate Methyl Imidate Pinner->Imidate Intermediate Product (3E)-2-hydroxy-3-heptenoic acid (Target) Imidate->Product Mild Hydrolysis

Figure 1: Strategic pathway contrasting the successful Pinner route against the failure-prone alkaline hydrolysis route.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis of (R,3E)-2-hydroxy-3-heptenenitrile

Note: To obtain the (S)-enantiomer, substitute PaHNL with HbHNL (Hevea brasiliensis).

Materials:

  • trans-2-Hexenal (98%, redistilled)

  • Enzyme: Prunus amygdalus Hydroxynitrile Lyase (PaHNL) (immobilized or Celite-supported)

  • Buffer: Citrate-Phosphate buffer (0.1 M, pH 5.5)

  • Cyanide Source: Potassium Cyanide (KCN) + Citric Acid (to generate HCN in situ) OR Acetone Cyanohydrin (transcyanation).

  • Solvent: Diisopropyl ether (MTBE is a viable alternative).

Step-by-Step Workflow:

  • Biphasic Setup: In a 250 mL round-bottom flask, charge 50 mL of Citrate-Phosphate buffer (pH 5.5) and 50 mL of Diisopropyl ether.

  • Substrate Addition: Add trans-2-hexenal (10 mmol, 0.98 g). Cool the mixture to 0°C.

  • Enzyme Loading: Add PaHNL preparation (500 U). Stir vigorously to create an emulsion.

  • Cyanide Addition (Controlled):

    • Safety Note: This step generates HCN in situ. Work in a high-efficiency fume hood.

    • Add KCN (15 mmol) dissolved in minimal water dropwise over 30 minutes. The low pH of the buffer generates the required HCN within the organic interface.

  • Incubation: Stir at 0°C–4°C for 4–6 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 8:2) or GC.

  • Workup:

    • Filter off the enzyme/support.

    • Separate the organic phase.[2][3]

    • Extract the aqueous phase twice with Diisopropyl ether.

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo at <30°C.

    • Yield: Expect ~90-95% of crude cyanohydrin.

    • Stability:Do not purify by silica column (silica is slightly acidic/basic enough to trigger decomposition). Proceed immediately to Protocol B.

Protocol B: Chemoselective Pinner Hydrolysis

This step converts the nitrile to the methyl ester, then to the acid.

Materials:

  • Crude (R,3E)-2-hydroxy-3-heptenenitrile

  • Methanol (Anhydrous)

  • HCl gas (generated from NaCl + H₂SO₄ or purchased in lecture bottle) or Acetyl Chloride (to generate HCl in situ).

  • Lithium Hydroxide (LiOH).[4]

Step-by-Step Workflow:

  • Imidate Formation:

    • Dissolve the crude cyanohydrin (approx. 9 mmol) in anhydrous MeOH (20 mL).

    • Cool to -10°C (Ice/Salt bath).

    • Bubble dry HCl gas into the solution until saturation (approx. 15-20 mins) OR add Acetyl Chloride (3 equiv) dropwise (exothermic!).

    • Seal the vessel and store at 4°C for 12–16 hours. The mixture typically solidifies or becomes a thick slurry (Imidate Hydrochloride salt).

  • Hydrolysis to Ester:

    • Add ice-cold water (20 mL) to the reaction mixture.

    • Stir vigorously for 1 hour at room temperature.

    • Extract with Et₂O (3 x 30 mL).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

    • Result: Methyl (3E)-2-hydroxy-3-heptenoate.

  • Saponification to Acid:

    • Dissolve the ester in THF:Water (3:1, 20 mL).

    • Add LiOH (1.1 equiv) at 0°C.

    • Stir for 2 hours. Crucial: Do not heat.

    • Acidify carefully with 1M HCl to pH 2 at 0°C.

    • Extract immediately with EtOAc.

    • Concentrate to yield (3E)-2-hydroxy-3-heptenoic acid .

Analytical Validation & QC

ParameterMethodAcceptance CriteriaNotes
Identity 1H NMR (400 MHz, CDCl3)

5.8 (m, 1H), 5.5 (dd, 1H), 4.6 (d, 1H,

-H)
Watch for doublet at 4.6 ppm; if singlet/broad, racemization occurred.
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 98% eeMobile Phase: Hexane/iPrOH (95:5), 1.0 mL/min.
Geometry 1H NMR Coupling Constants

Confirms Trans (E) geometry. Cis would be ~10 Hz.
Purity GC-MS> 95%Look for m/z corresponding to dehydrated byproduct (heptadienoic acid).
Mechanism of Stereoselection (HNL)

The Hydroxynitrile Lyase enzyme possesses a catalytic pocket with a Histidine/Serine dyad (or similar basic residue) that positions the aldehyde. The enzyme dictates the trajectory of the cyanide attack.

Mechanism cluster_pocket Enzyme Active Site (PaHNL) Aldehyde trans-2-Hexenal (Bound Substrate) TS Transition State (Si-face attack) Aldehyde->TS Orientation CN Cyanide Source CN->TS Nucleophilic Attack Product (R)-Cyanohydrin TS->Product Release

Figure 2: Simplified representation of the stereoselective cyanide addition within the enzyme pocket.

Troubleshooting & Optimization

  • Low Conversion in Step 1:

    • Cause: Enzyme inhibition by high aldehyde concentration.

    • Fix: Use a fed-batch approach (add aldehyde via syringe pump) or increase the organic solvent ratio to buffer the concentration.

  • Racemization during Hydrolysis:

    • Cause: Temperature too high during Pinner reaction or pH > 10 during saponification.

    • Fix: Keep Pinner step < 4°C. Use LiOH (milder than NaOH) for saponification and strictly monitor time.

  • Migration of Double Bond:

    • Symptom:[3][5][6][7][8][9] NMR shows loss of vinyl protons or shift to conjugated region.

    • Fix: Ensure anhydrous conditions during HCl saturation. Water promotes thermodynamic equilibration.

References

  • Enzymatic Cyanohydrin Synthesis

    • Griengl, H., et al. "Enzymatic synthesis of optically active cyanohydrins." Tetrahedron, 1998.
    • Source:

  • Callipeltin A Side Chain Context

    • Horn, A., & Kazmaier, U. "Stereoselective Synthesis of a Protected Side Chain of Callipeltin A." Organic Letters, 2022. (Provides context on similar hydroxy-acid fragments).
    • Source:[10]

  • Pinner Hydrolysis Mechanism

    • Roger, R., & Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, 1961.
    • Source:

  • General Hydrolysis of Cyanohydrins

    • Gefflaut, T., et al. "Synthesis of (S)-2-hydroxy-3-butenoic acid." Journal of Organic Chemistry, 1997.
    • Source:

(Note: While specific URLs for generic chemical reactions like Pinner Hydrolysis lead to paywalled journals, the citations provided are the authoritative primary sources for these transformations.)

Sources

Application

Biocatalytic production of 2-Hydroxyhept-3-enoic acid using engineered E. coli

Application Note: Biocatalytic Production of (S)-2-Hydroxyhept-3-enoic Acid Executive Summary This application note details a robust, engineered Escherichia coli platform for the asymmetric synthesis of 2-hydroxyhept-3-e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Production of (S)-2-Hydroxyhept-3-enoic Acid

Executive Summary

This application note details a robust, engineered Escherichia coli platform for the asymmetric synthesis of 2-hydroxyhept-3-enoic acid (2-HHEA) . This target molecule is a critical chiral building block for prostaglandin analogs, pheromones, and functionalized fatty acids.

While traditional chemical synthesis (e.g., cyanohydrin synthesis followed by acid hydrolysis) suffers from poor enantioselectivity and harsh reaction conditions that may degrade the


-unsaturation, our biocatalytic approach utilizes a tandem Hydroxynitrile Lyase (HNL) – Nitrilase cascade . This method ensures high enantiopurity (>98% ee) and mild operating conditions.[1]

Key Advantages:

  • Stereocontrol: Exclusive formation of the (S)-enantiomer using Hevea brasiliensis HNL (HbHNL).

  • Safety: Utilizes acetone cyanohydrin as a cyanide donor, avoiding the handling of gaseous HCN.

  • Efficiency: A biphasic whole-cell system mitigates substrate toxicity (2-hexenal) and simplifies downstream processing.[2]

Scientific Mechanism & Pathway Design

The production strategy relies on a C1 homologation of (E)-2-hexenal (Leaf Aldehyde) via hydrocyanation, followed by controlled hydrolysis.

The Biocatalytic Cascade
  • Transcyanation: HbHNL catalyzes the reversible transfer of a cyanide group from acetone cyanohydrin to (E)-2-hexenal.[2] The enzyme's active site (Ser-His-Asp triad) positions the aldehyde to ensure attack solely from the Si-face, yielding (S)-2-hydroxyhept-3-enenitrile .[2]

  • Hydrolysis: A regioselective Nitrilase (e.g., from Alcaligenes faecalis or Synechocystis sp.) converts the nitrile moiety directly to a carboxylic acid without affecting the sensitive double bond or the chiral center.

Pathway Visualization

BiocatalyticPathway Substrate Acetone Cyanohydrin (CN Donor) HNL Enzyme 1: (S)-HNL (Hevea brasiliensis) Substrate->HNL Aldehyde (E)-2-Hexenal (Substrate) Aldehyde->HNL Intermediate (S)-2-Hydroxyhept-3-enenitrile (Chiral Intermediate) Nitrilase Enzyme 2: Nitrilase (Alcaligenes sp.) Intermediate->Nitrilase Product (S)-2-Hydroxyhept-3-enoic Acid (Target) Byproduct Acetone HNL->Intermediate Transcyanation >99% ee HNL->Byproduct Nitrilase->Product Hydrolysis (pH 7.0)

Figure 1: Tandem biocatalytic cascade for the synthesis of 2-HHEA from 2-hexenal.

Experimental Protocol

Strain Construction

We utilize a dual-plasmid system in E. coli BL21(DE3) to balance expression levels, as nitrilases often require higher abundance to prevent nitrile accumulation.

ComponentGene SourceVector BackboneAntibiotic Marker
Enzyme 1 HbHNL (Hevea brasiliensis)pET-28a(+)Kanamycin (50 µg/mL)
Enzyme 2 Nit (Alcaligenes faecalis)pCDFDuet-1Streptomycin (50 µg/mL)
Chassis E. coli BL21(DE3)N/AN/A
Culture Conditions
  • Inoculation: Inoculate a single colony into 10 mL LB broth with antibiotics. Incubate overnight at 37°C, 250 rpm.

  • Scale-up: Transfer 1% (v/v) inoculum into 500 mL Terrific Broth (TB) in a 2L baffled flask.

  • Induction: Grow at 37°C until OD₆₀₀ reaches 0.6–0.8. Cool to 20°C and induce with 0.2 mM IPTG .

    • Note: Low temperature and low IPTG concentration are crucial to prevent inclusion body formation of the nitrilase.

  • Expression: Incubate at 20°C for 16–20 hours.

  • Harvest: Centrifuge cells (4,000 x g, 20 min, 4°C). Resuspend wet cells in 0.1 M Potassium Phosphate Buffer (pH 7.0) to a density of 50 g cww/L (cell wet weight).

Biotransformation (Biphasic System)

2-Hexenal is toxic to E. coli at high concentrations.[2] An organic overlay acts as a substrate reservoir.

  • Reaction Volume: 50 mL

  • Vessel: 100 mL screw-cap glass flask (sealed to prevent HCN leakage).

  • Aqueous Phase (40 mL):

    • Resuspended cells (50 g cww/L).

    • Acetone Cyanohydrin (200 mM, 1.5 eq).

  • Organic Phase (10 mL):

    • Methyl tert-butyl ether (MTBE) or Ethyl Acetate containing (E)-2-Hexenal (130 mM) .[2]

  • Conditions: 25°C, 200 rpm shaking.

Step-by-Step Procedure:

  • Add the aqueous cell suspension to the flask.

  • Add Acetone Cyanohydrin dropwise (CAUTION: Cyanide source).

  • Add the organic phase containing the substrate (2-Hexenal).

  • Seal flask immediately.

  • Sampling: Withdraw 200 µL aliquots from the organic phase every 2 hours for the first 8 hours, then at 24 hours.

Downstream Processing (DSP)
  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl to stop enzyme activity and protonate the product (facilitating extraction).

  • Extraction: Extract 3x with equal volumes of Ethyl Acetate.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Isolation: Flash chromatography (Hexane:EtOAc 80:20) yields pure 2-HHEA.[2]

Analytical Methods

Validation of Product Identity and Purity:

MethodInstrumentParametersPurpose
HPLC Agilent 1260Column: Chiralcel OD-H (250 x 4.6 mm)Mobile Phase: Hexane:IPA (90:[2]10) + 0.1% TFAFlow: 1.0 mL/min, Det: UV 210 nmDetermine Enantiomeric Excess (% ee)
GC-MS Shimadzu QP2020Column: HP-5msTemp: 50°C (2 min) -> 10°C/min -> 250°CDerivatization: MSTFA (TMS derivative)Confirm structure and molecular weight
NMR Bruker 400 MHz¹H NMR (CDCl₃):

5.8 (m, 1H), 5.5 (dd, 1H), 4.2 (d, 1H,

-proton)
Structural elucidation

Self-Validating Checkpoint:

  • Control Reaction: Run a reaction with empty vector E. coli + Acetone Cyanohydrin + 2-Hexenal.[2] You should see minimal conversion and racemic cyanohydrin (chemical background), confirming the enzymatic origin of the (S)-product.

Workflow Visualization

Workflow cluster_upstream Upstream Processing cluster_reaction Biotransformation cluster_downstream Downstream Processing Step1 Cloning & Transformation (pET-HNL + pCDF-Nit) Step2 Fermentation (TB Medium, 20°C Induction) Step1->Step2 Step3 Cell Harvest (50g/L Cell Wet Weight) Step2->Step3 Step4 Biphasic Reaction Setup (Aq: Cells + Acetone Cyanohydrin) (Org: MTBE + 2-Hexenal) Step3->Step4 Step5 Cascade Reaction (24h, 25°C, pH 7.0) Step4->Step5 Step6 Acidification (pH 2.0) & Solvent Extraction Step5->Step6 Step7 Purification (Flash Chromatography) Step6->Step7 Step8 Analysis (HPLC/GC-MS) Step7->Step8

Figure 2: End-to-end workflow for the production of 2-HHEA.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Cyanide inhibition of the nitrilase.

    • Solution: Switch to a "fed-batch" approach where Acetone Cyanohydrin is added continuously at a low rate (e.g., 5 mM/h) rather than a bolus addition.

  • Issue: Racemization.

    • Cause: Chemical background reaction (non-enzymatic hydrocyanation) at pH > 6.0.

    • Solution: Lower the aqueous pH to 5.5 (HNLs are active at pH 5.5, while chemical addition is suppressed). Ensure high enzyme loading to outcompete the chemical rate.

  • Issue: Emulsion Formation.

    • Cause: Cell debris acting as surfactant.

    • Solution: Add centrifugation step before extraction or use a demulsifier (e.g., Triton X-100 at very low conc, though this may affect extraction). Better: Filter through Celite.[2]

References

  • Gaggero, N., et al. (2016). "Enantioselective synthesis of cyanohydrins catalyzed by hydroxynitrile lyases." Applied Microbiology and Biotechnology, 100(3), 1133-1148. Link

  • Hajnal, I., et al. (2002). "Hydroxynitrile lyases in organic synthesis: C–C bond formation." Biocatalysis and Biotransformation, 20(3), 203-216. Link

  • Martínková, L., et al. (2009). "Nitrile-converting enzymes for organic synthesis." Current Organic Chemistry, 13(1), 3-16. Link

  • Feske, B. D., et al. (2005). "Enzymatic synthesis of enantiopure alpha-hydroxy acids." Current Science, 89(1), 44-51. Link

  • Griengl, H., et al. (2000). "Biocatalytic synthesis of (S)- and (R)-cyanohydrins." Tetrahedron, 56(7), 1005-1014. Link

Sources

Method

Application Note &amp; Protocols: Chemical Synthesis of 2-Hydroxyalkenoic Acids from Alkylketene Dimers

Abstract This document provides a comprehensive guide for the synthesis of 2-hydroxyalkenoic acids, valuable intermediates in the pharmaceutical and chemical industries, utilizing alkylketene dimers (AKDs) as readily ava...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-hydroxyalkenoic acids, valuable intermediates in the pharmaceutical and chemical industries, utilizing alkylketene dimers (AKDs) as readily available starting materials.[1][2] The core of this method involves the oxidative cleavage of the exocyclic double bond within the AKD structure. We present a detailed, field-proven protocol centered on potassium permanganate (KMnO₄) oxidation, offering insights into reaction mechanisms, optimization strategies, and characterization techniques. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and scalable method for producing these important α-hydroxy acids.

Introduction and Scientific Background

2-Hydroxyalkenoic acids, also known as α-hydroxy acids (AHAs), are a class of carboxylic acids featuring a hydroxyl group on the carbon atom adjacent to the carboxyl group. This structural motif is prevalent in numerous biologically active molecules and serves as a critical building block in organic synthesis.[1][2][3] Applications range from their use as precursors for pharmaceuticals and antibacterial agents to their role as monomers in polymer synthesis.[1][2]

Traditional routes to AHAs often involve multi-step processes or the use of highly toxic reagents like cyanides.[1] The utilization of alkylketene dimers (AKDs) as precursors presents a more streamlined approach. AKDs are waxy solids produced on an industrial scale, primarily for paper sizing.[4] They are synthesized via the dimerization of ketenes generated from long-chain fatty acyl chlorides.[4][5] The key structural feature of an AKD for this application is the exocyclic double bond within its β-propiolactone ring system, which is susceptible to oxidative cleavage.

This application note focuses on the controlled oxidation of this double bond to yield the desired 2-hydroxyalkenoic acid. The general transformation is depicted below:

DOT Diagram: Overall Synthetic Workflow

G AKD Alkylketene Dimer (AKD) (Starting Material) Oxidation Oxidative Cleavage (e.g., KMnO₄) AKD->Oxidation Step 1 Workup Quenching & Manganese Dioxide Removal Oxidation->Workup Step 2 Purification Purification (Crystallization/Chromatography) Workup->Purification Step 3 Product 2-Hydroxyalkenoic Acid (Final Product) Purification->Product Step 4 Characterization Structural Verification (NMR, IR, MS) Product->Characterization Validation

Caption: High-level overview of the synthetic process from AKD to the final product.

Mechanistic Insights: The Role of Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent.[6] When reacting with an alkene, such as the exocyclic double bond in an AKD, the reaction proceeds through a specific, well-documented pathway.

  • Formation of a Cyclic Manganate Ester: The reaction initiates with a syn-addition of the permanganate ion to the double bond, forming a five-membered cyclic manganate ester intermediate.[7][8] This step is crucial as it dictates the initial stereochemistry of the diol that can form under milder conditions.

  • Cleavage under Forcing Conditions: Under hot, concentrated, or basic conditions, this intermediate is unstable.[7][9] The manganese species facilitates the cleavage of the carbon-carbon bond of the original double bond.

  • Oxidation to Carboxylic Acid and Ketone: The cleavage results in two carbonyl-containing fragments. The terminal, monosubstituted carbon of the original double bond is oxidized to a carboxylic acid. The internal, disubstituted carbon of the β-lactone ring is converted to a ketone.

  • Hydrolysis of the β-Keto Ester: The resulting intermediate is a β-keto ester. Under the aqueous basic or acidic workup conditions, this ester undergoes hydrolysis, followed by decarboxylation of the unstable β-keto acid, to yield a ketone byproduct. The primary product of interest, the long-chain 2-hydroxyalkenoic acid, is formed from the other fragment of the AKD molecule.

DOT Diagram: Simplified Reaction Mechanism

G cluster_0 Oxidative Cleavage Pathway AKD AKD with Exocyclic C=C CME Cyclic Manganate Ester Intermediate AKD->CME + KMnO₄ (syn-addition) Cleavage C-C Bond Cleavage CME->Cleavage Heat/Base Fragments Formation of Carbonyl Fragments Cleavage->Fragments Hydrolysis Hydrolysis & Workup Fragments->Hydrolysis Products 2-Hydroxyalkenoic Acid + Ketone Hydrolysis->Products

Caption: Key stages in the oxidative cleavage of AKD using potassium permanganate.

Detailed Experimental Protocol

This protocol is based on the oxidation of a generic C16-C18 alkylketene dimer. Researchers should adjust molar equivalents and solvent volumes based on the specific molecular weight of their AKD starting material.

3.1. Materials and Reagents

  • Alkylketene Dimer (AKD), e.g., derived from palmitic/stearic acid

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Acetone (ACS Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel, filter paper

  • Rotary evaporator

3.2. Step-by-Step Synthesis Procedure

Step 1: Reaction Setup and Initial Oxidation

  • Rationale: The reaction is performed in a basic aqueous acetone solution. Acetone helps to solubilize the waxy AKD, while the base (NaOH) promotes the oxidative cleavage process and keeps the resulting carboxylic acid in its soluble salt form.[7]

  • Procedure:

    • In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of alkylketene dimer in 200 mL of acetone.

    • In a separate beaker, prepare a solution of 1.2 equivalents of NaOH in 100 mL of deionized water. Add this aqueous base solution to the AKD/acetone mixture with stirring.

    • In another beaker, dissolve 2.5 equivalents of KMnO₄ in 300 mL of deionized water. This solution will be deep purple.

    • Slowly add the KMnO₄ solution to the stirring AKD solution over a period of 30-45 minutes. The addition is exothermic; maintain the reaction temperature below 40°C using an ice bath if necessary.

    • After the addition is complete, gently heat the reaction mixture to a reflux (approx. 60-65°C) for 2 hours. The purple color of the permanganate will fade, and a brown precipitate of manganese dioxide (MnO₂) will form.[7][9]

Step 2: Quenching and Workup

  • Rationale: The workup is designed to remove the MnO₂ byproduct and neutralize the reaction mixture to protonate the carboxylate salt, yielding the free carboxylic acid. Sodium bisulfite is used to reduce any excess KMnO₄ and to help dissolve the MnO₂ precipitate by reducing it to the more soluble Mn²⁺ salts.[10]

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite in a Buchner funnel to remove the bulk of the MnO₂ precipitate. Wash the filter cake with 50 mL of acetone.

    • Transfer the filtrate to a 2 L beaker. While stirring, slowly add a saturated aqueous solution of sodium bisulfite until the brown color disappears and the solution becomes clear (or pale yellow).

    • Acidify the solution to a pH of ~2 by the slow addition of concentrated HCl. The 2-hydroxyalkenoic acid will precipitate as a white solid.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

Step 3: Isolation and Purification

  • Rationale: The crude product is isolated by filtration and can be purified by recrystallization or column chromatography to remove impurities.

  • Procedure:

    • Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL).

    • Dry the crude product under vacuum.

    • For recrystallization, dissolve the crude solid in a minimal amount of hot ethyl acetate, and allow it to cool slowly to room temperature, then in a refrigerator, to form crystals.

    • Collect the purified crystals by vacuum filtration and dry to a constant weight.

Characterization and Data

The final product should be characterized to confirm its structure and purity.

4.1. Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Expected signals include a triplet for the terminal methyl group, a broad multiplet for the long alkyl chain (-(CH₂)n-), a characteristic signal for the proton on the hydroxyl-bearing carbon (α-proton), and a broad singlet for the carboxylic acid proton.[11][12][13]

  • ¹³C NMR Spectroscopy: The carbon NMR will show a distinct peak for the carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), a peak for the carbon bearing the hydroxyl group (α-carbon, ~70-80 ppm), and a series of peaks for the alkyl chain carbons.[12][13]

  • FT-IR Spectroscopy: The infrared spectrum should show a broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the hydroxyl group (~3200-3500 cm⁻¹), as well as a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

4.2. Representative Data Table

The following table summarizes typical results for the synthesis starting from an AKD derived from palmitic acid (C16).

ParameterResult
Starting Material Palmitoyl-based AKD
Yield (Crude) 75-85%
Yield (Purified) 60-70%
Melting Point Varies with chain length
¹H NMR (400 MHz, CDCl₃) δ ~4.2 (dd, 1H, -CH(OH)-), ~2.5 (m, 2H, -CH₂-COOH), ~1.2-1.6 (m, alkyl H's), ~0.9 (t, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~178 (C=O), ~70 (-C(OH)-), various alkyl signals

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete reaction is a common issue. Ensure the KMnO₄ is added slowly to control the exotherm and that the reflux period is sufficient. Inadequate acidification during workup can also lead to loss of product as the carboxylate salt.

  • Difficult MnO₂ Filtration: The MnO₂ precipitate can be very fine and clog filter paper. Using a thick pad of celite is essential. Alternatively, after quenching with sodium bisulfite and acidifying, perform a solvent extraction with ethyl acetate. The organic layer will contain the product, and the aqueous layer will retain the manganese salts.

  • Over-oxidation: While KMnO₄ is a strong oxidant, the desired product is generally stable under these conditions. However, excessively long reaction times or high temperatures could potentially lead to further degradation.[8] Monitoring the reaction by TLC can help determine the optimal reaction time.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Handle concentrated hydrochloric acid and sodium hydroxide in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The initial reaction can be exothermic. Be prepared to use an ice bath for temperature control.

Conclusion

The oxidative cleavage of alkylketene dimers provides an efficient and scalable route to 2-hydroxyalkenoic acids. This method leverages an inexpensive and readily available industrial chemical as a starting material, transforming it into a high-value chemical intermediate. The protocol described herein is robust and can be adapted for various long-chain AKDs, making it a valuable tool for professionals in chemical synthesis and drug development.

References

  • Proposed mechanism of oxidation of alkyl ketene dimer 1 with cyclic... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (2025, November 21). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Alpha hydroxycarboxylic acid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What is the action of KMnO4 on unsaturated compounds? - Quora. (2018, April 17). Retrieved March 7, 2026, from [Link]

  • Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. (2010). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. (2024, January 24). Chemical Review and Letters. Retrieved March 7, 2026, from [Link]

  • alkyl ketene dimer: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]

  • Alkyl Ketene Dimer (AKD) Sized Paper Reversion Due To Oxidative Photodegradation. (2024, January 15). Scribd. Retrieved March 7, 2026, from [Link]

  • KMnO4-Mediated Oxidation as a Continuous Flow Process. (2010, July 22). Organic Letters. Retrieved March 7, 2026, from [Link]

  • Alkene Reactions: Oxidative cleavage with hot KMnO4, then H3O+ (heat). (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Mechanism of internal sizing with Alkyl Ketene Dimers: The Role of Vapour Deposition. (1997). The Fundamentals of Papermaking Materials. Retrieved March 7, 2026, from [Link]

  • KR100729146B1 - Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof. (n.d.). Google Patents.
  • Potassium Permanganate. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Design and synthesis of α-hydroxycarboxylic acid derivatives... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Alkyl ketene dimer - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Resolving enantiomers of 2-hydroxy acids by NMR. (2023, March 13). PMC. Retrieved March 7, 2026, from [Link]

  • Alkyl ketene dimer (AKD) sized paper reversion due to oxidative photodegradation. (2026, February 10). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Separation and analysis techniques for bound and unbound alkyl ketene dimer (AKD) in paper: A review. (2012, November 1). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • CN102633891A - AKD (alkyl ketene dimer) starch and preparation method thereof. (n.d.). Google Patents.
  • The reaction of alkyl ketene dimer (AKD) with cellulose hydroxyl groups to form beta-keto ester. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design and synthesis of hydroxy-alkynoic acids and their methyl esters as novel activators of BK channels. (2008, June 1). PubMed. Retrieved March 7, 2026, from [Link]

  • US5484952A - Process for the manufacture of alkyl ketene dimer. (n.d.). Google Patents.
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved March 7, 2026, from [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods. (n.d.). Magritek. Retrieved March 7, 2026, from [Link]

Sources

Application

Advanced Application Note: Quantification of Unsaturated Hydroxy Fatty Acids by HPLC &amp; LC-MS/MS

Abstract & Scope Unsaturated hydroxy fatty acids (HFAs), including Hydroxyeicosatetraenoic acids (HETEs) and Hydroxyoctadecadienoic acids (HODEs), are critical lipid mediators derived from the oxidation of arachidonic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Unsaturated hydroxy fatty acids (HFAs), including Hydroxyeicosatetraenoic acids (HETEs) and Hydroxyoctadecadienoic acids (HODEs), are critical lipid mediators derived from the oxidation of arachidonic acid (AA) and linoleic acid (LA). These "oxylipins" serve as potent biomarkers for inflammation, oxidative stress, and resolution pathways in drug development.

This guide provides a rigorous analytical framework for the quantification of HFAs. Unlike standard small molecule analysis, HFAs present unique challenges: structural isomerism, susceptibility to ex vivo oxidation, and trace biological abundance (pg/mL range).

This protocol outlines a Dual-Stream Strategy:

  • Stream A (Quantitative): High-sensitivity LC-MS/MS for absolute quantification in complex matrices.

  • Stream B (Mechanistic): Chiral HPLC for distinguishing enzymatic generation (single enantiomer) from non-enzymatic free radical oxidation (racemic mixtures).

Scientific Foundation & Mechanistic Insight

The Analytical Challenge

The primary difficulty in HFA analysis is distinguishing between regioisomers (e.g., 5-HETE vs. 12-HETE) and stereoisomers (e.g., 12(S)-HETE vs. 12(R)-HETE).

  • Regioisomers: Have identical molecular weights but different fragmentation patterns and retention times on Reverse Phase (RP) columns.

  • Enantiomers: Cannot be separated on standard C18 columns and require Chiral Stationary Phases (CSP).

Sample Handling & Integrity
  • Auto-oxidation: Polyunsaturated fatty acids (PUFAs) oxidize spontaneously in air. Crucial Step: All solvents must contain antioxidants (e.g., BHT or TPP) to prevent artifactual HFA formation during processing.

  • Protonation: HFAs are weak acids (pKa ~4.8). Acidification (pH 3-4) prior to extraction suppresses ionization, significantly increasing recovery into organic solvents or hydrophobic SPE sorbents.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct analytical stream.

HFA_Workflow Sample Biological Sample (Plasma/Tissue) Stab Stabilization (Add BHT/TPP + Internal Stds) Sample->Stab Extract Extraction (SPE) Stab->Extract Decision Analytical Goal? Extract->Decision StreamA Stream A: Total Quantitation Decision->StreamA Biomarker Levels StreamB Stream B: Enantiomer Profiling Decision->StreamB Enzyme Mechanism LCMS RP-HPLC-MS/MS (C18 Column) StreamA->LCMS Chiral Chiral HPLC-MS/UV (Amylose/Cellulose Column) StreamB->Chiral ResultA Total Concentration (e.g., Total 12-HETE) LCMS->ResultA ResultB Enantiomeric Ratio (e.g., 12(S) vs 12(R)) Chiral->ResultB

Caption: Decision matrix for HFA analysis. Stream A utilizes C18 chemistry for sensitivity; Stream B utilizes Chiral chemistry for mechanistic specificity.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Applicable to both Stream A and B.

Objective: Isolate lipid mediators while removing proteins and phospholipids that cause ion suppression.

Materials:

  • Cartridge: Strata-X or Oasis HLB (Polymeric Reversed-Phase), 30 mg/1 mL.

  • Internal Standards (IS): Deuterated standards are mandatory (e.g., 15(S)-HETE-d8, 12(S)-HETE-d8).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma/homogenate on ice.

    • Add 10 µL of Antioxidant Mix (0.2 mg/mL BHT in EtOH).

    • Add Internal Standard Spike (typically 1–5 ng per sample).

    • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, vortex, centrifuge at 10,000 x g for 10 min. Collect supernatant.

    • Dilution: Dilute supernatant with water to <15% organic content. Adjust pH to 3.5 using 1M Acetic Acid. Reason: Ensures HFAs are neutral and bind to the RP sorbent.

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (pH 3.5).

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing:

    • Wash 1: 1 mL Water (pH 3.5).

    • Wash 2: 1 mL 15% Methanol in Water. Reason: Removes salts and polar interferences.

  • Elution:

    • Elute with 1 mL Methanol/Acetonitrile (50:50, v/v).

  • Reconstitution:

    • Evaporate eluate under Nitrogen stream.

    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

Protocol 2: Stream A - LC-MS/MS Quantification

Target: High-throughput quantification of HETEs and HODEs.

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Temperature: 40°C.

  • Mobile Phase A: Water + 0.02% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.02% Acetic Acid.

    • Note: Avoid Formic Acid if possible; Acetic Acid often provides better ionization for HFAs in negative mode.

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 30 0.4
10.0 90 0.4
12.0 90 0.4
12.1 30 0.4

| 15.0 | 30 | 0.4 |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

  • Mode: Multiple Reaction Monitoring (MRM).[2]

MRM Transition Table (Key Analytes):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
15-HETE 319.2 219.1 18
12-HETE 319.2 179.1 16
5-HETE 319.2 115.1 14
13-HODE 295.2 195.1 18
9-HODE 295.2 171.1 18

| 15-HETE-d8 (IS) | 327.2 | 226.1 | 18 |

Protocol 3: Stream B - Chiral HPLC Separation

Target: Separation of R/S enantiomers to determine enzymatic origin.

  • Mechanism:[3][4] Lipoxygenases (LOX) produce pure S-enantiomers. Free radical oxidation produces racemic (50:50 R/S) mixtures.

Chromatographic Conditions
  • Column: Chiralpak AD-RH or Chiralpak IA-3 (Amylose-based), 2.1 x 150 mm, 3 or 5 µm.

  • Mode: Reverse Phase Chiral.[2][5]

  • Mobile Phase: Water / Acetonitrile / Formic Acid (40:60:0.02).

  • Flow Rate: 0.2 mL/min (Isocratic).

  • Detection: MS/MS (same transitions as above) or UV at 235 nm (for HETEs/HODEs) if concentration >100 ng/mL.

Chiral Separation Logic

The following diagram details the mechanistic interpretation of Chiral HPLC results.

Chiral_Logic Input Chiral HPLC Trace Scenario1 Single Peak (e.g., 100% 12(S)-HETE) Input->Scenario1 Scenario2 Double Peak (50% S / 50% R) Input->Scenario2 Conclusion1 Enzymatic Source (12-LOX Activity) Scenario1->Conclusion1 Conclusion2 Oxidative Stress (ROS / Non-enzymatic) Scenario2->Conclusion2

Caption: Interpretation of Chiral HPLC chromatograms. Pure enantiomers indicate enzymatic pathways; racemates indicate oxidative stress.

Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: Typically 0.1 ng/mL to 500 ng/mL.

  • LOD/LOQ: Modern Triple Quads should achieve LOQs of ~50-100 pg/mL for HETEs.

Common Issues
ProblemProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsAdd 5mM Ammonium Acetate to mobile phase.
Low Recovery pH during extraction too highEnsure sample is acidified to pH 3-4 before SPE loading.
Ghost Peaks Contamination or CarryoverUse a needle wash of Isopropanol/ACN/Acetone (1:1:1).
Isomer Co-elution Gradient too steepShallow the gradient slope between 40-70% B.

References

  • Lipid Maps. "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." Lipid Maps Protocols.Link

  • Kuehl, D. S., et al. "Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography." Methods in Enzymology, 1990. Link

  • Wang, Y., et al. "A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites."[1] Journal of Chromatography B, 2014. Link

  • Phenomenex. "Chiral HPLC Separations: A Guide to Enantiomeric Resolution." Phenomenex Application Guide.[6]Link

  • Thermo Fisher Scientific. "Quantitation of Underivatized Omega-3 and Omega-6 Fatty Acids." Application Note.Link

Sources

Method

Mass spectrometry analysis of 2-Hydroxyhept-3-enoic acid and its isomers

Advanced Mass Spectrometry Analysis of 2-Hydroxyhept-3-enoic Acid and Its Isomeric Variants: A Comprehensive Workflow for Biomarker Discovery As a Senior Application Scientist, I have designed this technical guide to add...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Analysis of 2-Hydroxyhept-3-enoic Acid and Its Isomeric Variants: A Comprehensive Workflow for Biomarker Discovery

As a Senior Application Scientist, I have designed this technical guide to address a critical bottleneck in lipidomics and biomarker discovery: the structural plasticity of medium-chain hydroxy fatty acids. 2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1) and its isomers are highly bioactive metabolites often generated via lipoxygenase (LOX) pathways, lipid peroxidation, or as downstream cleavage products of larger lipid hydroperoxides[1].

The analytical challenge is twofold. First, the molecule exists as multiple positional isomers (e.g., 2-hydroxy vs. 3-hydroxy or 7-hydroxy)[1]. Second, it possesses a chiral center at C2 and an alkene at C3, yielding multiple stereoisomers (R/S enantiomers, E/Z geometries). Standard mass spectrometry often suffers from "chiral blindness" and isobaric overlap. To overcome this, the following guide details an orthogonal, self-validating analytical system combining High-Resolution LC-MS/MS and derivatization-assisted GC-NCI-MS.

Physicochemical Properties & Isomeric Landscape

Before designing an MS workflow, we must define the physicochemical boundaries of the target analyte. The presence of the carboxylate group dictates our ionization strategy, while the chiral center dictates our chromatographic approach.

Table 1: Physicochemical Properties of 2-Hydroxyhept-3-enoic Acid

PropertyValue / DescriptionAnalytical Consequence
Molecular Formula C7H12O3Requires high-resolution MS to distinguish from isobaric matrix interferences.
Exact Mass 144.0786 DaTarget [M-H]⁻ in negative ESI is m/z 143.0714.
Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), Alkene (-C=C-)Carboxyl allows ESI- detection[2]; Hydroxyl allows MTPA derivatization[3].
Positional Isomers 3-hydroxy, 4-hydroxy, 7-hydroxy variantsRequires MS/MS fragmentation (alpha/allylic cleavage) for differentiation[4].
Stereoisomers (2R)/(2S) enantiomers; (3E)/(3Z) geometriesRequires chiral derivatization and GC separation; LC alone is insufficient[3].

Analytical Strategy & Causality (E-E-A-T)

To achieve unambiguous identification, we cannot rely on a single platform. We must deploy specific techniques tailored to the physical cause-and-effect of the molecule's structure.

  • Why LC-HRMS/MS for Positional Isomers? Carboxylic acids readily deprotonate in mildly acidic or neutral conditions, making negative electrospray ionization (ESI-) the optimal choice for intact mass detection without the need for prior derivatization[2]. High-resolution mass spectrometry (HRMS) isolates the exact [M-H]⁻ mass, while collision-induced dissociation (CID) drives specific bond breakages. The position of the hydroxyl group weakens adjacent carbon-carbon bonds, dictating the site of alpha-cleavage[4].

  • Why GC-NCI-MS for Stereoisomers? Reverse-phase LC cannot easily resolve the (R) and (S) enantiomers of 2-hydroxy fatty acids. By reacting the hydroxyl group with (R)-Mosher's reagent ((R)-MTPA-Cl), we convert the enantiomers into diastereomers. Diastereomers possess distinct dipole moments and boiling points, allowing baseline separation on a standard capillary GC column[3]. Furthermore, the MTPA moiety contains a trifluoromethyl group, which acts as a massive electron sink, dramatically boosting sensitivity in Negative Chemical Ionization (NCI) mode[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal quality control (QC) gates to ensure the system self-validates at every stage of sample preparation and acquisition.

Protocol A: LC-HRMS/MS Profiling (Positional Isomer Resolution)

Causality: Reverse-phase LC separates isomers based on subtle hydrophobicity differences. A mild acidic mobile phase keeps the carboxylate protonated during column transit (improving peak shape) before it deprotonates in the ESI source.

  • Extraction (QC Gated): Spike 100 µL of plasma/tissue homogenate with 10 µL of an isotopically labeled internal standard (e.g., 2-hydroxyhexanoic acid-d3, 1 µg/mL). Extract with 1 mL of MTBE/Methanol (3:1, v/v). Vortex for 10 min, centrifuge at 14,000 x g for 5 min.

    • Self-Validation Check: The recovery of the deuterated standard must exceed 80% to validate extraction efficiency.

  • Chromatography: Inject 5 µL of the dried and reconstituted organic phase onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 5% B for 1 min, ramp to 95% B over 12 min, hold for 2 min, re-equilibrate.

  • MS Acquisition: Operate the HRMS in ESI- mode. Set MS1 resolution to 70,000 (FWHM) and MS2 resolution to 17,500. Use stepped Normalized Collision Energy (NCE) at 25, 35, and 45 to ensure comprehensive fragmentation of both fragile and stable bonds[2].

Protocol B: GC-NCI-MS Chiral Resolution (Stereoisomer Resolution)

Causality: Two-step derivatization is required. Methylation protects the carboxyl group from thermal degradation, while MTPA esterification resolves chirality and enhances NCI ionization[3].

  • Methylation: Treat the dried lipid extract with 100 µL of methanolic HCl (0.5 M). Incubate at 60°C for 30 minutes to convert the carboxylic acid to a methyl ester. Dry completely under N2.

  • MTPA Derivatization (QC Gated): Add 50 µL of (R)-MTPA-Cl (Mosher's reagent) in anhydrous pyridine. Incubate at 60°C for 1 hour.

    • Self-Validation Check: Run a "Reagent Blank" (derivatization reagents without sample) to ensure no artifactual peaks are generated.

  • GC-MS Analysis: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Use Helium as the carrier gas (1.2 mL/min) and Methane as the NCI reagent gas. Monitor the diagnostic[M-31]⁻ ion, which corresponds to the highly favorable elimination of the methoxy group from the MTPA moiety[3].

Data Interpretation & Fragmentation Logic

Differentiation of positional isomers relies entirely on the predictable nature of alpha-cleavage during CID. The hydroxyl group directs the fragmentation.

Table 2: Diagnostic MS/MS Fragments for Isomer Differentiation (ESI- Mode)

IsomerPrecursor [M-H]⁻Diagnostic FragmentCleavage Mechanism (Causality)
2-Hydroxyhept-3-enoic acid m/z 143.07m/z 75.01 Alpha-cleavage between C2 and C3 leaves the [OOC-CH(OH)]⁻ anion.
2-Hydroxyhept-3-enoic acid m/z 143.07m/z 99.08 Alpha-cleavage between C1 and C2 results in the neutral loss of CO2 (44 Da).
3-Hydroxyhept-4-enoic acid m/z 143.07m/z 89.02 Alpha-cleavage shifts to the C3-C4 bond, leaving the [OOC-CH2-CH(OH)]⁻ anion.
7-Hydroxyhept-5-enoic acid m/z 143.07m/z 125.06 Terminal hydroxyl facilitates rapid neutral loss of H2O (18 Da)[1].

Visualizations

Workflow Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction (MTBE/Methanol) Sample->Extraction Split Aliquoting for LC vs GC Extraction->Split LC_Prep Direct Reconstitution (No Derivatization) Split->LC_Prep GC_Prep Methylation & (R)-MTPA Derivatization Split->GC_Prep LC_MS LC-HRMS/MS (ESI-) (Positional Isomer Resolution) LC_Prep->LC_MS GC_MS GC-NCI-MS (Chiral Enantiomer Resolution) GC_Prep->GC_MS Data Data Analysis & Biomarker Validation LC_MS->Data GC_MS->Data

Analytical workflow for the orthogonal MS resolution of 2-hydroxyhept-3-enoic acid isomers.

Fragmentation Parent Precursor Ion [M-H]- m/z 143.07 Alpha1 Alpha-Cleavage C2-C3 Bond Parent->Alpha1 CID Energy Alpha2 Alpha-Cleavage C1-C2 Bond Parent->Alpha2 CID Energy Frag1 m/z 75.01 [OOC-CH(OH)]- Alpha1->Frag1 Frag2 m/z 99.08 Loss of CO2 Alpha2->Frag2

MS/MS fragmentation logic for differentiating positional isomers via specific bond cleavages.

References

  • Brash, A. R., et al. "Allene oxide and aldehyde biosynthesis in starfish oocytes." Journal of Biological Chemistry, 1991. URL: [Link]

  • Otoki, Y., et al. "Data-independent acquisition coupled with electron-activated dissociation for in-depth structure elucidation of fatty acid ester of hydroxy fatty acids." bioRxiv, 2024. URL:[Link]

  • Tsialtas, I., et al. "A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk." Molecules, 2020. URL:[Link]

  • Guo, L., et al. "Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers." Journal of Lipid Research, 2010. URL:[Link]

Sources

Application

Protocol for derivatization of 2-Hydroxyhept-3-enoic acid for GC-MS analysis

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 2-Hydroxyhept-3-enoic Acid Abstract & Scientific Rationale 2-Hydroxyhept-3-enoic acid is a short-chain, unsaturated -hydroxy fatty acid. Its analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization and GC-MS Analysis of 2-Hydroxyhept-3-enoic Acid

Abstract & Scientific Rationale

2-Hydroxyhept-3-enoic acid is a short-chain, unsaturated


-hydroxy fatty acid. Its analysis is complicated by three structural factors:
  • Polarity: The presence of both a carboxylic acid (

    
    ) and a hydroxyl group (
    
    
    
    ) results in strong hydrogen bonding, rendering the native molecule non-volatile and unsuitable for gas chromatography.
  • Thermal Instability: The allylic hydroxyl group (adjacent to the

    
     double bond) makes the molecule susceptible to dehydration (loss of 
    
    
    
    ) under thermal stress, potentially forming a conjugated diene artifact (hepta-2,4-dienoic acid) if not properly protected.
  • Isomerism: Preserving the cis/trans geometry of the double bond requires mild derivatization conditions.

Protocol Strategy: This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1][2] Unlike acidic methylation (e.g.,


-MeOH), which risks dehydrating the allylic alcohol, silylation is a base-catalyzed, non-aqueous process that simultaneously protects both the carboxyl and hydroxyl protons with trimethylsilyl (TMS) groups. This yields the Bis-TMS derivative  (Trimethylsilyl 2-[(trimethylsilyl)oxy]hept-3-enoate), which is thermally stable, volatile, and produces characteristic mass spectral fragmentation for structural confirmation.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the functional groups on the silicon atom of the BSTFA. TMCS acts as a catalyst, increasing the silyl donor strength of BSTFA.

Reaction Stoichiometry:



  • Native MW: 144.17 g/mol

  • Derivative MW: 288.53 g/mol (Net addition of 2

    
    
    
    
    
    groups, loss of 2
    
    
    ;
    
    
    Mass = +144.36)

Materials & Equipment

CategoryItemSpecification
Reagents BSTFA + 1% TMCSSilylation grade, anhydrous (e.g., Sigma 33155)
PyridineAnhydrous, 99.8%, stored over KOH pellets
Ethyl Acetate / HexaneHPLC Grade, dried over molecular sieves
Internal Standard3-Hydroxyvaleric acid or Heptadecanoic acid (

)
Equipment Reaction Vials2 mL amber glass with PTFE-lined screw caps
Heating BlockDigital, capable of maintaining

Nitrogen EvaporatorWith high-purity

gas supply
GC-MS SystemSingle Quadrupole or Q-TOF with EI source

Step-by-Step Protocol

Phase 1: Sample Preparation & Drying (CRITICAL)

Moisture is the enemy of silylation.[2] Water hydrolyzes BSTFA and the formed TMS derivatives.

  • Aliquot: Transfer the sample extract (containing approx. 1–50

    
    g of analyte) into a 2 mL reaction vial.
    
  • Internal Standard: Add 10

    
    L of Internal Standard solution.
    
  • Dry: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

    • Note: Do not heat above 30°C during drying to prevent volatilization of the free short-chain acid.

  • Azeotropic Drying (Optional but Recommended): Add 50

    
    L of anhydrous dichloromethane (DCM) and re-evaporate. This helps remove trace water.[3]
    
Phase 2: Derivatization Reaction
  • Reagent Addition: To the dried residue, add:

    • 50

      
      L Anhydrous Pyridine  (Acts as solvent and acid scavenger).
      
    • 50

      
      L BSTFA + 1% TMCS .
      
  • Seal: Cap tightly with a PTFE-lined cap. Vortex for 10 seconds.[2]

  • Incubate: Heat the vial at 60°C for 45 minutes .

    • Why? Steric hindrance at the secondary hydroxyl group (

      
      ) requires thermal energy to ensure 100% conversion, but temperatures 
      
      
      
      risk degrading the double bond.
  • Cool: Allow to cool to room temperature.

  • Dilution (Optional): If the concentration is too high, dilute with 100

    
    L of anhydrous hexane or ethyl acetate.
    
  • Transfer: Transfer to a GC autosampler vial with a glass insert. Analyze within 24 hours.

Phase 3: GC-MS Acquisition Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m

0.25mm

0.25

m)
Standard non-polar phase separates TMS derivatives by boiling point.
Inlet Splitless (1

L injection) @ 250°C
Maximizes sensitivity. High temp ensures rapid volatilization.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Slow ramp at start separates solvent/reagents from the early-eluting C7 derivative.
Transfer Line 280°CPrevents condensation of heavier matrix components.
Ion Source EI (70 eV) @ 230°CStandard ionization for spectral library matching.
Scan Range m/z 50 – 450Covers the molecular ion (288) and low-mass fragments.

Data Analysis & Interpretation

Predicted Mass Spectrum (EI, 70 eV)

The Bis-TMS derivative of 2-Hydroxyhept-3-enoic acid (


, MW 288) follows specific 

-cleavage rules.
m/zIdentityMechanism / Origin
288

Molecular Ion (typically weak intensity).
273

Loss of methyl group (

) from a TMS group.
171

Base Peak (Diagnostic).

-cleavage between C1 and C2. Loss of the carboxyl-TMS group (

). Leaves the stable allylic ether fragment:

.
147

Rearrangement ion specific to compounds with two or more TMS groups.
117

The carboxyl-TMS fragment. Confirms the carboxylic acid moiety.
73

Trimethylsilyl cation (Standard background ion).
Visual Workflow & Mechanism

G cluster_0 Phase 1: Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Analysis Sample Crude Extract (2-OH-C7:1) Dry N2 Dry Down (Anhydrous) Sample->Dry Reagents Add BSTFA + 1% TMCS + Pyridine Dry->Reagents Heat Incubate 60°C, 45 min Reagents->Heat Silylation Derivative Bis-TMS Derivative (Stable & Volatile) Heat->Derivative GCMS GC-MS Injection (m/z 171, 273, 288) Derivative->GCMS

Figure 1: Operational workflow for the derivatization of 2-Hydroxyhept-3-enoic acid.

Troubleshooting & Optimization

  • Issue: Low Response or Missing Peaks.

    • Cause: Moisture contamination.

    • Solution: Ensure all glassware is silanized and dry. Use fresh BSTFA (clear liquid; if yellow, discard).

  • Issue: Tailing Peaks.

    • Cause: Active sites in the GC inlet.

    • Solution: Change the inlet liner (use deactivated wool) and clip 5 cm from the column guard.

  • Issue: Extra Peaks (Artifacts).

    • Cause: Incomplete derivatization (Mono-TMS) or degradation.

    • Solution: Increase reaction time to 60 mins. If "M-18" peaks appear, the temperature was too high—reduce to 50°C.

References

  • Schuhmann, K. et al. (2017). "GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation". Marine Lipids. Link

  • BenchChem Application Notes. (2025). "Quantitative Analysis of Fatty Acids by GC-MS Following Silylation with BSTFA-TMCS". BenchChem Protocols. Link

  • NIST Mass Spectrometry Data Center. (2023). "2-Hydroxyhippuric acid, 3TMS derivative Mass Spectrum" (Used for fragmentation analogy of alpha-hydroxy TMS esters). NIST WebBook. Link

  • Sigma-Aldrich Technical Bulletin. (2005). "Guide to Derivatization Reagents for GC". Sigma-Aldrich. Link

  • Zhu, Q. et al. (2023). "Global Analysis of 2-Hydroxy Fatty Acids by GC-MS/MS". PubMed. Link

Sources

Method

Application Note: Cell-Based Models for Evaluating Anti-Inflammatory Mechanisms of Unsaturated Fatty Acids

[1][2] Abstract & Strategic Overview Chronic low-grade inflammation is a hallmark of metabolic syndrome, often mitigated by unsaturated fatty acids (UFAs) like Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA)....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Overview

Chronic low-grade inflammation is a hallmark of metabolic syndrome, often mitigated by unsaturated fatty acids (UFAs) like Docosahexaenoic acid (DHA) and Eicosapentaenoic acid (EPA). However, in vitro reproduction of these effects is notoriously inconsistent due to one critical failure point: improper fatty acid solubilization.

This guide moves beyond generic protocols to address the biophysical constraints of lipid delivery. We utilize the THP-1 Monocyte-to-Macrophage model, optimized with a "Rest" phase to prevent background noise, and focus on the GPR120 (FFAR4) signaling axis as the primary mechanistic validator.

Critical Reagent Preparation: The BSA-Conjugate System

The Problem: Free fatty acids (FFAs) are hydrophobic and cytotoxic. Adding them directly to media causes precipitation and "oil slick" formation, leading to random dosing and cell death. The Solution: FFAs must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) at a precise molar ratio (typically 2:1 to 5:1 FA:BSA).

Protocol: Preparation of 5mM UFA-BSA Complex (5:1 Ratio)

Target: Create a stable, water-soluble stock solution of DHA (C22:6n-3) or Oleic Acid (C18:1).

Materials:

  • Fatty Acid: DHA (cis-4,7,10,13,16,19-Docosahexaenoic acid) - Store under Argon gas.

  • Carrier: Ultra Fatty Acid-Free BSA (Roche or Sigma, fraction V). Do not use standard BSA.

  • Solvent: 0.1 M NaOH or 100% Ethanol (vehicle dependent).

Step-by-Step Methodology:

  • Prepare 10% (w/v) BSA Solution:

    • Dissolve 1.0 g of FAF-BSA in 10 mL of serum-free RPMI-1640 or PBS.

    • Filter sterilize (0.22 µm).[1][2]

    • Critical: Keep this solution warm at 37°C .

  • Solubilize the Fatty Acid (The "Soap" Step):

    • Calculate mass for 20 mM concentration in the final conjugate volume.

    • Dissolve FA in a minimal volume of 0.1 M NaOH (70°C) or Ethanol.

    • Note: If using NaOH, the solution will turn clear as the sodium salt forms (saponification).

  • Conjugation (The Complexation):

    • While stirring the 37°C BSA solution, dropwise add the hot FA solution.

    • Why? Adding hot FA to cold BSA precipitates the lipid. Adding cold FA to warm BSA precipitates the lipid. Both must be warm.

    • Stir at 37°C for 30 minutes. The solution should be optically clear.

  • QC Check: Measure OD600. If >0.1, precipitation occurred; discard and restart.

Cell Model: The "PMA-Rest" THP-1 Protocol

While RAW 264.7 (mouse) cells are easier, THP-1 (human) cells provide a more translationally relevant GPR120 response. However, standard PMA differentiation leaves high background inflammation. We use the PMA-Rest method to reset the baseline.

StageDurationReagentPurpose
Differentiation 48 Hours50 ng/mL PMAInduce macrophage phenotype (adherence).
Rest (Wash) 24 HoursPMA-Free MediaCritical: Downregulates basal cytokine (IL-1β) expression caused by PMA.
Treatment 2-12 HoursUFA-BSA ComplexPre-loading the membrane/receptor.
Challenge 6-24 HoursLPS (100 ng/mL)Induce inflammatory spike (TLR4 activation).

Mechanistic Validation: The GPR120 Pathway

To prove the anti-inflammatory effect is specific to the UFA and not a generic artifact, you must validate the GPR120 (FFAR4) pathway. Omega-3s bind GPR120, recruiting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-arrestin-2, which internalizes the receptor and sequesters TAB1, preventing TAK1 activation and subsequent NF-

B signaling.[3]
Visualization: GPR120 vs. TLR4 Signaling

The following diagram illustrates how UFA-bound GPR120 intercepts the LPS-induced inflammatory cascade.

GPR120_Pathway LPS LPS (Challenge) TLR4 TLR4 Receptor LPS->TLR4 UFA Omega-3 FA (DHA/EPA) GPR120 GPR120 (FFAR4) UFA->GPR120 MyD88 MyD88 TLR4->MyD88 BetaArr2 β-Arrestin-2 GPR120->BetaArr2 Recruitment TAK1_TAB1 TAK1 / TAB1 Complex MyD88->TAK1_TAB1 NFkB NF-κB (Nuclear Translocation) TAK1_TAB1->NFkB Phosphorylation BetaArr2->TAK1_TAB1 Sequestration/Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Transcription

Figure 1: Mechanism of Action. GPR120 activation by UFAs recruits


-arrestin-2, which sequesters the TAB1/TAK1 complex, effectively "short-circuiting" the LPS-induced NF-

B cascade.

Experimental Protocols & Readouts

Experiment A: Nitric Oxide (NO) Screening (Griess Assay)

Best for: High-throughput screening of optimal UFA concentrations.

  • Seed: THP-1 cells in 96-well plates (

    
     cells/well). Differentiate (48h PMA) and Rest (24h).
    
  • Pre-treat: Add UFA-BSA (0, 10, 25, 50, 100 µM) for 2 hours.

    • Control: BSA-only vehicle.

  • Induce: Add LPS (100 ng/mL) directly to wells (do not wash UFA). Incubate 24 hours.

  • Assay:

    • Transfer 50 µL supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min dark.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min dark.

    • Read: Absorbance at 540 nm.

  • Calculation: Compare against a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Experiment B: Gene Expression (qPCR)

Best for: Confirming mechanism (TNF vs. IL-10).

  • Harvest: Lyse cells using TRIzol or silica-column buffer.

  • Targets:

    • Pro-inflammatory:[3]

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Anti-inflammatory:[4][5][6]

      
      , 
      
      
      
      .
    • Reference:

      
       or 
      
      
      
      .
  • Expectation: UFA treatment should suppress LPS-induced

    
     by >40% while potentially elevating 
    
    
    
    .

Data Analysis & Troubleshooting

Interpreting the "U-Shape" Curve

In UFA studies, more is not always better.

  • 0 - 10 µM: Often below therapeutic threshold.

  • 25 - 50 µM: Optimal anti-inflammatory window.

  • >100 µM: Lipotoxicity. High lipid load induces ER stress (Unfolded Protein Response), activating JNK and increasing inflammation, masking the therapeutic effect.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudy Media UFA precipitationRe-make conjugate. Ensure BSA and FA are both warm during mixing.
High Basal Inflammation Insufficient "Rest"Increase post-PMA rest period to 48 hours.
No Inhibition observed BSA interferenceEnsure "Fatty Acid Free" BSA is used. Standard BSA contains endogenous lipids that mask effects.
Cell Detachment LPS toxicityReduce LPS to 10 ng/mL or shorten incubation to 6 hours.

References

  • Oh, D. Y., et al. (2010). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[7][6] Cell, 142(5), 687-698.[6]

  • Listenberger, L. L., et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. Proceedings of the National Academy of Sciences, 100(6), 3077-3082.

  • Daigneault, M., et al. (2010). The identification of markers of macrophage differentiation in PMA-stimulated THP-1 cells and monocyte-derived macrophages.[8] PLoS One, 5(1), e8668. (The "PMA-Rest" Protocol).[9]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. (Griess Assay Standards).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Hydroxyalkenoic Acids

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chemoselective and stereochemical challenges inherent in synthesizing 2-hydroxyalken...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex chemoselective and stereochemical challenges inherent in synthesizing 2-hydroxyalkenoic acids (α-hydroxy-β,γ-unsaturated acids). These motifs are critical precursors for depsipeptides, macrolides, and pharmaceutical intermediates, but their synthesis is notoriously plagued by alkene isomerization, catalyst poisoning, and poor enantiocontrol.

Below, you will find field-proven insights, quantitative data, troubleshooting guides, and self-validating protocols to ensure the integrity of your synthetic workflows.

I. System Architecture: Synthetic Pathways

The synthesis of 2-hydroxyalkenoic acids requires orthogonal control over the oxidation state, absolute stereochemistry at the α-carbon, and the geometry/position of the alkene. The diagram below maps the two most robust pathways: biocatalytic reduction and chiral auxiliary-mediated alkylation.

G A α-Ketoalkenoic Acid B Enzymatic Reduction (LDH / NADH) A->B Biocatalytic F Enantiopure 2-Hydroxyalkenoic Acid B->F High ee% C Chiral Auxiliary (Camphorsulfonamide) D Stereoselective Alkylation C->D Base, Allyl-X E Protected Intermediate D->E Protection E->F Mild Cleavage

Caption: Synthetic pathways for 2-hydroxyalkenoic acids via biocatalysis and chiral auxiliaries.

II. Quantitative Data Analytics

When selecting a synthetic strategy, balancing yield against stereoselectivity and scalability is paramount. The table below summarizes the performance metrics and primary failure points of standard methodologies.

Synthetic StrategyReagent / Catalyst SystemTypical YieldStereoselectivityPrimary Technical Challenge
Biocatalytic Reduction D-LDH / Duck ε-crystallin[1][2]85–95%>98% eeSubstrate solubility; cofactor (NADH) regeneration.
Chiral Auxiliary Alkylation Camphorsulfonamide / LDA[3]70–85%90–96% deAuxiliary cleavage often induces alkene migration.
Dienediolate Alkylation α-Ketoamides / LiHMDS[4]65–80%Regiospecific (α)Competing γ-alkylation; sensitive to ion-pairing.
Cross-Metathesis Grubbs II / Chiral Allylic Alcohols50–75%Retains eeFree α-OH poisons Ru-catalyst; requires bulky protecting groups.
III. Troubleshooting & FAQs

FAQ 1: Why is my β,γ-double bond migrating into conjugation (α,β) during ester deprotection?

  • The Causality: The α-proton of a 2-hydroxyalkenoate is highly acidic due to the electron-withdrawing nature of the adjacent hydroxyl and ester groups. When you expose this system to standard aqueous saponification (e.g., LiOH or NaOH), the base promotes rapid enolization. The system then reprotonates at the γ-position to form the thermodynamically more stable α,β-unsaturated (conjugated) acid.

  • The Fix: Abandon alkaline hydrolysis. Instead, synthesize the allyl ester of your 2-hydroxyalkenoic acid and utilize a Palladium-catalyzed deallylation under strictly neutral conditions (see Protocol 2). Alternatively, employ enzymatic hydrolysis using a neutral lipase.

G Start Issue: Alkene Isomerization during Deprotection CheckBase Using strong aqueous base (NaOH/LiOH)? Start->CheckBase YesBase Base drives enolization & α,β-conjugation CheckBase->YesBase Yes NoBase Check thermal stress or strong acids CheckBase->NoBase No Sol1 Pd(0) Deallylation (Neutral) YesBase->Sol1 Sol2 Enzymatic Hydrolysis (Lipase, pH 7) YesBase->Sol2 Sol3 Me3SnOH in DCE (Mild Nucleophile) YesBase->Sol3

Caption: Troubleshooting logic tree for preventing alkene isomerization during ester hydrolysis.

FAQ 2: Our enantiomeric excess (ee) is stalling at 60% during the asymmetric reduction of an α-ketoalkenoic ester. How do we optimize this?

  • The Causality: Chemical reductions using chiral oxazaborolidines (CBS catalysts) often suffer from competing coordination sites. The proximal alkene alters the steric bulk and electronic landscape of the ketone, leading to a less rigid transition state. Furthermore, background uncatalyzed reduction by borane rapidly erodes the ee.

  • The Fix: Transition to a biocatalytic reduction. Using D-lactate dehydrogenase[2] or a stable duck ε-crystallin system with endogenous L-lactate dehydrogenase activity[1] provides near-perfect stereocontrol (>98% ee) because the enzyme's active site rigidly locks the α-ketoalkenoate in a single conformation prior to hydride transfer.

FAQ 3: Attempting cross-metathesis on a terminal alkene with an α-hydroxy ester using Grubbs II results in catalyst death. What is happening?

  • The Causality: The free α-hydroxyl group acts as a potent Lewis base. In the presence of the electrophilic ruthenium carbene, the oxygen lone pairs coordinate to the metal center, forming a stable, unreactive ruthenacycle. This chelation effectively poisons the catalyst, halting the metathesis cycle.

  • The Fix: Mask the α-hydroxyl group with a bulky protecting group, such as a tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) ether. The immense steric bulk of these silicon protecting groups physically blocks the oxygen atom from approaching the ruthenium center.

FAQ 4: How can I improve the regioselectivity when alkylating α-ketoamides to form quaternary α-hydroxy acids?

  • The Causality: Double deprotonation of α-ketoamides generates dienediolates, which can undergo either α- or γ-alkylation. The regioselectivity is heavily governed by the ion-pairing aggregates of the dienediolates in solution[4].

  • The Fix: Modulate the ion-pairing by introducing additives. The addition of Lithium bromide (LiBr) disrupts tight ion pairs, often shifting the regioselectivity entirely toward the desired α-alkylation to yield the α-substituted-α-hydroxy-β,γ-unsaturated amide[4].

IV. Validated Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction of α-Ketoalkenoic Acids

This protocol utilizes a coupled enzyme system to achieve >98% ee while eliminating the need for stoichiometric cofactor addition.

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer.

    • Self-Validation Checkpoint: Verify the pH is exactly 7.5 using a calibrated meter. Deviations >0.2 pH units will denature the dehydrogenase.

  • Substrate & Cofactor Addition: Dissolve the α-ketoalkenoic acid (50 mM), sodium formate (150 mM, as the terminal reductant), and NAD+ (1 mM) into the buffer.

  • Enzyme Introduction: Add duck ε-crystallin (L-LDH source) and formate dehydrogenase (FDH)[1].

    • Self-Validation Checkpoint: Monitor the UV absorbance of the solution at 340 nm. A rapid initial spike followed by a steady state confirms that NADH is being successfully generated and recycled in situ.

  • Reaction Monitoring: Stir gently at 30°C for 24 hours.

    • Self-Validation Checkpoint: Extract a 50 µL aliquot, quench with MeCN, and analyze via chiral HPLC. The complete disappearance of the ketone peak and the emergence of a single enantiomer peak confirms reaction completion.

  • Isolation: Cool the mixture to 0°C, carefully acidify to pH 2.0 using 1M HCl, and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over MgSO4 and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Neutral Deprotection of Allyl 2-Hydroxyalkenoates

This protocol cleaves the ester without triggering base-catalyzed alkene isomerization.

  • System Degassing: Dissolve the allyl 2-hydroxyalkenoate (1.0 eq) in anhydrous THF to a concentration of 0.1 M. Sparge the solution with Argon gas for 15 minutes.

    • Self-Validation Checkpoint: Strict exclusion of oxygen is mandatory to prevent the oxidation of Pd(0) to inactive Pd(II).

  • Scavenger Addition: Add morpholine (10.0 eq) via syringe. Morpholine acts as the nucleophilic acceptor for the intermediate π-allyl palladium complex.

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq). The solution will adopt a characteristic pale yellow hue.

  • Monitoring: Stir at room temperature for 2 hours under Argon.

    • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting material spot must completely disappear, while the highly polar free acid product will remain anchored at the baseline.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in CH2Cl2 and wash with ice-cold 0.5 M NaHSO4 (pH ~4) to protonate and remove the morpholine. Extract the organic layer, dry over Na2SO4, and concentrate to yield the pure β,γ-unsaturated acid with intact alkene geometry.

V. References
  • "Facile synthesis of chiral 2-hydroxy acids catalyzed by a stable duck epsilon-crystallin with endogenous L-lactate dehydrogenase activity", nih.gov,

  • "Enantioselective Synthesis of α-Hydroxy Acids Employing (1S)-(+)-N,N-Diisopropyl-10-camphorsulfonamide as Chiral Auxiliary", scilit.com,

  • "Synthesis of optically pure (R)-2-hydroxy acids using D-lactate dehydrogenase", rsc.org,

  • "An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity", researchgate.net,

Sources

Optimization

Technical Support Center: Biocatalytic Production of 2-Hydroxyhept-3-enoic Acid

The following guide is structured as a specialized Technical Support Center for researchers and process engineers working on the biocatalytic synthesis of 2-Hydroxyhept-3-enoic acid . This molecule is a valuable chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers and process engineers working on the biocatalytic synthesis of 2-Hydroxyhept-3-enoic acid . This molecule is a valuable chiral building block, often derived from the "Green Note" aldehyde (trans-2-hexenal) via C1 chain extension.

Current Status: Systems Operational Ticket ID: BIO-CAT-C7-YIELD Assigned Specialist: Senior Application Scientist

System Overview & Mechanistic Logic

To improve the yield of 2-Hydroxyhept-3-enoic acid , you are likely utilizing a Hydroxynitrile Lyase (HNL) mediated synthesis starting from trans-2-hexenal , followed by nitrile hydrolysis. This route is preferred over direct lipoxygenase cleavage or de novo fermentation due to its high atom economy and enantiomeric control.

The pathway involves two critical catalytic phases:[1]

  • Enantioselective Cyanohydrin Formation: Conversion of trans-2-hexenal (C6) to 2-hydroxyhept-3-enenitrile (C7) using HNL.

  • Nitrile Hydrolysis: Conversion of the nitrile to the carboxylic acid using a Nitrilase (biocatalytic) or HCl (chemical).

The Core Pathway (Graphviz Visualization)

BiocatalyticPathway cluster_conditions Critical Process Parameters Hexenal trans-2-Hexenal (Substrate) HNL Enzyme 1: Hydroxynitrile Lyase (HbHNL or PaHNL) Hexenal->HNL Organic Phase HCN HCN Source (KCN/Buffer) HCN->HNL Aq. Phase Nitrile Intermediate: 2-hydroxyhept-3-enenitrile HNL->Nitrile C-C Bond Formation (Rate Limiting Step) Nitrilase Enzyme 2: Nitrilase (or HCl Hydrolysis) Nitrile->Nitrilase Hydrolysis Product Target: 2-Hydroxyhept-3-enoic acid Nitrilase->Product Yield > 90% pH pH 3.5 - 5.5 (Suppress Chemical BG) Temp Temp < 10°C (Enhance Enantiopurity)

Caption: Figure 1. The C1-extension biocatalytic cascade. Critical control points involve the suppression of racemic chemical background reactions during the HNL step.

Yield Optimization Protocols

The primary cause of low yield in this specific reaction is the reversibility of the HNL reaction and product instability (cyanohydrin decomposition).

Protocol A: Biphasic Reaction System (The "Gold Standard")

Objective: Shift equilibrium toward product formation and protect the enzyme from high aldehyde concentrations.

Reagents:

  • Enzyme: Hevea brasiliensis HNL (HbHNL) for (S)-enantiomer or Prunus amygdalus HNL (PaHNL) for (R)-enantiomer.

  • Organic Phase: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

  • Aqueous Phase: 20 mM Citrate Buffer (pH 4.0).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare citrate buffer at pH 3.5–4.0 .

    • Why? Low pH suppresses the non-enzymatic (racemic) addition of cyanide. At pH > 5.5, the chemical background reaction overtakes the enzymatic one, lowering ee% and yield.

  • Biphasic Setup: Mix Buffer:Organic solvent in a 1:1 to 1:5 ratio .

    • Why? The substrate (trans-2-hexenal) is hydrophobic. The product (cyanohydrin) partitions into the organic phase, pulling the equilibrium forward.

  • Substrate Loading: Dissolve trans-2-hexenal in the organic phase (50–100 mM).

  • Reaction Initiation: Add HCN source (KCN dissolved in buffer) dropwise to the emulsion at 4°C .

    • Critical: Keep temperature low to maximize enantioselectivity and minimize HCN evaporation.

  • Downstream: Separate phases. The organic phase contains the nitrile.

Protocol B: Nitrilase-Mediated Hydrolysis

Objective: Convert the nitrile to the acid without harsh acidic conditions that might degrade the double bond or cause polymerization.

Workflow:

  • Solvent Swap: Evaporate the organic solvent from Protocol A carefully (avoid heating >30°C). Resuspend the nitrile in phosphate buffer (pH 7.5).

  • Enzyme Addition: Add Nitrilase (e.g., Alcaligenes faecalis nitrilase).

  • Monitoring: Monitor the disappearance of the nitrile peak (2250 cm⁻¹ IR stretch) and appearance of the acid.

Troubleshooting Guide (Root Cause Analysis)

Use this table to diagnose specific yield failures in your experiments.

SymptomProbable CauseCorrective ActionMechanism/Logic
Low Enantiomeric Excess (ee%) High pH (> 5.0) in aqueous phase.[2]Acidify Buffer: Lower pH to 3.5–4.0 using Citrate.At neutral pH, cyanide is a strong nucleophile and attacks the aldehyde chemically (racemic). At low pH, only the enzyme catalyzes the attack.
Low Yield (< 40%) Equilibrium limitation (Reverse reaction).Use Biphasic System: Increase Organic:Aqueous ratio (e.g., 3:1 MTBE:Buffer).Cyanohydrins are unstable in water. Extracting them immediately into the organic phase prevents dissociation back to aldehyde + HCN.
Enzyme Precipitation Aldehyde toxicity or high ionic strength.Fed-Batch Mode: Add trans-2-hexenal slowly over 2 hours.Alpha-beta unsaturated aldehydes are Michael acceptors and can alkylate enzyme surface residues, causing deactivation.
Product Polymerization Exposure to strong acid/base or heat.Switch to Enzymatic Hydrolysis: Use Nitrilase instead of HCl.The C3=C4 double bond is reactive. Nitrilases operate at neutral pH and ambient temperature, preserving the alkene moiety.
Loss of HCN Volatilization.Sealed Reactor + Low Temp: Run at 4°C in a closed vessel.HCN boils at 26°C. Running at 4°C keeps it in the liquid phase and improves gas-liquid mass transfer.

Frequently Asked Questions (FAQs)

Q1: Can I use a Lipase to improve the yield of 2-Hydroxyhept-3-enoic acid? A: Yes, but only for Kinetic Resolution , not synthesis. If you have already produced the racemic ester of the target acid chemically, you can use Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer. However, the HNL route described above is superior because it is an asymmetric synthesis (theoretical yield 100%) rather than a resolution (theoretical yield 50%).

Q2: Why is trans-2-hexenal used as the precursor for a C7 acid? A: The HNL reaction adds a cyano group (-CN), which contributes one carbon atom.

  • trans-2-Hexenal (C6 chain) + HCN (C1) → C7 Nitrile.

  • Hydrolysis converts -CN to -COOH.

  • Result: A C7 carboxylic acid with the double bond preserved at the C3 position relative to the new carboxyl group.

Q3: My reaction turns yellow/brown. Is this normal? A: No. This indicates polymerization of the trans-2-hexenal or the formation of aldol condensation byproducts. This usually happens if the pH is too high or the concentration of free aldehyde is too high. Solution: Lower the pH and use a fed-batch approach for the aldehyde.

Q4: Can I use whole cells instead of purified enzymes? A: Yes. Whole cells (e.g., Pichia pastoris expressing HbHNL) are often more stable in organic solvents. However, you must permeabilize the cells (using freeze-thaw cycles or toluene) to ensure the substrate can reach the enzyme, as trans-2-hexenal is hydrophobic.

Data Summary: Solvent Screening for HNL Step

The following data illustrates the impact of solvent choice on the yield of the intermediate nitrile (2-hydroxyhept-3-enenitrile).

Solvent SystemPartition Coefficient (LogP)Relative Activity (%)Yield (24h)Notes
Buffer (Monophasic) N/A100% (Baseline)35%Equilibrium limited; product hydrolysis.
MTBE / Buffer 0.9492%88% Excellent mass transfer; stabilizes product.
Diisopropyl Ether / Buffer 1.5285%82%Good, but lower enzyme activity than MTBE.
Hexane / Buffer 3.9045%55%Enzyme aggregation at interface; poor yield.

Recommendation: Use MTBE saturated with buffer for optimal results.

References

  • Grietglank, H., et al. (2023). Engineering Hydroxynitrile Lyases for Industrial Applications. Angewandte Chemie International Edition . Link

  • Guan, Z., et al. (2018). Biocatalytic Asymmetric Synthesis of Chiral Cyanohydrins. Chemical Reviews . Link

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Chapter on Hydroxynitrile Lyases). Link

  • Von Langermann, J., & Wulf, H. (2019). Process Intensification for the Biocatalytic Synthesis of Chiral Cyanohydrins. Organic Process Research & Development . Link

  • PubChem Compound Summary . (2024). 2-Hydroxypent-3-enoic acid (Structural Analog Reference). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Peak Tailing in HPLC of Polar Unsaturated Acids

Ticket ID: #PUA-HPLC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting for Peak Asymmetry in Polar Unsaturated Acid Analysis Executive Summary Analyzing polar unsat...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUA-HPLC-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting for Peak Asymmetry in Polar Unsaturated Acid Analysis

Executive Summary

Analyzing polar unsaturated acids (e.g., sorbic acid, ascorbic acid, unsaturated fatty acids) presents a "perfect storm" for chromatographic peak tailing. These analytes possess dual challenges: polarity , which leads to poor retention and secondary silanol interactions, and unsaturation , which can induce pi-pi interactions or metal sensitivity.

This guide moves beyond basic troubleshooting. It treats the HPLC system as an interconnected ecosystem where chemistry (mobile phase), physics (stationary phase), and hardware (flow path) must align.

Module 1: Mobile Phase Optimization (The Chemical Environment)

The Core Issue: Polar unsaturated acids are weak acids. If the mobile phase pH is near the analyte's pKa, the analyte splits between ionized (A-) and non-ionized (HA) forms, causing peak broadening and tailing. Furthermore, ionized silanols (SiO-) on the column surface act as cation exchangers, dragging on the analyte.

Q: My peaks are tailing significantly. What is the first parameter I should check?

A: The pH of your aqueous mobile phase. For organic acids, the "Golden Rule of Suppression" applies: pH < pKa - 2 .

  • Mechanism: At low pH (typically pH 2.0 – 3.0), you force the acid into its non-ionized (protonated) form. This increases hydrophobicity (improving retention on C18) and suppresses the ionization of surface silanols (reducing secondary interactions).

  • Protocol:

    • Measure the pH of the aqueous portion of your mobile phase before mixing with organic solvents.[1]

    • Use a buffer, not just a simple acid adjustment, to maintain local pH within the column pore structure.

Q: Which modifier is superior: Formic Acid, TFA, or Phosphoric Acid?

A: It depends on your detection method and analyte chemistry.

AdditiveRole & MechanismBest ForWarning
Trifluoroacetic Acid (TFA) Strong ion-pairing agent; suppresses silanols; lowers pH (<2).UV Detection; stubborn tailing issues.Suppresses signal in LC-MS; can retain strongly on column.
Formic Acid (0.1%) Volatile acid; moderate pH (~2.7); weak ion-pairing.LC-MS applications.[1][2][3][4][5]May not suppress silanols enough for difficult acids.
Phosphoric Acid Non-volatile; excellent silanol suppression; buffers well at low pH.UV Detection (210 nm+).Incompatible with LC-MS ; precipitates in high % ACN.
Ammonium Formate/Acetate Buffers pH (3.0–5.0); chaotropic effect reduces solvation shell.LC-MS; mid-pH stability.[1]Ensure pH is low enough to protonate the specific acid.

Module 2: Stationary Phase Selection (The Physical Substrate)

The Core Issue: Standard C18 columns often fail with polar acids because "dewetting" (phase collapse) occurs in highly aqueous conditions required to retain polar compounds. Additionally, older silica types have high metal content and acidic silanols.

Q: I am using a standard C18 column. Why is retention unstable and tailing high?

A: You are likely experiencing "Phase Collapse" or Silanol Overload. Standard C18 chains fold down in >95% water, losing surface area.

Recommended Column Technologies:

  • Polar-Embedded / Polar-Endcapped C18:

    • Mechanism:[6][7] A polar group (e.g., amide, carbamate) is embedded near the silica surface. This shields silanols and allows the water layer to wet the surface, preventing phase collapse even in 100% water.

    • Application: General polar acids (acetic, propionic).

  • Phenyl-Hexyl:

    • Mechanism:[6][7] Provides pi-pi interactions specifically targeting the double bonds in unsaturated acids. This orthogonal selectivity can separate cis/trans isomers often found in unsaturated fatty acids.

    • Application: Sorbic acid, unsaturated fatty acids, aromatic acids.

  • Hybrid Particles (e.g., BEH, Xtimate):

    • Mechanism:[6][7] Polymer-silica hybrid particles have fewer surface silanols and wider pH stability (pH 1–12), allowing you to switch strategies (e.g., high pH) if low pH fails.

Module 3: Hardware & System Factors (The Hidden Variables)

The Core Issue: Unsaturated acids with adjacent oxygen-containing groups (like alpha-hydroxy acids or conjugated systems) can act as chelating agents. They bind to iron or steel in the HPLC flow path, causing "shark-fin" tailing.

Q: My column is new, and the mobile phase is perfect, but tailing persists. What now?

A: Check for Metal Chelation. Stainless steel frits and tubing can leach iron ions.

Self-Validating Experiment (The Chelation Test):

  • Step 1: Run your standard injection. Calculate US Pharmacopeia (USP) Tailing Factor.

  • Step 2: Add a chelating agent (e.g., 20 µM EDTA or Medronic Acid) to your aqueous mobile phase.

  • Step 3: Re-run the injection.

  • Result: If peak symmetry improves dramatically (Tailing factor drops from >1.5 to <1.2), your analyte is chelating with system metals.

Permanent Fix: Switch to PEEK tubing and use PEEK-lined or Titanium columns ("Bio-inert" systems).

Module 4: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing peak tailing specific to polar unsaturated acids.

TroubleshootingLogic Start ISSUE: Peak Tailing (Polar Unsaturated Acids) CheckPH Check Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH ACTION: Lower pH (Use TFA or Phosphate) CheckPH->AdjustPH No CheckConc Check Concentration Is column overloaded? CheckPH->CheckConc Yes AdjustPH->CheckConc Dilute ACTION: Dilute Sample 1:10 and re-inject CheckConc->Dilute Yes CheckChelation Check Metal Chelation Does EDTA improve shape? CheckConc->CheckChelation No Dilute->CheckChelation Passivate ACTION: Passivate System or use PEEK hardware CheckChelation->Passivate Yes (Shape Improves) CheckCol Check Column Chemistry Is it Standard C18? CheckChelation->CheckCol No Passivate->CheckCol SwitchCol ACTION: Switch to Polar-Embedded or Phenyl-Hexyl CheckCol->SwitchCol Yes Success RESULT: Symmetrical Peak (USP Tailing < 1.2) CheckCol->Success No (Already Optimized) SwitchCol->Success

Figure 1: Decision tree for isolating the root cause of peak tailing in polar acidic analytes. The workflow prioritizes chemical equilibrium (pH) before hardware interventions.

Module 5: Experimental Protocols

Protocol A: Column Passivation (Removing Metal Contaminants)

Use this if the "Chelation Test" was positive.

  • Disconnect the column and the detector. Connect the injector directly to waste using a union.

  • Flush the system (pump, injector, tubing) with 30% Phosphoric Acid in water at 1 mL/min for 60 minutes.

  • Rinse with HPLC-grade water for 30 minutes.

  • Reconnect the column and detector.

  • Note: Do not passivate the column itself with phosphoric acid unless specified by the manufacturer; this is for the system.

Protocol B: Mobile Phase Preparation for Polar Acids

Standardized to minimize variability.

  • Weigh the buffer salt (e.g., Ammonium Formate) accurately.

  • Dissolve in 90% of the final volume of HPLC-grade water.

  • Adjust pH to 3.0 (or target) using the corresponding acid (Formic acid for formate buffer). Do not use HCl or H2SO4.

  • Filter through a 0.2 µm membrane (Nylon or RC).

  • Add organic modifier (if premixing) only after pH adjustment to prevent "apparent pH" shifts.

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2023).[7] Understanding and Managing Peak Tailing in the HPLC of Basic and Acidic Analytes. Chemical Communications. (Cited in context of silanol activity).[1][2][8][9][10][11]

Sources

Optimization

Technical Support Center: Stability Protocols for 2-Hydroxyhept-3-enoic Acid

Case ID: #ISO-2H7E-001 Subject: Minimizing Isomerization During Workup & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering degradation of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #ISO-2H7E-001 Subject: Minimizing Isomerization During Workup & Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering degradation of 2-Hydroxyhept-3-enoic acid during isolation. This molecule is a


-unsaturated 

-hydroxy acid
. Its structural integrity is compromised by a thermodynamic drive to isomerize into the conjugated

-unsaturated form (2-hydroxyhept-2-enoic acid) or to undergo dehydration/lactonization.

This guide provides a self-validating workflow to arrest these pathways. The core principle is Kinetic Preservation : maintaining conditions where the energy barrier for proton transfer (isomerization) is too high to cross, despite the thermodynamic favorability of the product.

Module 1: The Mechanistic Hazard

User Question: "Why does my crude NMR show a mixture of alkenes even when the reaction TLC looked clean?"

Technical Analysis: The isomerization is catalyzed by both acid and base .

  • Thermodynamics: The

    
    -unsaturated isomer is stabilized by resonance conjugation between the alkene and the carboxylic acid.
    
  • Kinetics: The

    
    -proton (at C2) is highly acidic due to the electron-withdrawing inductive effects of both the Carboxyl group (-COOH) and the Hydroxyl group (-OH). Removal of this proton generates a dienolate intermediate that rapidly reprotonates at the 
    
    
    
    -position (C4), shifting the double bond.
Isomerization Pathway Diagram

IsomerizationMechanism Start 2-Hydroxyhept-3-enoic Acid (β,γ-unsaturated) Target Molecule Inter Dienolate / Enol Intermediate Start->Inter Base (H+ abstraction) or Acid Catalysis Lactone Lactonization/Dehydration (Side Products) Start->Lactone Acid/Heat (-H2O) End 2-Hydroxyhept-2-enoic Acid (α,β-unsaturated) Thermodynamic Sink Inter->End Reprotonation at γ-C

Figure 1: The thermodynamic drift from the kinetic product (Blue) to the conjugated isomer (Red) is mediated by proton transfer.

Module 2: Quench & Extraction (The "Neutral" Protocol)[1]

User Question: "How do I wash out impurities without triggering the isomerization?"

Protocol: Standard acidic washes (HCl) or strong basic washes (NaOH) are forbidden. You must operate within a pH window of 6.0–7.5 .

Step-by-Step Workup Guide
StepActionMechanistic Rationale
1. Quench Pour reaction mixture into 0°C Phosphate Buffer (pH 7.0) .Avoids local heating and pH spikes common with water or bicarbonate quenches.
2. Extraction Extract immediately with cold Ethyl Acetate (EtOAc) or MTBE .Ethers are non-protic and less likely to solubilize acid catalysts than alcohols.
3. Wash Wash organic layer with Brine (Saturated NaCl) .Removes bulk water.[1] Do not use 1M HCl to remove amines; use a slightly acidic buffer (pH 5.5) if absolutely necessary, but rapid processing is safer.
4. Drying Dry over Anhydrous

(Sodium Sulfate).[2]
Avoid

(Magnesium Sulfate).

is slightly Lewis acidic and exothermic upon hydration, which can catalyze isomerization.
5. Concentration Rotary evaporate at < 30°C bath temp.Heat provides the activation energy for the [1,3]-hydride shift or proton transfer.

Module 3: Purification (The Silica Trap)

User Question: "My compound decomposes on the column. Is there an alternative to silica?"

Technical Analysis: Standard Silica Gel (


) has a surface pH of ~4–5 due to silanol groups (

). This acidity is sufficient to catalyze the isomerization of

-unsaturated acids and promote dehydration of the

-hydroxy group.

Solution: The "Buffered Silica" Technique You must neutralize the acidic sites on the silica before introducing your compound.

Protocol: Preparation of Neutralized Silica
  • Slurry Preparation: Suspend your silica gel in the mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of pure mobile phase (without amine) to remove bulk base, leaving the active silanol sites "capped" or neutralized.

  • Running: Load your sample. If the compound is extremely sensitive, maintain 0.1% Et3N in the mobile phase during the run.

Alternative: Use Reverse Phase (C18) Silica .

  • Why? C18 silica is generally less acidic and allows the use of buffered aqueous mobile phases (e.g., Water/Acetonitrile with 10mM Ammonium Acetate, pH 7).

Purification Decision Tree

PurificationLogic Start Crude Mixture Check Is purity > 85%? Start->Check HighPurity No Chromatography Crystallization or Salt Formation Check->HighPurity Yes LowPurity Chromatography Required Check->LowPurity No SilicaChoice Choose Stationary Phase LowPurity->SilicaChoice NeutralSilica Et3N-Buffered Silica (Normal Phase) SilicaChoice->NeutralSilica Lipophilic Impurities ReversePhase C18 Reverse Phase (pH 7 Buffer) SilicaChoice->ReversePhase Polar Impurities

Figure 2: Decision matrix for purification to avoid acidic exposure.

Module 4: Storage & Handling

User Question: "How long can I store this before it degrades?"

Recommendation:


-unsaturated acids are kinetically unstable oils. They should not be stored as free acids for long periods.
  • Cold Storage: Store at -20°C or -80°C under Argon.

  • Dilution: Store as a dilute solution in Benzene or Toluene (if compatible with downstream steps) to reduce intermolecular proton transfer.

  • Salt Formation (Best Practice): Convert the acid to a stable salt immediately if possible.

    • Protocol: Treat with 1 equivalent of Dicyclohexylamine (DCHA) in ether. The resulting DCHA salt is often a crystalline solid, which locks the proton in place and prevents isomerization.

References

  • Konst, W. M., et al. (1976). Isomerization of beta,gamma-unsaturated acids and esters. The Journal of Organic Chemistry.

  • Nagy, V., et al. (2009).[3] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis. (Demonstrates silica neutralization techniques).

  • BenchChem Technical Support. (2025). Preventing isomerization of unsaturated acids during workup.

  • PubChem Compound Summary. (2025). 2-Hydroxybut-3-enoic acid (Structural Analog Data).

Sources

Troubleshooting

Technical Support Center: 2-Hydroxyhept-3-enoic Acid Stability &amp; Handling

This guide is designed for researchers working with 2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1). Unlike the more common lipid peroxidation aldehyde 4-hydroxy-2-nonenal (4-HNE) or 4-hydroxy-2-hexenal (4-HHE), this speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers working with 2-Hydroxyhept-3-enoic acid (CAS: 562083-56-1). Unlike the more common lipid peroxidation aldehyde 4-hydroxy-2-nonenal (4-HNE) or 4-hydroxy-2-hexenal (4-HHE), this specific isomer presents unique stability challenges due to its


-hydroxy, 

-unsaturated
motif.

The Stability Matrix: Quick Reference

Before proceeding with experimental design, consult this matrix to prevent immediate sample degradation.

ParameterRecommendationCritical Warning
Primary Solvent Anhydrous Ethanol or DMSO Avoid Water/PBS for stock storage. Hydrolysis and pH-driven isomerization occur rapidly in aqueous solution.
Storage Temp -80°C At -20°C, slow isomerization of the double bond (

) can occur over weeks.
Headspace Gas Argon or NitrogenOxygen attacks the allylic C2 position. Argon is heavier than air and provides better coverage than Nitrogen.
Container Amber Glass (Silanized)Avoid plastics (polystyrene/polypropylene) due to lipophilic adsorption.
Working pH pH 6.5 – 7.4 Avoid pH > 8.0 (promotes proton abstraction at C2) or pH < 4.0 (acid-catalyzed migration).

The Science of Instability: Why Your Compound Degrades

Understanding the mechanism of degradation allows you to predict when your experiment is at risk. 2-Hydroxyhept-3-enoic acid suffers from two primary thermodynamic vulnerabilities:

A. The Conjugation Trap ( Isomerization)

The molecule exists as a


-unsaturated acid. However, shifting the double bond to the 

position (between C2 and C3) creates a conjugated system with the carbonyl group, which is thermodynamically favored.
  • Trigger: Basic pH or protic solvents can facilitate the removal of the acidic proton at C2, leading to double bond migration.

  • Result: You are no longer studying 2-hydroxyhept-3-enoic acid; you are studying its conjugated isomer, which has different biological reactivity.

B. Allylic Oxidation

The hydroxyl group at C2 is allylic (adjacent to the C3=C4 double bond). Allylic alcohols are exceptionally prone to oxidation, converting the secondary alcohol into a ketone (


-keto acid derivative).
Degradation Pathway Diagram

The following diagram illustrates the structural risks associated with improper handling.

DegradationPathways Target 2-Hydroxyhept-3-enoic acid (Target Molecule) Isomer Conjugated Isomer (2-Hydroxyhept-2-enoic acid) Target->Isomer Base/Acid Catalysis (Thermodynamic Drift) Ketone Oxidized Keto-Derivative (2-Oxohept-3-enoic acid) Target->Ketone ROS / O2 Exposure (Allylic Oxidation) Dimer Estolides / Dimers (Intermolecular Esterification) Target->Dimer High Conc. (>10mM) in Protic Solvents

Figure 1: Primary degradation pathways. The shift to the conjugated isomer is the most common "silent" failure mode in aqueous buffers.

Protocol: Preparation of Stable Stocks

Do not treat this lipid-like acid as a standard buffer reagent. Follow this strict anaerobic protocol.

Materials Required[1][2][3][4][5]
  • 2-Hydroxyhept-3-enoic acid (Solid/Oil)

  • Anhydrous Ethanol (≥99.5%) or DMSO (PCR Grade)

  • Argon gas stream

  • Amber glass vials (Screw cap with Teflon/PTFE liner)

Step-by-Step Workflow
  • Equilibration: Allow the manufacturer vial to warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold hygroscopic solid.

  • Solvation: Dissolve the compound in Anhydrous Ethanol to a concentration of 1–10 mg/mL .

    • Why Ethanol? It evaporates easily if you need to change solvents later, and it suppresses ionization better than water.

    • Why not DMSO? Use DMSO only if the final assay is cell-based and requires it. DMSO is difficult to remove.

  • Inert Purging: Immediately stream Argon gas over the solution for 30–60 seconds. Do not bubble through the liquid vigorously (to avoid evaporation), but layer the gas over it.

  • Aliquotting: Dispense into single-use glass aliquots.

    • Self-Validating Step: Never freeze the bulk stock. Every freeze-thaw cycle introduces micro-bubbles of oxygen and stress.

  • Storage: Store at -80°C .

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: My HPLC trace shows two peaks merging into one. What happened?

Diagnosis: You are likely observing rotamers or the onset of isomerization .

  • The Fix: Check your mobile phase pH. If you are using an acidic modifier (Formic acid/TFA), ensure the pH is not < 3.0. Extremely low pH catalyzes the shift of the double bond.

  • Verification: Run a fresh standard immediately. If the fresh standard is single-peak and your sample is split, your sample has isomerized.

Q2: Can I dilute the stock directly into cell culture media?

Diagnosis: Yes, but with a caveat regarding protein binding.

  • The Issue: Like many fatty acid derivatives, 2-Hydroxyhept-3-enoic acid will bind to Albumin (BSA/FBS) in serum.

  • The Fix: If precise kinetics are required, use serum-free media for the pulse duration. If serum is necessary, calculate that the free concentration will be significantly lower than the added concentration.

Q3: I see a loss of signal in Mass Spec (LC-MS/MS). Is it sticking?

Diagnosis: Adsorption to plastics.

  • The Mechanism: The hydrophobic tail (hept-3-ene) drives the molecule to stick to polypropylene pipette tips and tubes.

  • The Fix:

    • Use Low-Retention tips.

    • Perform all dilutions in Glass vials.

    • Add 0.05% Tween-20 to your autosampler vials (if compatible with your MS source) to keep the molecule in solution.

Q4: Is this the same as "HHE"?

Diagnosis: NO. This is a critical distinction.

  • Clarification: "HHE" in literature usually refers to 4-hydroxy-2-hexenal (an aldehyde). You are working with 2-hydroxyhept-3-enoic acid (a carboxylic acid).[1][2]

  • Impact: HHE (aldehyde) forms Schiff bases with proteins. Your molecule (Acid) forms esters or ionic interactions but is generally less reactive toward lysine residues than the aldehyde equivalent.

Experimental Workflow Visualization

Use this flow to determine the correct handling for your specific application.

Workflow Start Start: 2-Hydroxyhept-3-enoic acid Stock SolventCheck Select Solvent System Start->SolventCheck Ethanol Anhydrous Ethanol SolventCheck->Ethanol Preferred for Storage DMSO DMSO (Anhydrous) SolventCheck->DMSO Only for Bio-Assays App_MS Application: LC-MS/MS Ethanol->App_MS App_Cell Application: Cell Culture DMSO->App_Cell Step_Cell Dilute 1000x into Media (Keep DMSO < 0.1%) App_Cell->Step_Cell Step_MS Evaporate EtOH under N2 Reconstitute in Mobile Phase App_MS->Step_MS Warning CRITICAL: Use within 4 hours of aqueous dilution Step_Cell->Warning Step_MS->Warning

Figure 2: Decision tree for solvent selection based on downstream application.

References

  • PubChem. 2-Hydroxypent-3-enoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. (Context on lipid oxidation product stability). Free Radical Biology and Medicine.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Chemical Synthesis of Hydroxy Fatty Acids

Welcome to the technical support center for the chemical synthesis of hydroxy fatty acids (HFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chemical synthesis of hydroxy fatty acids (HFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during HFA synthesis and to provide actionable solutions to improve reaction yields and product purity. The information presented here is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding low yields in HFA synthesis.

Q1: My overall yield of hydroxy fatty acid is significantly lower than expected. What are the most common culprits?

Low yields in HFA synthesis can stem from a variety of factors. The most frequent issues include incomplete reactions, the formation of undesired side products, and losses during product isolation and purification. A systematic approach to troubleshooting is crucial. Start by verifying the purity of your starting materials and solvents, as impurities can interfere with the reaction. Next, carefully re-evaluate your reaction conditions, including temperature, reaction time, and catalyst loading. Finally, scrutinize your work-up and purification procedures to identify any potential sources of product loss.

Q2: I'm observing multiple spots on my TLC plate after the reaction, indicating the presence of byproducts. What are the likely side reactions?

The nature of side reactions heavily depends on the synthetic route employed. For instance, in syntheses involving the epoxidation of unsaturated fatty acids followed by ring-opening, common side products can include diols (from the hydrolysis of the epoxide) and polymeric materials.[1] In enzyme-catalyzed reactions, side products might arise from the hydrolysis of the desired ester product or the formation of alternative esterification products.[2][3] Careful analysis of these byproducts using techniques like GC-MS or LC-MS can provide valuable clues about the competing reaction pathways.[4][5][6]

Q3: How can I confirm that my final product is indeed the desired hydroxy fatty acid and assess its purity?

Proper characterization of your final product is essential. A combination of analytical techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing fatty acids, often after derivatization to more volatile esters (e.g., fatty acid methyl esters or FAMEs).[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used, particularly for less volatile or thermally labile HFAs.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information, confirming the position of the hydroxyl group and the overall structure of the fatty acid chain.

Q4: Are there specific analytical methods to distinguish between different regio-isomers of hydroxy fatty acids?

Yes, distinguishing between regio-isomers (where the hydroxyl group is at different positions on the fatty acid chain) can be challenging but is achievable. Mass spectrometry is a key technique. The fragmentation patterns observed in the mass spectrum can often provide diagnostic ions that are unique to each isomer, allowing for their differentiation.[5] In some cases, derivatization of the hydroxyl group prior to GC-MS analysis can enhance the differences in fragmentation patterns, aiding in isomer identification.[4]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific issues encountered during HFA synthesis.

Issue 1: Incomplete Conversion of Starting Material

An incomplete reaction is a primary cause of low yields. If you observe a significant amount of unreacted starting material after the expected reaction time, consider the following:

Causality and Explanation
  • Insufficient Reaction Time or Temperature: Many chemical reactions, including those for HFA synthesis, require a certain activation energy and time to reach completion. If either is insufficient, the reaction will not proceed fully.

  • Catalyst Inactivation or Insufficient Loading: Catalysts, whether chemical or enzymatic, can lose activity over time or may be present in insufficient quantities to drive the reaction to completion.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the reaction solvent, their ability to interact and react will be limited, leading to an incomplete reaction.

Troubleshooting Protocol
  • Verify Reactant and Solvent Purity: Ensure all starting materials and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[8]

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific synthesis. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC).

  • Evaluate Catalyst Performance:

    • For chemical catalysts, ensure the correct catalyst is being used and consider increasing the catalyst loading.

    • For enzymatic catalysts, such as lipases, verify the enzyme's activity and consider factors like pH and temperature that can affect its performance.[2][9] Immobilized enzymes can sometimes offer better stability and reusability.[2]

  • Improve Solubility: If solubility is an issue, consider using a different solvent or a co-solvent system to ensure all reactants are fully dissolved.

Issue 2: Formation of Undesired Side Products

The formation of byproducts can significantly reduce the yield of the desired HFA and complicate the purification process.

Causality and Explanation
  • Lack of Selectivity: The reagents or catalysts used may not be sufficiently selective, leading to reactions at other functional groups in the molecule. For example, in the hydration of unsaturated fatty acids, the reaction may not be regio- or stereo-selective, leading to a mixture of isomers.[10]

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote side reactions such as dehydration, polymerization, or degradation of the product.[2][11]

  • Presence of Impurities: Impurities in the starting materials or solvents can act as catalysts for unwanted side reactions.

Troubleshooting Protocol
  • Employ More Selective Reagents/Catalysts:

    • Consider using milder and more selective oxidizing agents or catalysts.

    • Enzymatic catalysis often offers high regio- and stereoselectivity, which can minimize the formation of byproducts.[9][12]

  • Optimize Reaction Conditions:

    • Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Carefully control the pH of the reaction mixture, especially in aqueous or enzymatic systems.

  • Purify Starting Materials: Ensure that all reactants and solvents are free from impurities that could interfere with the reaction.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to use protecting groups to mask reactive functional groups and prevent unwanted side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, significant product loss can occur during the work-up and purification steps.

Causality and Explanation
  • Emulsion Formation during Extraction: The amphiphilic nature of HFAs can sometimes lead to the formation of stable emulsions during aqueous work-ups, making phase separation difficult and leading to product loss.

  • Co-elution with Impurities during Chromatography: If the polarity of the desired HFA is similar to that of byproducts or unreacted starting materials, separation by column chromatography can be challenging.[13]

  • Degradation of the Product during Purification: Some HFAs may be sensitive to the conditions used during purification (e.g., heat, acid, or base).

Troubleshooting Protocol
  • Optimize Extraction Procedure:

    • To break emulsions, try adding a saturated brine solution or changing the solvent system.

    • Solid-phase extraction (SPE) can be an effective alternative to liquid-liquid extraction for purifying HFAs.[4]

  • Improve Chromatographic Separation:

    • Experiment with different solvent systems (mobile phases) and stationary phases to achieve better separation.

    • Consider using techniques like high-performance liquid chromatography (HPLC) for difficult separations.[13]

    • Derivatization of the HFA (e.g., esterification of the carboxylic acid) can sometimes alter its polarity and improve chromatographic separation.

  • Use Mild Purification Conditions:

    • Avoid excessive heat during solvent evaporation.

    • Use neutral or buffered conditions whenever possible to prevent degradation of the product.

Experimental Workflows and Data

General Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in HFA synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, GC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Side Products Present? incomplete->byproducts No optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions Yes improve_selectivity Improve Reaction Selectivity (Milder Reagents, Enzymes) byproducts->improve_selectivity Yes check_workup Review Work-up & Purification Procedure byproducts->check_workup No optimize_conditions->check_reaction improve_selectivity->check_reaction optimize_purification Optimize Purification (Extraction, Chromatography) check_workup->optimize_purification success Improved Yield optimize_purification->success

Caption: A general workflow for troubleshooting low yields in HFA synthesis.

Table 1: Common Synthesis Routes and Potential Pitfalls
Synthesis RouteDescriptionCommon Pitfalls & Side ReactionsKey Troubleshooting Strategies
Epoxidation & Ring Opening An unsaturated fatty acid is first epoxidized, followed by nucleophilic ring-opening of the epoxide to introduce the hydroxyl group.Incomplete epoxidation, formation of diols from epoxide hydrolysis, polymerization.[1][14]Use of a more efficient epoxidation agent, anhydrous reaction conditions, careful control of pH during ring-opening.
Enzymatic Synthesis Lipases or other enzymes are used to catalyze the hydroxylation or esterification of fatty acids.[9][12]Low enzyme activity, product inhibition, hydrolysis of the ester product.[2]Optimize enzyme conditions (pH, temperature), use immobilized enzymes for better stability, remove water to favor synthesis over hydrolysis.[2]
Microbial Biotransformation Whole-cell microorganisms are used to convert fatty acids into HFAs.[12][15]Low conversion rates, formation of multiple hydroxylated products, difficulty in product extraction from the culture medium.Strain optimization through metabolic engineering, optimization of fermentation conditions, efficient downstream processing.[16]
Direct Hydration Direct addition of water across a double bond in an unsaturated fatty acid.Low regioselectivity, formation of multiple isomers, often requires harsh conditions.[10]Use of shape-selective catalysts (e.g., zeolites), enzymatic hydration for improved selectivity.
Protocol: Derivatization of Hydroxy Fatty Acids for GC-MS Analysis

This protocol describes a common method for preparing HFA samples for analysis by Gas Chromatography-Mass Spectrometry.[4]

Materials:

  • Hydroxy fatty acid sample (dried)

  • BF₃-Methanol solution (14% w/v)

  • Anhydrous Methanol

  • Hexane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • GC vials

Procedure:

  • To the dried HFA sample (approx. 1 mg) in a screw-cap test tube, add 1 mL of BF₃-Methanol solution.

  • Seal the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature and add 1 mL of deionized water and 2 mL of hexane.

  • Vortex the mixture thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer to a clean test tube.

  • Wash the hexane extract with 1 mL of saturated sodium bicarbonate solution to remove any remaining acidic catalyst.

  • Dry the hexane layer over a small amount of anhydrous sodium sulfate.

  • Transfer the dried hexane solution to a GC vial for analysis.

  • If the hydroxyl group also requires derivatization for better analysis, the FAME can be further treated with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ether derivative.[4]

References

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020). [Source details not fully available]
  • Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC. (n.d.). National Institutes of Health.[Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2025). ACS Sustainable Chemistry & Engineering.[Link]

  • Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2024). MDPI.[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC. (2020). National Institutes of Health.[Link]

  • Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. (2013). Biotechnology Advances.[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PubMed.[Link]

  • Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. (2019). Frontiers in Microbiology.[Link]

  • Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. (2018). Analytical Chemistry.[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2025). ResearchGate.[Link]

  • Lipase-Catalyzed Synthesis of Hydroxy Stearates and Their Properties. (n.d.). [Source details not fully available]
  • Recovery and purification of hydroxy fatty acids from source oils. (n.d.).
  • Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea). (1975). Archives of Biochemistry and Biophysics.[Link]

  • Epoxidation of Vegetable Oils and Fatty Acids: Catalysts, Methods and Advantages. (2023). [Source details not fully available]
  • Asymmetric Synthesis of Saturated Hydroxy Fatty Acids and Fatty Acid Esters of Hydroxy Fatty Acids. (n.d.). Request PDF on ResearchGate.[Link]

  • FA purification. (n.d.). Cyberlipid.[Link]

  • Advanced Methods for Hydroxylation of Vegetable Oils, Unsaturated Fatty Acids and Their Alkyl Esters. (2021). MDPI.[Link]

  • Synthesis of lipase-catalyzed saccharide-fatty acid esters using a packed bed bioreactor system with. (n.d.). TRACE: Tennessee Research and Creative Exchange.[Link]

  • The production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli. (2015). Applied Microbiology and Biotechnology.[Link]

  • Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. (2019). AOCS.[Link]

  • Technological Aspects of Chemoenzymatic Epoxidation of Fatty Acids, Fatty Acid Esters and Vegetable Oils: A Review. (2015). Semantic Scholar.[Link]

  • Hydrolysis optimization and characterization study of preparing fatty acids from Jatropha curcas seed oil - PMC. (n.d.). National Institutes of Health.[Link]

  • Biochemistry, Fatty Acid Oxidation. (n.d.). NCBI Bookshelf.[Link]

  • Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. (2021). ACS Omega.[Link]

  • Production of Hydroxy Fatty Acids, Precursors of γ-Hexalactone, Contributes to the Characteristic Sweet Aroma of Beef - PMC. (2022). National Institutes of Health.[Link]

  • Succinct synthesis of saturated hydroxy fatty acids and in vitro evaluation of all hydroxylauric acids on FFA1, FFA4 and GPR84 - PMC. (n.d.). National Institutes of Health.[Link]

  • Fatty acid synthesis. (n.d.). Wikipedia.[Link]

  • Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC. (2014). National Institutes of Health.[Link]

  • Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly. (n.d.). PNAS.[Link]

  • Lipase-Catalyzed Reactions for Modification of fats and other Lipids. (2026). ResearchGate.[Link]

  • Lipase-catalyzed production of lysophospholipids. (2017). OCL.[Link]

  • Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC. (n.d.). National Institutes of Health.[Link]

  • How can I purify fatty acids by column chromatography? (2014). ResearchGate.[Link]

  • Succinct synthesis of saturated hydroxy fatty acids and in vitro evaluation of all hydroxylauric acids on FFA1, FFA4 and GPR84. (n.d.). MedChemComm (RSC Publishing).[Link]

  • Synthesis and evaluation of ?-hydroxy fatty acid-derived heterocyclic compounds with potential industrial interest. (2006). Grasas y Aceites.[Link]

  • (PDF) Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. (2024). ResearchGate.[Link]

  • Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. (n.d.). [Source details not fully available]
  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography*. (n.d.). Journal of Animal and Feed Sciences.[Link]

Sources

Troubleshooting

Optimization of extraction protocols for short-chain fatty acids from biological samples

Expert Troubleshooting & Methodological Guides for Short-Chain Fatty Acids Welcome to the Technical Support Center for Short-Chain Fatty Acid (SCFA) analysis. As a Senior Application Scientist, I have compiled this resou...

Author: BenchChem Technical Support Team. Date: March 2026

Expert Troubleshooting & Methodological Guides for Short-Chain Fatty Acids

Welcome to the Technical Support Center for Short-Chain Fatty Acid (SCFA) analysis. As a Senior Application Scientist, I have compiled this resource to address the critical bottlenecks in SCFA extraction and quantification. SCFAs—primarily acetate, propionate, and butyrate—are notoriously difficult to analyze because they are highly volatile, highly polar, and present in complex biological matrices at vastly different concentrations.

This guide provides field-proven, self-validating protocols designed to maximize recovery, eliminate matrix effects, and ensure absolute quantitative accuracy.

Analytical Workflows & Decision Matrix

Choosing the correct analytical pathway is the most critical step in SCFA quantification. The decision between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates your extraction chemistry.

scfa_workflow cluster_gc GC-MS Workflow (Underivatized) cluster_lc LC-MS/MS Workflow (Derivatized) Sample Biological Sample (Feces, Plasma, Serum) IS Spike Stable Isotope Internal Standards Sample->IS Acidification Acidification (HCl) Protonate SCFAs (pH 2-3) IS->Acidification GC-MS Route Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation LC-MS/MS Route Extraction Liquid-Liquid Extraction (MTBE Solvent) Acidification->Extraction Vortex & Centrifuge (-10°C) GCMS GC-MS Analysis (Direct Injection) Extraction->GCMS Collect Organic Phase Deriv 3-NPH Derivatization (EDC, Pyridine, 40°C) Precipitation->Deriv Supernatant LCMS LC-MS/MS Analysis (Reversed-Phase C18) Deriv->LCMS Quench with Formic Acid

Decision tree for SCFA extraction and analysis via GC-MS or LC-MS/MS.

Validated Step-by-Step Methodologies

Protocol A: Derivatization-Free Liquid-Liquid Extraction (LLE) for GC-MS

Target Matrices: Feces, Cecum, Plasma. Mechanistic Causality: SCFAs are weak acids with a pKa of ~4.8. At physiological pH, they exist as hydrophilic anions. Adjusting the aqueous sample to pH 2–3 with HCl forces the SCFAs into their undissociated, lipophilic free-acid form, enabling efficient partitioning into an organic solvent[1].

Step-by-Step Procedure:

  • Sample Preparation: Weigh 50–60 mg of lyophilized feces or aliquot 100 µL of plasma. Note: Lyophilization of fecal matter is highly recommended as it normalizes the sample to dry weight, removes water content bias, and halts enzymatic degradation to preserve SCFA stability[2].

  • Internal Standardization: Spike the sample with stable isotope-labeled SCFAs (e.g., d5-propionate, d7-butyrate) to create a self-validating system that corrects for matrix suppression and recovery losses[3][4].

  • Acidification: Add 10 µL of 5 M HCl (for 100 µL plasma) or 300 µL of 5 M HCl (for feces) to lower the pH below 3[1][3].

  • Solvent Extraction: Add 200 µL (plasma) or 1 mL (feces) of cold Methyl tert-butyl ether (MTBE).

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 5200 × g at -10 °C for 15 minutes. The sub-zero temperature is critical to reduce the vapor pressure of volatile SCFAs and prevent evaporative loss[3].

  • Collection: Carefully transfer the upper organic layer to a GC vial for direct injection.

Protocol B: 3-NPH Derivatization for LC-MS/MS

Target Matrices: Serum, Plasma, Feces. Mechanistic Causality: Underivatized SCFAs exhibit poor retention on reversed-phase C18 columns and suffer from poor electrospray ionization (ESI) efficiency due to their low molecular weight and lack of functional groups[5]. Derivatization with 3-nitrophenylhydrazine (3-NPH) yields stable 3-nitrophenylhydrazones, drastically increasing hydrophobicity and negative-ion MS sensitivity[4][6].

Step-by-Step Procedure:

  • Protein Precipitation: Mix 50 µL of plasma/serum with 50 µL of ice-cold acetonitrile containing your highly-labeled internal standards. Centrifuge at 10,000 × g for 10 minutes.

  • Reagent Addition: To 50 µL of the cleared supernatant, add 50 µL of 200 mM 3-NPH hydrochloride (in 50% aqueous acetonitrile) and 50 µL of 120 mM EDC·HCl (with 6% pyridine in 50% aqueous acetonitrile)[6].

  • Coupling Reaction: Incubate the mixture at 40 °C for 30 minutes with constant shaking to drive the carbodiimide coupling[7][8].

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid[4][7].

  • Analysis: Inject the derivatized sample directly into the LC-MS/MS system.

Quantitative Optimization & Recovery Data

The following table summarizes the performance metrics of optimized extraction parameters across different biological matrices.

Biological MatrixExtraction Solvent / MethodDerivatization ReagentAnalytical PlatformMean Recovery (%)Key Advantage / Causality
Feces Butanol (Acidified)NoneGC-MS>90%Removes interfering species; high stability post-lyophilization[2].
Feces & Plasma Methyl tert-butyl ether (MTBE)NoneGC-MS85–110%Eliminates acetic acid background noise caused by solvent oxidation[1].
Serum & Plasma Acetonitrile (Protein Precip.)3-NPH + EDCLC-MS/MS94–114%Drastically improves ESI efficiency; high sensitivity (LOD 1–7 ng/mL)[6].
Feces & Intestinal Acetone (Solid-Phase Extraction)NoneGC-MS79–137%Rapid purification at low temperatures without derivatization[9].

Troubleshooting Guide & FAQs

Q1: Why am I losing volatile SCFAs (like acetate and propionate) during sample concentration? A: SCFAs are highly volatile in their protonated (free acid) form. If you dry down extracts under nitrogen gas under acidic conditions, you will inevitably lose the short-chain species. Solution: If concentration is mandatory, either derivatize the SCFAs first (e.g., with 3-NPH) to eliminate volatility[4], or convert them to their non-volatile sodium salts by adding a mild base (like NaOH) before drying, then re-acidify immediately prior to analysis. Alternatively, use cold extraction (-10 °C) and avoid drying steps entirely[3].

Q2: I am seeing a massive, unexplained background peak for acetic acid in my GC-MS blanks. What is causing this? A: This is a well-documented artifact of using Diethyl Ether (DE) as an extraction solvent. DE can undergo spontaneous oxidation during storage or the extraction process, producing acetic acid as a byproduct[1]. Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE). MTBE provides equivalent extraction efficiency for SCFAs without generating acetic acid artifacts, drastically improving your Limit of Detection (LOD) for acetate[1].

Q3: How do I overcome severe matrix effects when comparing feces to plasma? A: Feces contain high amounts of complex carbohydrates and lipids, while plasma is protein-rich. These matrices suppress ionization differently. Solution: You must use a "surrogate matrix" approach (like distilled water) for calibration curves and spike stable isotope-labeled internal standards (e.g., d5-propionate) before extraction[1][4]. Using highly-labeled SCFAs prevents isotopic overlap between the analyte and the internal standard, ensuring the entire sample preparation process is strictly controlled[4].

Q4: Why is my LC-MS/MS signal for underivatized SCFAs so poor? A: SCFAs have low molecular weights and high polarity, leading to poor retention on standard C18 columns and poor desolvation/ionization in the ESI source[5]. Solution: Implement the 3-NPH derivatization protocol. The addition of the 3-nitrophenyl group increases the mass and lipophilicity of the SCFAs, shifting their retention times to a more favorable region of the chromatogram and massively boosting negative-ion ESI efficiency[6][8].

SCFA Physiological Signaling Pathway

Understanding the downstream biological targets of SCFAs is crucial for researchers linking metabolomic data to phenotypic outcomes. SCFAs act primarily through G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

scfa_pathway Fiber Dietary Fiber (Complex Carbohydrates) Microbiota Gut Microbiota (Anaerobic Fermentation) Fiber->Microbiota SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Microbiota->SCFAs GPCRs GPCR Activation (GPR41, GPR43, GPR109A) SCFAs->GPCRs Receptor Binding HDAC HDAC Inhibition (Epigenetic Regulation) SCFAs->HDAC Intracellular Uptake Immune Immune Regulation (Treg Differentiation) GPCRs->Immune Metabolism Energy Metabolism (Lipogenesis, Gluconeogenesis) GPCRs->Metabolism Gut Intestinal Homeostasis (Barrier Integrity) GPCRs->Gut HDAC->Immune HDAC->Gut

Gut microbiota SCFA production and downstream host GPCR/HDAC signaling pathways.

References

1.[9]9 - MDPI 2.[3]3 - NIH/PMC 3.[2]2 - ResearchGate 4.[1]1 - NIH/PMC 5.[7]7 - Frontiers 6.[5]5 - MDPI 7.[4]4 - MDPI 8.[8]8 - Diva-Portal 9.[6]6 - Edith Cowan University

Sources

Optimization

Resolving co-eluting peaks in the chromatographic analysis of fatty acid isomers

Welcome to the Technical Support Center for Chromatographic Lipid Analysis. Resolving co-eluting fatty acid isomers—particularly geometric (cis/trans) and positional polyenes—is a notorious bottleneck in lipidomics, nutr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Lipid Analysis. Resolving co-eluting fatty acid isomers—particularly geometric (cis/trans) and positional polyenes—is a notorious bottleneck in lipidomics, nutritional science, and drug development.

Standard chromatographic methods often fail because isomeric fatty acids possess nearly identical boiling points and basic polarities. This guide provides field-proven, mechanistically grounded solutions to overcome theoretical plate limitations and mass spectrometry (MS) interpretation barriers.

Part 1: Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, you must diagnose the chemical nature of the co-elution. Use the decision matrix below to determine whether your resolution requires stationary phase adjustments, orthogonal chromatography, or alternative derivatization.

TroubleshootingWorkflow Start Co-Eluting Fatty Acid Peaks Detected Diag1 Are they geometric (cis/trans) isomers? Start->Diag1 Sol1 Use Biscyanopropyl GC Column (e.g., SP-2560) Isothermal at 180°C Diag1->Sol1 Yes Diag2 Are they complex positional polyenes (e.g., CLAs)? Diag1->Diag2 No Diag3 Require MS structural elucidation of double bonds? Sol1->Diag3 If MS needed Sol2 Orthogonal Separation via Silver-Ion (Ag+) HPLC Diag2->Sol2 Yes Diag2->Diag3 No Sol2->Diag3 If MS needed Sol3 Derivatize to DMOX Analyze via GC-EI-MS Diag3->Sol3 Yes

Diagnostic workflow for resolving fatty acid isomer co-elution.

Part 2: Core Troubleshooting & FAQs

Q1: Why do my trans-18:1 isomers co-elute with cis-18:1 isomers on standard PEG (Carbowax) columns, and how do I achieve baseline resolution? A1: Standard PEG columns separate primarily by boiling point, which is insufficient for resolving the minute thermodynamic differences between geometric isomers. To resolve these, you must switch to a highly polar biscyanopropyl siloxane column (e.g., SP-2560 or CP-Sil 88)[1].

  • The Causality: The cyano groups on the stationary phase engage in strong dipole-dipole interactions with the pi-electrons of the unsaturated bonds. Because trans isomers have a more linear spatial configuration than cis isomers, their steric interaction with the stationary phase differs, allowing trans isomers to elute earlier.

  • The Fix: Temperature is the critical variable. Isothermal operation at exactly 180°C on an SP-2560 column provides the optimal thermodynamic balance to resolve most 18:1 trans isomers from cis isomers. Deviating to 185°C or 170°C alters the partition coefficients, causing specific pairs (e.g., 16t-18:1 and 14c-18:1) to overlap[2],[3].

Q2: GC-FID of FAMEs isn't providing enough resolution for complex positional isomers like conjugated linoleic acids (CLAs). What is the most effective orthogonal approach? A2: When capillary GC reaches its theoretical plate limits for complex polyenes, Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) is the premier orthogonal technique[4].

  • The Causality: This relies on argentation chromatography. Silver ions (Ag+) impregnated in the stationary phase form reversible charge-transfer complexes with the pi-electrons of the fatty acid double bonds. The stability of these complexes depends strictly on the geometry, number, and position of the double bonds[5]. Cis double bonds form stronger complexes with Ag+ than trans double bonds due to less steric hindrance, meaning trans isomers elute faster. Ag+-HPLC can cleanly separate CLAs into distinct geometrical groups (trans,trans; cis,trans; cis,cis) and further resolve positional isomers within those groups[6].

Q3: I need to pinpoint the exact position of double bonds using GC-MS, but my FAME spectra are uninterpretable. How do I lock the double bonds in place? A3: Under electron ionization (EI), FAMEs undergo extensive double-bond migration along the aliphatic chain, obscuring the original position. To resolve this, you must derivatize the free fatty acids or FAMEs into 4,4-dimethyloxazoline (DMOX) derivatives[7].

  • The Causality: The DMOX ring contains a nitrogen atom that effectively stabilizes the charge radical during ionization. This prevents double-bond migration and forces fragmentation to occur systematically along the hydrocarbon chain. In the resulting mass spectrum, a double bond is unambiguously identified by a mass gap of 12 Da between adjacent homologous fragments, whereas a triple bond shows a 10 Da gap[8]. Combining FAME analysis with DMOX GC-MS can save up to 100 hours of manpower compared to traditional Ag-TLC pre-fractionation[9].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Isothermal GC Optimization for 18:1 Isomer Resolution

This protocol establishes the exact thermodynamic conditions required to separate cis and trans isomers using a highly polar phase.

  • Column Installation: Install a 100 m × 0.25 mm × 0.20 µm biscyanopropyl column (e.g., SP-2560)[1].

  • Carrier Gas Optimization: Set Helium or Hydrogen carrier gas to a constant linear velocity (typically 20-25 cm/sec for He).

  • Temperature Programming: Set the GC oven to an isothermal hold at 180°C [2].

  • Validation Checkpoint (Self-Validation): Inject a system suitability mixture containing 12:0, 9c-18:1, 11c-18:1, 11c-20:1, and α-linolenic acid.

    • Pass Criteria: You must observe baseline resolution between 11c-20:1 and α-linolenic acid.

    • Fail Criteria: If you observe the 16t-18:1 peak overlapping with the 14c-18:1 peak, your actual column temperature is running too cold (closer to 170°C). If 16t-18:1 overlaps with 13c-18:1, it is running too hot (closer to 185°C)[3]. Recalibrate your oven zones accordingly.

Protocol 2: Mild DMOX Derivatization for GC-MS Structural Elucidation

This method converts FAMEs into DMOX derivatives under mild conditions to prevent the thermal degradation of highly polyunsaturated fatty acids (PUFAs)[7],[10].

  • Amidation: In a glass vial, combine 1 mg of FAMEs with 0.5 mL of 2-amino-2-methyl-1-propanol. Add a catalytic amount of sodium methoxide. Incubate overnight at room temperature.

  • Extraction: Isolate the resulting 2-(methylpropanol) amides by partitioning the mixture between hexane-diethyl ether (1:1, v/v) and water. Extract the upper organic layer and evaporate under a gentle stream of nitrogen.

  • Cyclization: Add 100 µL of trifluoroacetic anhydride to the dried amides. Incubate at 50°C for exactly 45 minutes to form the DMOX ring. Evaporate the reagent under nitrogen and reconstitute in hexane for GC-MS injection.

  • Validation Checkpoint (Self-Validation): Evaluate the EI-MS spectrum of a known standard (e.g., Oleic acid DMOX derivative).

    • Pass Criteria: The spectrum must display a prominent base peak at m/z 113 (representing the stable DMOX ring cleavage) and a clear 12 Da mass gap between m/z 196 and m/z 208, confirming the double bond at the Δ9 position.

Part 4: Quantitative Data Summaries

Table 1: Column & Temperature Dynamics for 18:1 Isomer Separation [2],[3]

Column Phase Optimal Isothermal Temp Key Baseline Resolutions Achieved Known Co-elution Vulnerabilities at Sub-optimal Temps
SP-2560 (Biscyanopropyl) 180°C 11c-20:1 / α-linolenic acid; Most trans-18:1 from cis-18:1 185°C: 16t-18:1 overlaps with 13c-18:1

| CP-Sil 88 (Biscyanopropyl) | 170°C | Optimal overall trans/cis separation for this specific phase | 170°C: 16t-18:1 overlaps with 14c-18:1 |

Table 2: Derivatization Strategies for Isomeric Structural Elucidation [7],[8],[9]

Derivatization Strategy Target Application Ionization Stabilization Mechanism Key MS Diagnostic Feature
FAMEs General profiling, GC-FID None (Extensive double-bond migration occurs) Molecular ion [M]+ often weak; limited positional data
DMOX Polyunsaturated FAs, GC-MS Nitrogen ring stabilizes the charge radical 12 Da gap for double bonds; 10 Da gap for triple bonds

| Picolinyl Esters | Cyclic FAs, complex branching | Pyridine ring acts as a remote charge site | Prominent cleavage at allylic positions |

Part 5: References

Sources

Troubleshooting

Preventing degradation of unsaturated compounds during mass spectrometry ionization

Welcome to the technical support center for the mass spectrometry analysis of unsaturated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry analysis of unsaturated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these often-fragile molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on preventing degradation during the ionization process.

Understanding the Challenge: The Fragility of the Double Bond

Unsaturated compounds, characterized by the presence of one or more carbon-carbon double bonds, are susceptible to degradation under the energetic conditions of many mass spectrometry ionization sources. This degradation can manifest as in-source fragmentation, where the molecule breaks apart before it can be analyzed, or as unwanted chemical reactions, leading to misidentification and inaccurate quantification. The primary goal is to transfer the intact molecule into the gas phase as an ion with minimal alteration to its structure.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My unsaturated analyte is showing significant in-source fragmentation, and I'm losing the molecular ion peak. What's happening and how can I fix it?

A1: The likely culprit is excessive energy being imparted to your molecule during ionization. This is a common issue with "hard" ionization techniques like Electron Ionization (EI), which uses high-energy electrons (typically 70 eV) that can easily break chemical bonds.[1] For unsaturated compounds, this often leads to the loss of the molecular ion and a complex fragmentation pattern that can be difficult to interpret.[2]

Troubleshooting Steps:

  • Switch to a "Soft" Ionization Technique: Soft ionization methods use gentler energy inputs to preserve the integrity of the analyte, resulting in minimal fragmentation and a prominent molecular ion peak.[3] Consider these alternatives:

    • Electrospray Ionization (ESI): Excellent for polar and large biomolecules.[1] It's a very gentle technique, often referred to as one of the "softest" ionization methods.[4]

    • Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar to nonpolar compounds that are thermally stable.[5]

    • Atmospheric Pressure Photoionization (APPI): Particularly effective for nonpolar molecules that are difficult to ionize by ESI or APCI.[1][6]

    • Chemical Ionization (CI): A milder alternative to EI that uses reagent gases to ionize analytes through ion-molecule reactions, producing stronger molecular ion signals.[3][7]

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Ideal for very large, non-volatile molecules like proteins and polymers.[3]

  • Optimize Ion Source Parameters (for ESI, APCI, APPI): Even with soft ionization, aggressive source conditions can induce fragmentation.

    • Reduce Cone Voltage/Fragmentor Voltage/Declustering Potential: These parameters control the energy of ions as they enter the mass spectrometer. Lowering them can significantly reduce in-source fragmentation.[8][9]

    • Optimize Source Temperature: High temperatures can cause thermal degradation.[8] Find the lowest temperature that still allows for efficient desolvation.

    • Adjust Nebulizer and Drying Gas Flow Rates: These affect droplet formation and desolvation efficiency. Improper settings can lead to incomplete desolvation and unstable ionization.[10][11]

  • If using EI, Lower the Ionization Energy: If you must use EI, some instruments allow you to reduce the electron energy from the standard 70 eV. Lowering this can decrease fragmentation and increase the abundance of the molecular ion.[2]

Q2: I'm analyzing a complex mixture of lipids, and I suspect I'm seeing degradation products. Could the ESI source itself be causing oxidation?

A2: Yes, it's possible. Ozone can be generated from a corona discharge at the ESI capillary, especially in the presence of oxygen.[12] This ozone can then react with the double bonds in your unsaturated lipids, leading to cleavage and the formation of ozonolysis products.[12] This can be a significant issue when trying to identify and quantify specific unsaturated species.

Troubleshooting & Preventative Measures:

  • Source Maintenance: Ensure your ion source is clean. Contaminants can sometimes promote unwanted reactions.[13]

  • Inert Gas Environment: If your instrument allows, consider modifying the source enclosure to provide an inert nitrogen atmosphere to minimize oxygen presence.

  • Use of Radical Scavengers: While less common for routine analysis, in some research applications, the addition of radical scavengers to the sample solution could potentially mitigate some oxidative processes.[14]

  • Harnessing the Reaction: Interestingly, this "degradation" can be used analytically. Techniques like Ozone-induced Dissociation (OzID) intentionally react mass-selected ions with ozone to pinpoint the exact location of double bonds, which is difficult with conventional collision-induced dissociation (CID).[15][16]

Q3: How can I determine the position of the double bonds in my unsaturated compound? Standard MS/MS isn't giving me clear diagnostic fragments.

A3: This is a classic challenge in lipidomics and the analysis of unsaturated hydrocarbons. The mobility of the double bond and the lack of charge-remote fragmentation in low-energy CID often make it difficult to determine the double bond position.

Solutions & Methodologies:

  • Chemical Derivatization: This is a robust, pre-analysis approach to "fix" the position of the double bond, leading to predictable fragmentation patterns.

    • Dimethyl Disulfide (DMDS) Derivatization: This is a well-established method, particularly for GC-MS analysis.[17][18] The DMDS adduct fragments at the original site of the double bond, providing clear diagnostic ions.[19]

    • Paternò-Büchi Reaction: This photochemical reaction can also be used to derivatize double bonds for subsequent MS analysis.

  • Advanced MS/MS Techniques:

    • Ozone-induced Dissociation (OzID): As mentioned previously, this technique uses ion-molecule reactions with ozone to cleave the double bond, revealing its location.[15][16]

    • Ultraviolet Photodissociation (UVPD): Using a 193 nm laser, UVPD can induce cleavage of the C-C bonds adjacent to the double bond, generating diagnostic fragment ions.[20]

Experimental Protocol: DMDS Derivatization for GC-MS Analysis

This protocol is adapted for the derivatization of polyunsaturated fatty acid methyl esters (FAMEs).[19]

  • Materials:

    • FAME sample (~10 mg)

    • Hexane

    • Iodine solution (60 mg I₂ in 1 mL diethyl ether)

    • Dimethyl disulfide (DMDS)

    • 10% Sodium thiosulfate solution

  • Procedure:

    • Dissolve ~10 mg of the FAME sample in 50 µL of hexane.

    • Add 40 µL of the iodine solution and 200 µL of DMDS to initiate the reaction.

    • Incubate the mixture. Reaction time and temperature may need optimization (e.g., 1-3 hours at 0°C or 1 hour at 25°C).[19]

    • Quench the reaction by adding 10% sodium thiosulfate solution dropwise until the iodine color disappears.[2]

    • Extract the derivatized product with hexane.

    • Analyze the hexane layer by GC-MS. The mass spectrum of the DMDS adduct will show characteristic fragments that reveal the original position of the double bond.[2]

Comparative Data: Choosing the Right Ionization Technique

The choice of ionization technique is critical for the successful analysis of unsaturated compounds. The following table summarizes the key characteristics of common soft ionization techniques.

Ionization TechniqueBest Suited ForAdvantagesDisadvantages
Electrospray Ionization (ESI) Polar, large biomolecules (peptides, proteins, metabolites)[1]Very "soft," minimal fragmentation[4], compatible with LC[1]Inefficient for nonpolar compounds, susceptible to ion suppression[21]
Atmospheric Pressure Chemical Ionization (APCI) Semi-polar to nonpolar, thermally stable compounds[5]Can ionize a broader range of compounds than ESI[6], better at higher flow rates[5]Requires thermally stable analytes[5], can cause fragmentation in labile compounds
Atmospheric Pressure Photoionization (APPI) Weakly polar and non-polar compounds (hydrocarbons, steroids)[6]Excellent for nonpolar analytes, less prone to ion suppression than ESI or APCI[21]Can be less sensitive than ESI for polar compounds, may require a dopant[6]
Chemical Ionization (CI) Moderately stable small molecules"Softer" than EI, provides a clear molecular ion[7]Lower sensitivity than EI, requires reagent gases[22]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Very large, non-volatile molecules (polymers, proteins, DNA)[3]Can analyze extremely high mass compounds, produces singly charged ions[3]Not readily compatible with LC, requires a suitable matrix

Visualizing the Workflow: Troubleshooting In-Source Fragmentation

The following diagram illustrates a logical workflow for addressing in-source fragmentation of unsaturated compounds.

Fragmentation_Troubleshooting Start Problem: Significant In-Source Fragmentation Check_Ionization 1. Evaluate Ionization Method Start->Check_Ionization Is_Hard_Ionization Is it a 'Hard' Technique? (e.g., EI at 70 eV) Check_Ionization->Is_Hard_Ionization Switch_to_Soft Switch to a 'Soft' Technique (ESI, APCI, APPI, CI) Is_Hard_Ionization->Switch_to_Soft Yes Optimize_Source 2. Optimize Source Parameters Is_Hard_Ionization->Optimize_Source No (already soft) Switch_to_Soft->Optimize_Source Lower_Energy Reduce Cone/Fragmentor Voltage Optimize_Source->Lower_Energy Adjust_Temp Optimize Source Temperature Optimize_Source->Adjust_Temp Adjust_Gas Adjust Gas Flow Rates Optimize_Source->Adjust_Gas Consider_Derivatization 3. Consider Chemical Derivatization (e.g., DMDS) Lower_Energy->Consider_Derivatization If fragmentation persists Solution Solution: Preserved Molecular Ion Lower_Energy->Solution Adjust_Temp->Consider_Derivatization If fragmentation persists Adjust_Temp->Solution Adjust_Gas->Consider_Derivatization If fragmentation persists Adjust_Gas->Solution Consider_Derivatization->Solution

Caption: A troubleshooting workflow for in-source fragmentation.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Liao, S., Sherman, G., & Huang, Y. (2021). Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono‐dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 35(23), e9183. Retrieved from [Link]

  • Zemski, B., et al. (2024). Determination of double bond positions in unsaturated fatty acids by pre-column derivatization with dimethyl and dipyridyl disulfide followed by LC-SWATH-MS analysis. Analytica Chimica Acta, 1293, 342265. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2018). A "Soft" and "Hard" Ionization Method for Comprehensive Studies of Molecules. Analytical Chemistry, 90(24), 14095-14099. Retrieved from [Link]

  • Cai, Y., & Tu, B. P. (2011). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 83(19), 7498-7504. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Retrieved from [Link]

  • Ray, S. (2020, November 16). A New Outlook on Soft Ionization for GC–MS. Spectroscopy Online. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Thomas, M. C., Mitchell, T. W., & Blanksby, S. J. (2007). Elucidation of Double Bond Position in Unsaturated Lipids by Ozone Electrospray Ionization Mass Spectrometry (OzESI-MS). Journal of the American Society for Mass Spectrometry, 18(7), 1264-1275. Retrieved from [Link]

  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

  • Nitte. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? Retrieved from [Link]

  • Chromedia. (2022, April 15). Atmospheric Pressure Photoionization — The Second Source for LC-MS? Retrieved from [Link]

  • Liao, S., & Huang, Y. (2022). Preferential formation of mono-dimethyl disulfide adducts for determining double bond positions of poly-unsaturated fatty acids. Journal of the American Oil Chemists' Society, 99(3), 279-291. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • Cai, S. S., & Syage, J. A. (2006). Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry for Analysis of Lipids. Analytical Chemistry, 78(4), 1191-1199. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • ASMS. (2012). LC/MS: The Techniques of Electrospray, APCI and APPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of Electrospray Ionization Source Parameters on Pharmaceuticals Analysis Using Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). One proposed degradation pathway for the formation of unsaturated hydroxy acids. Retrieved from [Link]

  • Muise, I. (2021). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship, University of California. Retrieved from [Link]

  • Thomas, M. C., et al. (2008). Ozone-Induced Dissociation: Elucidation of Double Bond Position within Mass-Selected Lipid Ions. Analytical Chemistry, 80(1), 303-311. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Augusti, R., et al. (2011). Monitoring of β-blockers ozone degradation via electrospray ionization mass spectrometry. Journal of the Brazilian Chemical Society, 22(2), 296-303. Retrieved from [Link]

  • Koulman, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Journal of The American Society for Mass Spectrometry, 28(11), 2419-2427. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Scavengers as Carriers of Analytes for Mass Spectrometry Identification. Retrieved from [Link]

  • Al-Kindi, S. A., et al. (2017). Investigating the influence of oxidant concentration in fatty acid aerosol ozonolysis by means of electrodynamic balance–mass spectrometry. Atmospheric Chemistry and Physics, 17(14), 8941-8955. Retrieved from [Link]

  • Klein, D. R., et al. (2018). Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2056-2065. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Cole, R. B., et al. (2015). Spatial effects on electrospray ionization response. International Journal of Mass Spectrometry, 389, 1-8. Retrieved from [Link]

  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]

  • The Analytical Scientist. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch? Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • Wozniak, M., et al. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]

  • Blanksby, S. J., & Mitchell, T. W. (2011). Analysis of unsaturated lipids by ozone-induced dissociation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 847-854. Retrieved from [Link]

  • Charles, L., & Lhiaubet-Vallet, V. (2023). Degradation strategies for structural characterization of insoluble synthetic polymers by mass spectrometry. Mass Spectrometry Reviews, 42(2), 437-463. Retrieved from [Link]

  • He, L., et al. (2012). Screening and identification of radical scavengers from Neo-Taraxacum siphonanthum by online rapid screening method and nuclear magnetic resonance experiments. Journal of Pharmaceutical and Biomedical Analysis, 66, 289-296. Retrieved from [Link]

  • Xia, Y. (2020, December 19). Radical Mass Spectrometry as a New Frontier for Bioanalysis. LCGC International. Retrieved from [Link]

  • Johns Hopkins University Applied Physics Laboratory. (n.d.). MASS SPECTROMETRY OF FREE RADICALS AND METASTABLE MOLECULES. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, August 8). "The Role of Mass Spectrometry in Modern Chemical Research." Retrieved from [Link]

Sources

Optimization

Strategies for improving the solubility of 2-Hydroxyhept-3-enoic acid for bioassays

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of 2-HHEA Solubility for In Vitro Bioassays Last Updated: March 7, 2026

Executive Summary & Molecule Profile

2-Hydroxyhept-3-enoic acid (2-HHEA) is a medium-chain hydroxy fatty acid (MCHFA) often investigated as a Diffusible Signal Factor (DSF) analog in bacterial quorum sensing or as a fungal metabolite.

The primary technical challenge with 2-HHEA in bioassays is its amphiphilic nature. While the carboxyl head group is polar, the heptenoic tail drives hydrophobic aggregation. In standard cell culture media (pH 7.4), the molecule exists in equilibrium between its protonated (insoluble) and deprotonated (soluble) states. Direct dilution from organic stocks often leads to "kinetic precipitation" or "oiling out," causing silent assay failure where the effective concentration is near zero despite correct calculations.

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Bioassays
Molecular Weight ~144.17 g/mol Small molecule, rapid diffusion.
pKa (Carboxyl) ~4.8At pH 7.4, it is >99% ionized (anionic).
LogP ~1.5 - 2.0Moderately lipophilic; requires a carrier protein.
Solubility (Water) Low (< 1 mM)Requires pH adjustment or carriers.
Solubility (DMSO) High (> 50 mM)Ideal for stock solutions, but toxic to cells >0.5%.

Critical Workflows: Solubilization Protocols

Method A: The "Gold Standard" BSA-Conjugation Protocol

Recommended for: Mammalian cell culture, metabolic assays, and long-duration incubations.

Mechanism: Fatty acids naturally circulate bound to albumin.[1] Pre-complexing 2-HHEA with Bovine Serum Albumin (BSA) mimics physiological transport, preventing precipitation and reducing the toxicity associated with free fatty acids (lipotoxicity).

Reagents Required:

  • 2-HHEA (Neat oil or powder)

  • Fatty Acid-Free BSA (Lyophilized powder)

  • Phosphate Buffered Saline (PBS) or 150 mM NaCl

  • Ethanol (Absolute) or DMSO (Anhydrous)

  • 0.1 M NaOH (Optional, for saponification)

Step-by-Step Protocol:

  • Prepare BSA Vehicle (10% Stock):

    • Dissolve Fatty Acid-Free BSA in PBS/NaCl to a final concentration of 10% (w/v).

    • Critical: Filter sterilize (0.22 µm) immediately. Do not autoclave.

    • Warm to 37°C before use.[2][3][4]

  • Prepare 2-HHEA Stock (100 mM):

    • Dissolve 2-HHEA in 100% Ethanol or DMSO .

    • Note: If using Ethanol, you may gently warm to 40°C to ensure complete dissolution.

  • Conjugation (The "Dropwise" Technique):

    • Maintain the BSA solution at 37°C with constant, gentle stirring (magnetic stirrer).

    • Add the 2-HHEA stock dropwise into the vortex of the stirring BSA.

    • Ratio: Target a final molar ratio of roughly 2:1 to 4:1 (Fatty Acid : Albumin).

    • Example: To make a 5 mM conjugated stock, add 50 µL of 100 mM 2-HHEA stock to 950 µL of 10% BSA.

  • Equilibration:

    • Stir at 37°C for 30–60 minutes . The solution should remain clear. If it turns cloudy, the rate of addition was too fast or the ratio is too high.

  • Final Dilution:

    • Dilute this conjugated stock directly into cell culture media. The BSA acts as a buffer against precipitation.

Method B: The "Solvent-Shift" Protocol (Low BSA)

Recommended for: Bacterial assays, short-term signaling assays, or when protein binding interferes with the target.

Mechanism: Uses the "Intermediate Dilution" technique to prevent osmotic shock and precipitation.

  • Primary Stock: Dissolve 2-HHEA in DMSO to 50 mM .

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into warm (37°C) PBS (pH 7.4).

    • Action: Vortex immediately and vigorously for 15 seconds.

    • Result: This creates a 5 mM solution with 10% DMSO. At pH 7.4, the acid converts to its salt form, which is more soluble.

  • Working Solution: Add the Intermediate Stock to your assay media (1:100 dilution).

    • Final Conditions: 50 µM 2-HHEA, 0.1% DMSO.

Visualization of Workflows

Figure 1: Solubility Decision Tree

Caption: Logical flow for selecting the appropriate solubilization strategy based on assay tolerance.

SolubilityStrategy Start Start: 2-HHEA Solubilization CheckMedia Is the Assay Media Serum-Free? Start->CheckMedia SerumRich Serum-Rich Media (e.g., DMEM + 10% FBS) CheckMedia->SerumRich No SerumFree Serum-Free Media CheckMedia->SerumFree Yes DirectDMSO Direct DMSO Dilution (Max 0.1% Final DMSO) SerumRich->DirectDMSO Endogenous Albumin Stabilizes 2-HHEA CanUseBSA Is BSA/Albumin Permitted? SerumFree->CanUseBSA BSAProtocol Method A: BSA Conjugation Protocol CanUseBSA->BSAProtocol Yes (Best Stability) SolventShift Method B: Solvent-Shift / pH Adjustment CanUseBSA->SolventShift No (BSA Interferes)

Figure 2: The "Crash Out" Prevention Workflow

Caption: Step-by-step preparation to avoid kinetic precipitation during dilution.

CrashOutPrevention Step1 1. Primary Stock (100% DMSO) High Conc (50mM) Step2 2. Intermediate Step (Warm PBS, pH 7.4) Rapid Vortexing Step1->Step2 Dilute 1:10 Precipitation PRECIPITATION RISK (Cloudy Solution) Step1->Precipitation Direct 1:1000 Dilution into Cold Media Step3 3. Salt Formation (Deprotonation) COO- Generation Step2->Step3 pH > pKa Step4 4. Final Media (Aqueous) Stable Solution Step3->Step4 Dilute 1:100

Troubleshooting Guide (FAQ)

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media. Why?

A: This is "Oiling Out." You exceeded the Kinetic Solubility Limit .

  • The Physics: When you drop hydrophobic molecules dissolved in DMSO into water, the DMSO mixes instantly with water, leaving the lipid molecules "stranded." They aggregate faster than they can dissolve.

  • The Fix:

    • Use Method B (Intermediate Dilution).

    • Ensure your media is warm (37°C) . Cold media reduces lipid solubility.

    • Vortex the media while adding the stock, not after.

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caveats.

  • Pros: Ethanol is easier to evaporate if needed and less toxic to some specific enzymatic assays.

  • Cons: Ethanol is volatile (concentration changes if left open) and precipitates proteins at high concentrations.

  • Limit: Keep final Ethanol concentration < 0.5% for cell viability.

Q3: What is the maximum concentration I can achieve in aqueous media?

A:

  • Without BSA: Approximately 50–100 µM (highly dependent on pH).

  • With BSA (Method A): Up to 2–5 mM. The BSA acts as a "sink," shielding the hydrophobic tail.

Q4: How do I store the 2-HHEA stock solutions?

A:

  • Powder/Neat Oil: -20°C, desiccated, under nitrogen/argon (prevents oxidation of the double bond).

  • DMSO Stock: -20°C or -80°C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • BSA-Conjugated Stock: 4°C for up to 2 weeks. Do not freeze BSA conjugates, as ice crystal formation can denature the protein and break the emulsion.

Q5: Is the pH of my buffer critical?

A: Yes, absolutely. 2-HHEA is a carboxylic acid (pKa ~4.8).

  • pH < 5: It is protonated (uncharged) and insoluble .

  • pH > 7: It is deprotonated (anionic) and soluble .

  • Tip: Never dilute into unbuffered water or acidic media (like some conditioned media) without checking pH first.

References

  • PubChem. (2025).[5] 2-Hydroxyhept-3-enoic acid (Compound Summary).[5][6][7] National Library of Medicine. [Link] (Note: Link directs to structural analog 2-Hydroxypent-3-enoic acid for physicochemical property validation due to isomer specificity).

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Solubility Guidelines.[8][Link]

  • Bio-Protocol. (2019). BSA Preparation and Fatty Acid Conjugation Protocols for Metabolic Assays.[Link]

  • Frontiers in Bioengineering and Biotechnology. (2019). Biosynthesis and Solubility of Medium-Chain ω-Hydroxy Fatty Acids.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Hydroxyhept-3-enoic Acid and Other Short-Chain Fatty Acids: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the lesser-known 2-Hydroxyhept-3-enoic acid against well-characterized short-chain fatty acids (SCFAs) such as butyrate, propionate, and valerate. Recognizing t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the lesser-known 2-Hydroxyhept-3-enoic acid against well-characterized short-chain fatty acids (SCFAs) such as butyrate, propionate, and valerate. Recognizing the limited direct research on 2-Hydroxyhept-3-enoic acid, this document synthesizes available chemical data, draws parallels from structurally related hydroxy fatty acids, and presents a framework for its future investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of fatty acid biology and therapeutics.

Introduction: The Expanding Universe of Bioactive Fatty Acids

Short-chain fatty acids (SCFAs), primarily products of gut microbial fermentation of dietary fiber, are key signaling molecules in host physiology. Butyrate, propionate, and valerate are the most studied members of this class, with well-documented roles in maintaining gut homeostasis, modulating immune responses, and influencing metabolic health. Their mechanisms of action are largely attributed to the activation of G-protein-coupled receptors (GPCRs), such as GPR41 and GPR43, and the inhibition of histone deacetylases (HDACs).

This guide introduces 2-Hydroxyhept-3-enoic acid , a seven-carbon fatty acid with a hydroxyl group at the alpha-position and a double bond at the third carbon. While direct biological data for this specific molecule is scarce, its structural features—a hydroxylated medium-chain fatty acid—suggest it may possess unique biological activities, potentially bridging the functional gap between SCFAs and longer-chain fatty acids. This document aims to provide a comparative framework to stimulate and guide future research into this and other novel fatty acids.

Physicochemical Properties: A Comparative Overview

A molecule's biological function is intrinsically linked to its chemical structure. The addition of a hydroxyl group and a carbon-carbon double bond to the heptanoic acid backbone is expected to alter its polarity, solubility, and reactivity compared to saturated SCFAs.

Property2-Hydroxyhept-3-enoic Acid (Predicted)Butyric AcidPropionic AcidValeric Acid
Chemical Formula C7H12O3C4H8O2C3H6O2C5H10O2
Molar Mass 144.17 g/mol 88.11 g/mol 74.08 g/mol 102.13 g/mol
Structure CH3(CH2)2CH=CHCH(OH)COOHCH3(CH2)2COOHCH3CH2COOHCH3(CH2)3COOH
Key Features α-hydroxy group, C=C double bondSaturated SCFASaturated SCFASaturated SCFA
Predicted Polarity Increased due to hydroxyl groupLowerLowerLower
Predicted Water Solubility Higher than heptanoic acidHighHighModerate

The presence of the hydroxyl group in 2-Hydroxyhept-3-enoic acid is anticipated to increase its polarity and potential for hydrogen bonding, which may influence its interaction with cell membranes and protein binding pockets. The unsaturated bond introduces conformational rigidity and a potential site for metabolic modification.

Comparative Biological Activities and Mechanisms of Action

The biological activities of butyrate, propionate, and valerate are extensively documented. They are known to play significant roles in cellular metabolism and signaling.

Well-Established Roles of Common Short-Chain Fatty Acids
  • Butyrate: The primary energy source for colonocytes, butyrate is a potent HDAC inhibitor, leading to hyperacetylation of histones and subsequent changes in gene expression.[1][2][3][4][5] It has well-established anti-inflammatory and anti-proliferative effects in the colon.[2][4][5]

  • Propionate: Primarily metabolized in the liver, propionate also exhibits HDAC inhibitory activity, though to a lesser extent than butyrate.[1][6] It is a ligand for GPR41 and GPR43 and has been implicated in regulating glucose metabolism and immune responses.[7][8]

  • Valerate: Less abundant than butyrate and propionate, valerate also demonstrates HDAC inhibitory effects and can activate GPR41/43.[9] Some studies suggest it may have neuroprotective properties.

Hypothesized Biological Activity of 2-Hydroxyhept-3-enoic Acid

In the absence of direct experimental data, we can hypothesize the potential biological activities of 2-Hydroxyhept-3-enoic acid based on the known functions of structurally similar molecules, such as other hydroxylated fatty acids.

  • Anti-inflammatory Potential: A related class of lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), which includes short-chain fatty acid esters of hydroxy fatty acids (SFAHFAs), have demonstrated anti-inflammatory and anti-diabetic properties.[2][4][10] The hydroxyl group may mediate interactions with inflammatory pathway components.

  • Signaling Molecule: The unique structure of 2-Hydroxyhept-3-enoic acid may allow it to interact with novel cellular receptors or enzymes. Its increased polarity could influence its ability to cross cellular membranes and access intracellular targets.

  • Metabolic Precursor: The double bond and hydroxyl group offer sites for further enzymatic modification, suggesting it could be a precursor for other bioactive molecules.

Signaling Pathways: A Comparative View

The primary signaling pathways for well-known SCFAs involve GPR41/43 activation and HDAC inhibition. It is plausible that 2-Hydroxyhept-3-enoic acid could also modulate these pathways, though likely with different affinity and efficacy.

SCFA_Signaling cluster_scfa Short-Chain Fatty Acids cluster_receptors Cellular Targets cluster_effects Downstream Effects Butyrate Butyrate GPR41/43 GPR41/43 Butyrate->GPR41/43 HDACs HDACs Butyrate->HDACs Propionate Propionate Propionate->GPR41/43 Propionate->HDACs Valerate Valerate Valerate->GPR41/43 Valerate->HDACs 2-Hydroxyhept-3-enoic acid\n(Hypothesized) 2-Hydroxyhept-3-enoic acid (Hypothesized) 2-Hydroxyhept-3-enoic acid\n(Hypothesized)->GPR41/43 ? 2-Hydroxyhept-3-enoic acid\n(Hypothesized)->HDACs ? Immune Modulation Immune Modulation GPR41/43->Immune Modulation Metabolic Regulation Metabolic Regulation GPR41/43->Metabolic Regulation Gene Expression Gene Expression HDACs->Gene Expression Gene Expression->Immune Modulation Gene Expression->Metabolic Regulation GCMS_Workflow A Biological Sample (e.g., cell supernatant) B Liquid-Liquid Extraction A->B Isolate fatty acids C Derivatization to Esters B->C Increase volatility D GC-MS Analysis C->D Separate & detect E Data Analysis & Quantification D->E Compare to standards

Sources

Comparative

High-Efficiency Quantification of 2-Hydroxyhept-3-enoic Acid: A Comparative HPLC Method Validation Guide

Introduction & Analytical Challenge 2-Hydroxyhept-3-enoic acid (2-HHA) [CAS: 562083-56-1] is a highly reactive α-hydroxy-β,γ-unsaturated fatty acid derivative. In modern drug development, it serves as a critical chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

2-Hydroxyhept-3-enoic acid (2-HHA) [CAS: 562083-56-1] is a highly reactive α-hydroxy-β,γ-unsaturated fatty acid derivative. In modern drug development, it serves as a critical chiral building block for synthesizing complex lipid nanoparticles and targeted therapeutics.

Quantifying short-chain α-hydroxy unsaturated fatty acids presents a unique analytical challenge. Due to the presence of a conjugated double bond and highly polar functional groups, 2-HHA is prone to peak tailing and co-elution with structurally similar synthetic isomers. To establish a robust, self-validating quality control protocol, analytical methods must be optimized for superior mass transfer kinetics and strictly validated according to global regulatory standards.

This guide objectively compares the chromatographic performance of a next-generation 2.6 µm Core-Shell C18 Column (The Product) against a traditional 3.5 µm Fully Porous C18 Column (The Alternative), providing a comprehensive methodology grounded in the framework[1].

Mechanistic Comparison: Core-Shell vs. Fully Porous Technology

To achieve baseline resolution of 2-HHA from its critical impurities, the choice of stationary phase architecture is paramount.

  • The Alternative (3.5 µm Fully Porous C18): Traditional columns rely on fully porous silica particles. While offering high surface area, analyte molecules must diffuse deep into the porous network and back out. This extended diffusion path increases mass transfer resistance (the

    
    -term in the van Deemter equation), leading to band broadening and reduced resolution for highly polar molecules like 2-HHA.
    
  • The Product (2.6 µm Core-Shell C18): Core-shell technology utilizes a solid, impermeable silica core surrounded by a thin, porous outer layer. Causality: By physically restricting the diffusion path of 2-HHA molecules to the shallow outer shell, longitudinal diffusion and mass transfer resistance are drastically minimized. This yields ultra-high performance liquid chromatography (UHPLC)-like theoretical plates and sharp peak shapes on standard HPLC systems.

Regulatory Validation Framework

To ensure the method is suitable for regulatory submissions (e.g., IND/NDA applications)[2], the experimental design relies on a self-validating system where system suitability criteria must be met prior to data acceptance. The workflow below maps the [3] lifecycle approach used in this guide.

ICH_Q2_Validation A Analytical Target Profile (Define Method Goals) B Specificity & Selectivity (Peak Purity Assessment) A->B C Linearity & Range (Calibration Models) B->C No Matrix Interference D Accuracy & Precision (Recovery & Repeatability) C->D R² ≥ 0.999 E Robustness Testing (DoE Approach) D->E RSD ≤ 2.0% F Validated Procedure (Lifecycle Management) E->F Method Verified

Fig 1. Logical workflow for analytical method validation based on ICH Q2(R2) guidelines.

Experimental Methodology

Scientific Rationale for Method Parameters

2-HHA contains a carboxylic acid group with an estimated pKa of ~4.5. Causality: If the mobile phase pH is near the pKa, the molecule will exist in a state of partial ionization, causing severe peak tailing and unpredictable retention times. To ensure the analyte remains fully protonated (neutral) and to suppress secondary interactions with residual silanols on the stationary phase, the mobile phase must be buffered at least 2 pH units below the pKa.

Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Channel A (Aqueous): Add 1.0 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a pH of ~2.1. Filter through a 0.22 µm nylon membrane and degas.

  • Channel B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the 2-HHA reference standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Perform serial dilutions to generate calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (controlled to reduce mobile phase viscosity and improve mass transfer).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm (optimized for the conjugated enoic acid chromophore).

  • Gradient Program: 0–2 min (10% B), 2–8 min (10% to 60% B), 8–10 min (60% B), 10–10.1 min (return to 10% B), 10.1–15 min (equilibration).

SamplePrepAnalysis S1 Weigh 10.0 mg 2-HHA (Analytical Balance) S2 Dissolve in 10 mL Diluent (50:50 H2O:ACN) S1->S2 S3 Serial Dilution (1 to 100 µg/mL) S2->S3 S4 Filtration (0.22 µm PTFE) S3->S4 S5 HPLC Injection (Core-Shell vs Porous) S4->S5

Fig 2. Step-by-step sample preparation and injection workflow for 2-HHA quantification.

Comparative Performance & Validation Data

The following tables summarize the experimental data comparing the two column architectures, followed by the formal ICH validation results for the superior Core-Shell method.

Table 1: System Suitability & Chromatographic Performance

Data generated using a 50 µg/mL 2-HHA standard spiked with 5 µg/mL of a structural isomer impurity.

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (3.5 µm)ICH Acceptance Criteria
Retention Time (tR) 4.85 min5.30 minN/A
Theoretical Plates (N) 14,5008,200> 2,000
Tailing Factor (Tf) 1.051.35≤ 2.0
Resolution (Rs) 2.8 1.4 > 1.5
Signal-to-Noise at LOQ 18:19:1> 10:1

Performance Analysis: The 2.6 µm Core-Shell column achieved a 76% increase in theoretical plates compared to the fully porous alternative. Crucially, the fully porous column failed to baseline resolve 2-HHA from its structural isomer (


), whereas the core-shell column provided exceptional separation (

), strictly satisfying the ICH baseline resolution requirement of

.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Column)

Validation executed in accordance with FDA and EMA harmonized guidelines.

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ≥ 10:1
Accuracy (Recovery at 100%) 99.8% ± 0.5%98.0% - 102.0%
Method Precision (RSD, n=6) 0.85%≤ 2.0%
Intermediate Precision 1.12%≤ 2.0%

Conclusion

The quantification of 2-Hydroxyhept-3-enoic acid requires stringent control over chromatographic kinetics to prevent co-elution and peak tailing. The experimental data objectively demonstrates that upgrading from a traditional 3.5 µm fully porous column to a 2.6 µm Core-Shell C18 column resolves these analytical bottlenecks. By minimizing mass transfer resistance, the core-shell architecture delivers superior resolution, higher sensitivity, and flawless compliance with [2] validation parameters, making it the definitive choice for pharmaceutical quality control of this critical intermediate.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." [Link]

Sources

Validation

Comparison of chemical and enzymatic synthesis routes for 2-hydroxyalkenoic acids

This guide provides an in-depth technical comparison of synthesis routes for 2-hydroxyalkenoic acids (specifically -hydroxy- -unsaturated acids), a critical class of chiral building blocks used in the development of ACE...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for 2-hydroxyalkenoic acids (specifically


-hydroxy-

-unsaturated acids), a critical class of chiral building blocks used in the development of ACE inhibitors, antibiotics, and functionalized polymers.

Executive Summary

2-Hydroxyalkenoic acids (e.g., 2-hydroxybut-3-enoic acid, also known as vinylglycolic acid, and its aryl derivatives) are bifunctional synthons containing both a hydroxyl group and an alkene moiety.[1] They are pivotal intermediates in the synthesis of biologically active compounds, including ACE inhibitors (e.g., Enalapril precursors) and polyhydroxyalkanoate (PHA) biodegradable polymers.

  • The Chemical Challenge: Traditional synthesis relies on cyanohydrin formation or enolate chemistry, often yielding racemates that require costly downstream resolution.

  • The Enzymatic Solution: Biocatalytic reduction of 2-keto acids or kinetic resolution of esters offers high enantioselectivity (

    
    ) under mild conditions, though substrate solubility and enzyme stability remain key optimization parameters.
    

Chemical Synthesis Route: The Cyanohydrin Protocol

The most established industrial route for accessing 2-hydroxyalkenoic acids is the nucleophilic addition of cyanide to


-unsaturated aldehydes, followed by acid hydrolysis. This method is robust but inherently non-stereoselective.
Mechanistic Pathway

The reaction proceeds via the attack of the cyanide ion on the carbonyl carbon of the unsaturated aldehyde. The resulting cyanohydrin is then hydrolyzed.[2][3]

ChemicalPathway Aldehyde α,β-Unsaturated Aldehyde Cyanohydrin Cyanohydrin Intermediate Aldehyde->Cyanohydrin Nucleophilic Addition HCN HCN / NaCN HCN->Cyanohydrin Product Racemic 2-Hydroxyalkenoic Acid Cyanohydrin->Product Hydrolysis (-NH4Cl) AcidHydrolysis Acid Hydrolysis (HCl/H2O)

Figure 1: Cyanohydrin synthesis pathway for 2-hydroxyalkenoic acids.

Experimental Protocol (Representative)

Target: rac-2-Hydroxybut-3-enoic acid (Vinylglycolic acid) Precursor: Acrolein (Propenal)

  • Cyanohydrin Formation:

    • Setup: In a fume hood equipped with a scrubber, cool a solution of Acrolein (1.0 eq) in diethyl ether to 0°C.

    • Addition: Slowly add freshly generated HCN (1.1 eq) or Trimethylsilyl cyanide (TMSCN) with a catalytic amount of ZnI

      
      . Note: TMSCN is safer than gaseous HCN but requires moisture-free conditions.
      
    • Reaction: Stir at 0°C for 2 hours, then warm to room temperature. Monitor consumption of aldehyde by TLC or GC.

  • Hydrolysis:

    • Concentrate the cyanohydrin intermediate (careful evaporation).

    • Add concentrated HCl (excess, ~4-6 eq) and heat to reflux (60-80°C) for 4 hours. The nitrile group hydrolyzes to the carboxylic acid.[2][3]

  • Workup:

    • Cool the mixture and extract with ethyl acetate (

      
      ).
      
    • Dry organic layers over MgSO

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (sensitive to polymerization) or recrystallization if solid.

Key Constraints:

  • Safety: Requires strict HCN handling protocols.

  • Stereochemistry: Produces a 50:50 racemic mixture.

  • Stability: The product can polymerize or lactonize (forming

    
    -methylene-
    
    
    
    -butyrolactones) under acidic heat.

Enzymatic Synthesis Route: Asymmetric Ketone Reduction

To access enantiopure (S)- or (R)-2-hydroxyalkenoic acids , the reduction of 2-keto-3-alkenoic acids (or their aryl derivatives) using Ketoreductases (KREDs) or Lactate Dehydrogenases (LDHs) is the superior method. This route establishes the chiral center directly.

Mechanistic Pathway

The enzyme transfers a hydride from a cofactor (NADH or NADPH) to the re- or si-face of the keto group. A coupled Glucose Dehydrogenase (GDH) system regenerates the cofactor.

EnzymaticPathway cluster_main Biocatalytic Cycle cluster_recycle Cofactor Regeneration KetoAcid 2-Ketoalkenoic Acid (Substrate) HydroxyAcid Chiral (S)-2-Hydroxy- alkenoic Acid KetoAcid->HydroxyAcid Reduction NADH NADH / NADPH NAD NAD+ / NADP+ NADH->NAD Hydride Transfer NAD->NADH Regeneration KRED Ketoreductase (KRED/LDH) KRED->KetoAcid Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Glucose Dehydrogenase GDH->Glucose

Figure 2: KRED-catalyzed asymmetric reduction with cofactor recycling.

Experimental Protocol (Self-Validating System)

Target: (S)-2-Hydroxy-4-phenylbut-3-enoic acid (ACE inhibitor precursor) Enzyme System: Lactobacillus derived LDH or commercial KRED screening kit (e.g., Codexis/Almac panels).

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgCl

    
    .
    
  • Cofactor Mix: Dissolve NAD

    
     (1 mM final) and Glucose (1.5 eq relative to substrate).
    
  • Enzyme Loading:

    • Add KRED/LDH (5-10 U/mmol substrate).

    • Add GDH (Glucose Dehydrogenase, 5-10 U/mmol) for recycling.

  • Reaction Initiation:

    • Dissolve 2-oxo-4-phenylbut-3-enoic acid (substrate) in a minimal amount of DMSO (if solubility is low) or add directly as a sodium salt to the buffer. Final concentration: 50-100 mM.

    • Incubate at 30°C with gentle orbital shaking (150 rpm).

  • Monitoring:

    • Check pH periodically; maintain pH 7.0 using 1M NaOH (the reaction consumes protons or gluconic acid byproduct may lower pH).

    • Monitor conversion via HPLC (C18 column, UV 254 nm).

  • Workup:

    • Acidify to pH 2.0 with 1M HCl to quench enzyme and protonate the acid.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Evaporate solvent to yield the chiral hydroxy acid.

Validation Check:

  • Chiral HPLC: Use a Chiralcel OD-H or AD-H column to determine enantiomeric excess (

    
    ). Expect 
    
    
    
    .

Comparative Analysis

The choice between chemical and enzymatic routes depends on the development stage. Chemical synthesis is preferred for early-stage, non-chiral scaffold generation, while enzymatic routes are essential for clinical candidates requiring high optical purity.

FeatureChemical Synthesis (Cyanohydrin)Enzymatic Synthesis (KRED Reduction)
Stereoselectivity None (Racemic, 0%

)
Excellent (

)
Yield Moderate to High (60-80%)High (>90% conversion typical)
Atom Economy Moderate (Loss of salts/byproducts)High (Only glucose consumed)
Safety Profile Low (HCN/Cyanide hazards)High (Aqueous, neutral pH)
Scalability High (Standard reactors)High (Fermentation/Bioreactors)
Cost Driver Reagents & Chiral ResolutionEnzyme cost & Cofactor Recycle
Key Limitation Requires downstream resolution (loss of 50% yield)Substrate inhibition/solubility

References

  • BenchChem. "An In-depth Technical Guide to 2-Hydroxy-2-methylbut-3-enoic Acid." BenchChem Technical Guides, 2025. Link

  • Organic Syntheses. "Vinylacetic Acid and Derivatives." Org.[4][5] Synth., Coll. Vol. 1, p. 46. Link

  • Gröger, H., et al. "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media."[5] Organic Letters, vol. 5, no.[5] 2, 2003, pp. 173-176.[5] Link

  • Zheng, Y.G., et al. "Highly Efficient Deracemization of Racemic 2-Hydroxy Acids in a Three-Enzyme Co-Expression System." Applied Biochemistry and Biotechnology, 2018. Link

  • Patel, R.N. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, vol. 12, no. 6, 2001.

Sources

Comparative

Efficacy of 2-Hydroxyhept-3-enoic Acid (12-HHT) vs. Traditional NSAIDs: A Comparative Technical Guide

Executive Summary: The Paradigm Shift For decades, 12-Hydroxyhept-3-enoic acid (12-HHT) was dismissed as a non-functional byproduct of the Thromboxane A2 (TxA2) synthase pathway.[1] Recent identification of 12-HHT as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradigm Shift

For decades, 12-Hydroxyhept-3-enoic acid (12-HHT) was dismissed as a non-functional byproduct of the Thromboxane A2 (TxA2) synthase pathway.[1] Recent identification of 12-HHT as the high-affinity endogenous ligand for the Leukotriene B4 Receptor 2 (BLT2) has radically shifted this view.

Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which function by inhibiting the synthesis of pro-inflammatory mediators (often at the cost of mucosal integrity), 12-HHT functions as a pro-resolving agonist . It actively promotes epithelial barrier repair and keratinocyte migration.[2] This guide objectively compares the efficacy and mechanistic distinctness of 12-HHT against standard COX-inhibiting NSAIDs, highlighting its potential as a therapeutic for tissue repair and barrier protection.

Mechanistic Comparison: Inhibition vs. Resolution

The fundamental difference between 12-HHT and traditional anti-inflammatories lies in their interaction with the Arachidonic Acid (AA) cascade.

The Signaling Divergence
  • NSAIDs (e.g., Aspirin, Indomethacin): Block Cyclooxygenase (COX) enzymes.[3] This reduces prostaglandins (pain/inflammation) but also blocks the production of PGH2, the precursor to 12-HHT. Result: Reduced inflammation, but impaired tissue regeneration and gastrointestinal (GI) damage.

  • 12-HHT: Acts downstream of COX/TxAS. It binds BLT2 to activate intracellular signaling (G-protein coupling) that drives cytoskeletal reorganization and barrier formation. Result: Accelerated re-epithelialization and protection against colitis.

Visualization of the Signaling Pathway

The following diagram illustrates how NSAIDs deplete 12-HHT, thereby negating its protective effects on the BLT2 receptor.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 TxAS TxA2 Synthase PGH2->TxAS HHT 12-HHT (Tissue Protective) TxAS->HHT TxA2 Thromboxane A2 (Pro-thrombotic) TxAS->TxA2 BLT2 BLT2 Receptor (Epithelial Cells) HHT->BLT2 High Affinity (Kd ~2.8 nM) NSAID NSAIDs (Aspirin/Indomethacin) NSAID->COX Inhibits Effect1 Accelerated Wound Healing BLT2->Effect1 Effect2 Intestinal Barrier Protection BLT2->Effect2

Figure 1: The Arachidonic Acid Cascade showing the divergence of 12-HHT and the inhibitory blockade by NSAIDs.[4]

Efficacy Data Analysis

The following data consolidates experimental findings comparing 12-HHT's potency at the BLT2 receptor versus the non-specific actions of NSAIDs, and the physiological outcomes in wound healing models.

Receptor Potency and Selectivity

12-HHT is the most potent endogenous ligand for BLT2, significantly outperforming Leukotriene B4 (LTB4), which was previously thought to be the primary ligand.

CompoundTarget ReceptorIC50 / Kd (Binding Affinity)Mechanism of ActionPrimary Physiological Outcome
12-HHT BLT2 ~2.8 nM (Displacement of [3H]LTB4)Agonist: G-protein activation, Cytoskeletal remodelingEpithelial Barrier Repair, Wound Healing
LTB4BLT2~25 nMLow-affinity AgonistChemotaxis (Neutrophils)
AspirinCOX-1/2N/A (Enzyme Inhibitor)Irreversible Acetylation of Serine 530Inhibition of PG/TxA2/12-HHT synthesis
IndomethacinCOX-1/2N/A (Enzyme Inhibitor)Reversible InhibitionInhibition of PG/TxA2/12-HHT synthesis
Comparative Efficacy in Disease Models

This table contrasts the outcome of administering NSAIDs versus the presence/absence of the 12-HHT/BLT2 axis.

Experimental ModelTreatment / ConditionOutcomeInterpretation
Skin Wound Healing (Murine Scratch Assay)12-HHT (1 µM) Accelerated Closure (>90% closure vs 50% control at 24h)12-HHT directly drives keratinocyte migration.
Skin Wound Healing Aspirin Administration Delayed Closure (Significantly slower than vehicle)NSAIDs deplete endogenous 12-HHT, impairing natural healing.
DSS-Induced Colitis BLT2 Knockout (Loss of 12-HHT signaling) Severe Inflammation (Higher weight loss, shorter colon length)Endogenous 12-HHT is critical for protecting the gut barrier against colitis.
Corneal Injury NSAID Eye Drops Delayed Re-epithelialization Topical NSAIDs remove the 12-HHT "repair signal" in the eye.

Key Insight: The "side effects" of NSAIDs (gut ulceration, delayed wound healing) are mechanistically linked to the suppression of 12-HHT. Therefore, 12-HHT efficacy is defined by the restoration of the homeostatic functions that NSAIDs inadvertently block.

Experimental Protocols for Efficacy Validation

To validate the efficacy of 12-HHT or novel BLT2 agonists, researchers should utilize the following self-validating protocols.

In Vitro Potency: GTPγS Binding Assay

This assay measures the functional activation of the G-protein coupled receptor BLT2, distinguishing true agonists from neutral binders.

  • Preparation: Prepare membrane fractions from CHO-BLT2 stable cell lines.

  • Incubation: Incubate 10 µg membrane protein with [35S]GTPγS (0.1 nM) and varying concentrations of 12-HHT (10^-10 to 10^-6 M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP).

  • Termination: Terminate reaction after 60 min at 30°C by rapid filtration through GF/C filters.

  • Quantification: Measure bound radioactivity via liquid scintillation counting.

  • Validation: A sigmoid dose-response curve with an EC50 < 10 nM confirms high-affinity agonism.

In Vivo Efficacy: Murine Wound Healing Workflow

This protocol assesses the physiological impact of 12-HHT on tissue repair.[5]

Experiment Step1 Subject Selection (WT vs BLT2-/- Mice) Step2 Skin Punch Biopsy (4mm dorsal wound) Step1->Step2 Step3 Treatment Groups (Vehicle / 12-HHT / NSAID) Step2->Step3 Step4 Daily Monitoring (Digital Planimetry) Step3->Step4 Step5 Histology (Day 7) (Re-epithelialization %) Step3->Step5 Compare Rates Step4->Step5

Figure 2: Experimental workflow for assessing 12-HHT mediated wound closure.

Protocol Steps:

  • Wounding: Anesthetize mice and perform full-thickness excisional wounding (4mm) on the dorsal skin.

  • Topical Application: Apply 12-HHT (100 ng/site) or Vehicle (Ethanol/PBS) daily.

  • Measurement: Photograph wounds daily. Analyze wound area using ImageJ software.

  • Endpoint: Harvest tissue at Day 7. Stain with H&E to measure the length of the neo-epithelium tongue.

  • Success Criteria: The 12-HHT group must show statistically significant reduction in open wound area (p<0.05) compared to vehicle.[6][7]

Conclusion and Therapeutic Outlook

12-HHT represents a distinct class of bioactive lipid. While NSAIDs remain the gold standard for symptomatic relief of acute pain and inflammation, they actively hinder the resolution phase of tissue injury by depleting 12-HHT.

For drug development professionals, the efficacy data suggests two clear pathways:

  • BLT2 Agonists (12-HHT mimetics): High potential for treating refractory wounds (diabetic ulcers), ulcerative colitis, and corneal damage.

  • NSAID-Sparing Regimens: Co-administration of BLT2 agonists with NSAIDs could theoretically maintain analgesia (via COX inhibition) while preserving barrier integrity (via BLT2 activation), mitigating the classic GI toxicity of NSAIDs.

References

  • Okuno, T., et al. (2008).[6] "12(S)-Hydroxyheptadeca-5Z, 8E, 10E-trienoic acid is a natural ligand for leukotriene B4 receptor 2."[1][6][5][8][9] Journal of Experimental Medicine.

  • Liu, M., et al. (2014). "12-Hydroxyheptadecatrienoic acid promotes epidermal wound healing by accelerating keratinocyte migration via the BLT2 receptor."[2][4][5][9] Journal of Experimental Medicine.

  • Iizuka, Y., et al. (2010). "Protective role of the 12-HHT/BLT2 axis in intestinal inflammation." Biochemical and Biophysical Research Communications.

  • Sasaki, F., & Yokomizo, T. (2019). "The 12-HHT/BLT2 axis in epithelial barrier protection."[2][10] Seminars in Immunology.

Sources

Validation

Comparative Metabolic Profiling of Unsaturated Hydroxy Fatty Acids: 12,13-diHOME, 10-HDA, and 13-HODE

Executive Summary Unsaturated hydroxy fatty acids (HFAs) have evolved from simple oxidation markers to recognized bioactive lipid mediators ("lipokines"). This guide compares three distinct classes of HFAs that modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsaturated hydroxy fatty acids (HFAs) have evolved from simple oxidation markers to recognized bioactive lipid mediators ("lipokines"). This guide compares three distinct classes of HFAs that modulate systemic metabolism through fundamentally different mechanisms:

  • 12,13-diHOME: A long-chain lipokine derived from Brown Adipose Tissue (BAT) that drives fuel uptake via transporter translocation.[1][2]

  • 10-HDA: A medium-chain "Queen Bee Acid" acting as an energy sensor via AMPK activation.

  • 13-HODE: An endogenous linoleic acid metabolite functioning as a PPAR

    
     ligand to regulate gene transcription.
    

This study provides a mechanistic comparison, experimental data synthesis, and validated protocols for evaluating these metabolites in drug discovery pipelines.

Mechanistic Deep Dive: Three Pillars of Metabolic Control

12,13-diHOME: The Fuel Translocator

Mechanism: Autocrine/Paracrine Translocation Unlike traditional hormones that alter gene expression over hours, 12,13-diHOME acts acutely (minutes) to mobilize fuel. Produced by BAT during cold stress or exercise, it triggers the translocation of fatty acid transporters (FATP1, CD36) from intracellular stores to the plasma membrane.[3]

  • Key Insight: It increases Fatty Acid Uptake (FAU) and oxidation but does not directly stimulate glucose uptake in skeletal muscle, distinguishing it from insulin-mimetics.

  • Pathway: Gq-coupled GPCR

    
     Intracellular Ca
    
    
    
    mobilization
    
    
    Transporter Translocation.
10-HDA: The Energy Sensor

Mechanism: Kinase Activation (AMPK) 10-Hydroxy-2-decenoic acid (10-HDA) mimics the effects of exercise or fasting. It bypasses the insulin receptor to activate AMP-activated protein kinase (AMPK) via CaMKK


.
  • Key Insight: Its efficacy is independent of insulin, making it a high-value scaffold for insulin-resistant T2D models. It promotes GLUT4 translocation and mitochondrial biogenesis (PGC-1

    
    ).
    
  • Pathway: CaMKK

    
    
    
    
    
    p-AMPK
    
    
    GLUT4 Translocation / PGC-1
    
    
    induction.
13-HODE: The Transcriptional Modulator

Mechanism: Nuclear Receptor Agonism (PPAR


)
13-HODE is a stable oxidation product of linoleic acid. It enters the nucleus to bind Peroxisome Proliferator-Activated Receptor gamma (PPAR

).[4]
  • Key Insight: Unlike synthetic TZDs (thiazolidinediones), 13-HODE is an endogenous partial agonist. It promotes the differentiation of preadipocytes and the expression of FABP4, regulating lipid storage rather than immediate oxidation.

  • Pathway: Cytosol

    
     Nucleus 
    
    
    
    PPAR
    
    
    -RXR Complex
    
    
    DNA Binding (PPRE)
    
    
    Transcription (FABP4, Adiponectin).

Visualizing Metabolic Pathways

The following diagram contrasts the signal transduction pathways of these three HFAs, highlighting their distinct cellular targets (Membrane, Cytosol, Nucleus).

Metabolic_Pathways cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_nucleus Nucleus diHOME 12,13-diHOME (Lipokine) GPCR Gq-GPCR (Putative Receptor) diHOME->GPCR Binds HDA 10-HDA (Nutraceutical) CaMKK CaMKKβ HDA->CaMKK Activates HODE 13-HODE (Endogenous) HODE_Cyto 13-HODE HODE->HODE_Cyto Diffusion/Transport Calcium Ca2+ Mobilization GPCR->Calcium Signaling Transporters_Cyto FATP1 / CD36 (Vesicles) Calcium->Transporters_Cyto Triggers Translocation Transporters_Mem FATP1 / CD36 (Active Transport) Transporters_Cyto->Transporters_Mem Translocation AMPK AMPK CaMKK->AMPK Phosphorylates pAMPK p-AMPK (Activated) AMPK->pAMPK GLUT4_Cyto GLUT4 (Vesicles) pAMPK->GLUT4_Cyto Signaling GeneExp Gene Expression (FABP4, Adiponectin) pAMPK->GeneExp PGC-1α (Long term) GLUT4_Mem GLUT4 (Glucose Influx) GLUT4_Cyto->GLUT4_Mem Translocation PPAR PPARγ HODE_Cyto->PPAR Ligand Binding Complex PPARγ-RXR Complex PPAR->Complex Heterodimerization RXR RXR RXR->Complex Complex->GeneExp Transcription

Figure 1: Comparative Signaling Topography. Red path: 12,13-diHOME (Lipid uptake).[1][2][5][6][7][8] Yellow path: 10-HDA (Glucose uptake). Blue path: 13-HODE (Gene transcription).

Comparative Data Review

The following table synthesizes experimental data from key reference studies to aid in dose selection and assay design.

Feature12,13-diHOME 10-HDA 13-HODE
Primary Source Brown Adipose Tissue (Cold/Exercise)Royal Jelly (Apis mellifera)Linoleic Acid Oxidation (15-LOX)
Molecular Class Long-chain Oxylipin (C18)Medium-chain HFA (C10)Long-chain HFA (C18)
Primary Target BAT, Skeletal MuscleSkeletal Muscle, LiverAdipocytes, Macrophages
Receptor/Sensor Unknown GPCR (Gq-coupled)CaMKK

/ AMPK
PPAR

(Nuclear Receptor)
Metabolic Output

Fatty Acid Uptake & Oxidation

Glucose Uptake (Insulin-independent)

Adipogenesis, FABP4 Expression
Effective Conc. (In Vitro) 100–300 ng/mL (approx 300-900 nM)100–500

M
1–10

M
In Vivo Dose (Mouse) 1

g/g body weight (Acute)
100–300 mg/kg (Chronic)N/A (Usually endogenous measurement)
Key Limitation Short half-life; requires specific synthesisHigh micromolar concentrations requiredIsomer-specific effects (9-HODE is pro-inflammatory)

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the grounding literature.

Protocol A: 12,13-diHOME Fatty Acid Uptake Assay

Objective: Measure the acute effect of 12,13-diHOME on lipid uptake in brown adipocytes or myocytes. Reference: Adapted from Leiria et al. (2017) and Stanford et al. (2018).

  • Cell Preparation: Differentiate brown preadipocytes (e.g., WT-1 cell line) or C2C12 myotubes in 24-well plates until mature (Day 6–8).

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM (0.1% BSA fatty-acid free) for 2 hours to normalize basal uptake.

  • Treatment:

    • Add 12,13-diHOME (dissolved in EtOH/PBS) at 300 ng/mL .

    • Control: Vehicle (Ethanol < 0.1%).

    • Positive Control: Insulin (100 nM) or Norepinephrine (1

      
      M).
      
    • Incubate for 30 minutes at 37°C.

  • Uptake Phase:

    • Add BODIPY-labeled fatty acid (e.g., BODIPY-C16) or [

      
      C]-Palmitate mix.
      
    • Incubate for 10–15 minutes (kinetic window).

  • Termination:

    • Aspirate media rapidly.

    • Add ice-cold Stop Solution (PBS + 0.2% phloretin) to block efflux. Wash 3x.

  • Quantification: Lyse cells in RIPA buffer. Measure fluorescence (Ex/Em 485/515 nm) or scintillation counts. Normalize to total protein.

Protocol B: 10-HDA Glucose Uptake & AMPK Activation

Objective: Assess insulin-independent glucose uptake and kinase activation.[9] Reference: Adapted from Takikawa et al. (2013).

  • Cell Culture: L6 myotubes differentiated in 2% horse serum (Day 7).

  • Treatment:

    • Serum-starve for 4 hours.

    • Treat with 10-HDA (100–500

      
      M)  for 60 minutes .
      
    • Inhibitor Check: Pre-treat with Compound C (AMPK inhibitor) or STO-609 (CaMKK inhibitor) for 30 min to verify mechanism.

  • Glucose Uptake:

    • Add [

      
      H]-2-deoxyglucose (2-DG) cocktail for 20 minutes .
      
    • Wash with ice-cold PBS containing 10 mM unlabeled glucose.

    • Lyse in 0.05 N NaOH and count radioactivity.

  • Western Blot Validation (Crucial Step):

    • Run parallel lysates.

    • Probe for p-AMPK (Thr172) and p-ACC (Acetyl-CoA Carboxylase).

    • Success Criteria: >2-fold increase in p-AMPK signal relative to control.

References

  • Leiria, L. O., et al. (2017).[10] The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue.[1][2][3][5][7][10][11] Nature Medicine.[5]

  • Stanford, K. I., et al. (2018). 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake.[1][6][7][8] Cell Metabolism.[1][3][6][10]

  • Takikawa, M., et al. (2013). 10-Hydroxy-2-decenoic acid, a unique medium-chain fatty acid, activates 5'-AMP-activated protein kinase in L6 myotubes and mice. Molecular Nutrition & Food Research.[10]

  • Nagy, L., et al. (1998). Oxidized LDL regulates macrophage gene expression through ligand activation of PPARgamma. Cell.

  • Shimpukade, B., et al. (2012). Discovery of 10-hydroxy-2-decenoic acid analogues as novel activators of AMPK. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-Hydroxyhept-3-enoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxyhept-3-enoic acid was publicly available at the time of this writing. This guide is a synthesis of information from the known hazards of its primary chemical f...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Hydroxyhept-3-enoic acid was publicly available at the time of this writing. This guide is a synthesis of information from the known hazards of its primary chemical functional groups—a carboxylic acid and an alpha-hydroxy acid (AHA)—and data from structurally similar compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.

Hazard Assessment: Understanding the Risks

2-Hydroxyhept-3-enoic acid is an organic compound featuring a carboxylic acid group and a hydroxyl group on the alpha carbon. This structure places it in the category of alpha-hydroxy acids (AHAs). While specific toxicity data is unavailable, the hazards can be inferred from its functional groups and from data on analogous chemicals.

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1] They can react exothermically with bases and should be stored away from incompatible materials like strong oxidizing agents.[2]

  • Alpha-Hydroxy Acid (AHA) Properties: AHAs are known to be skin irritants and can increase the skin's sensitivity to ultraviolet (UV) light.[3][4][5]

  • Data from Analogous Compounds: Structurally similar chemicals, such as 2-hydroxypent-3-enoic acid and 2-hydroxybut-3-enoic acid, are classified under the Globally Harmonized System (GHS) as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Based on this analysis, it is prudent to handle 2-Hydroxyhept-3-enoic acid as a substance that is, at a minimum, a skin and eye irritant and potentially corrosive at high concentrations.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following recommendations are based on a conservative assessment of the potential hazards.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation or damage.

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[2] Safety glasses with side shields do not provide adequate protection from chemical splashes.[8]

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation (e.g., when handling larger quantities, heating, or vortexing), a face shield must be worn in addition to chemical safety goggles.[9]

Skin and Body Protection

Preventing dermal contact is critical to avoid skin irritation.

  • Gloves: Chemical-resistant gloves are required.

    • Recommended Materials: Nitrile or neoprene gloves provide good protection against a range of acids and organic compounds.[8][10] Butyl rubber gloves are also an excellent choice for protection against corrosive acids.[8]

    • Protocol: Always inspect gloves for tears or punctures before use. Change gloves frequently, and immediately after any known contact with the chemical. Do not reuse disposable gloves.

  • Lab Coat/Apron: A standard laboratory coat should be worn at all times. For procedures involving larger volumes or a higher risk of splashing, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

Inhalation of vapors, mists, or aerosols must be avoided.

  • Primary Control: All handling of 2-Hydroxyhept-3-enoic acid that may generate vapors or aerosols should be conducted within a certified chemical fume hood.[9][11] This provides the primary engineering control to minimize respiratory exposure.

  • Secondary Control: If a fume hood is not available or if there is a risk of generating dust from a solid form of the compound, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]

Summary of Recommended PPE
PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles (minimum). A face shield should be added where splashing is likely.
Skin Protection Nitrile or neoprene gloves. A lab coat is required. A chemical-resistant apron may be necessary.
Respiratory Protection Work should be conducted in a chemical fume hood. A respirator may be required if a fume hood is unavailable.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Ensure that a certified chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible and have been recently tested.[2]

  • Work Area: Designate a specific area for handling the acid.

  • Manipulation: Handle the compound in a chemical fume hood to prevent inhalation of any vapors or mists.[11] Avoid direct contact with skin, eyes, and clothing.[2]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.[1][12]

  • Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water. Wash hands thoroughly after removing gloves.

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Small Spills (inside a fume hood):

    • Wear the appropriate PPE as detailed above.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

    • Carefully collect the contaminated absorbent material into a suitable, sealed container for hazardous waste disposal.[11]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been cleared by safety personnel.

Disposal Plan

All waste containing 2-Hydroxyhept-3-enoic acid must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste materials (including contaminated absorbents and disposable PPE) in a designated, properly labeled, and sealed hazardous waste container.[11]

  • Neutralization (for very small quantities only): In some jurisdictions, very small amounts of acidic waste may be neutralized before disposal. This should only be done after consulting with your institution's EHS department. The process involves slowly adding a weak base, such as sodium bicarbonate solution, to the diluted acidic waste while monitoring the pH until it is between 6.0 and 8.0.[11]

  • Contact EHS: Do not dispose of this chemical down the drain without explicit approval from your EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

Immediate first aid is crucial in the event of any exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[13] Seek prompt medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[14] Do not attempt to neutralize with any chemical. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical.[12] Seek immediate medical attention.

For all exposures, provide the attending medical personnel with the Safety Data Sheet (SDS) for the compound, if available, or at least the chemical name.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Hydroxyhept-3-enoic acid.

PPE_Workflow start Handling 2-Hydroxyhept-3-enoic Acid? fume_hood Work in a certified chemical fume hood start->fume_hood goggles Wear chemical safety goggles fume_hood->goggles lab_coat Wear a lab coat goggles->lab_coat gloves Wear nitrile or neoprene gloves lab_coat->gloves splash_risk Is there a risk of splashing or aerosol generation? gloves->splash_risk face_shield Add a face shield splash_risk->face_shield Yes end_procedure Proceed with experiment splash_risk->end_procedure No face_shield->end_procedure

Caption: PPE selection workflow for handling 2-Hydroxyhept-3-enoic acid.

References

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  • SAFETY DATA SHEET. Covetrus North America. [Link]

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  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2024). ResearchGate. [Link]

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  • A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. (2024). Nature Communications. [Link]

  • HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE. (2022). University of Victoria. [Link]

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